Agarospirol

Catalog No.
S517512
CAS No.
1460-73-7
M.F
C15H26O
M. Wt
222.37 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Agarospirol

CAS Number

1460-73-7

Product Name

Agarospirol

IUPAC Name

2-[(3R,5R,6R)-6,10-dimethylspiro[4.5]dec-9-en-3-yl]propan-2-ol

Molecular Formula

C15H26O

Molecular Weight

222.37 g/mol

InChI

InChI=1S/C15H26O/c1-11-6-5-7-12(2)15(11)9-8-13(10-15)14(3,4)16/h6,12-13,16H,5,7-10H2,1-4H3/t12-,13-,15+/m1/s1

InChI Key

ICWHTQRTTHCUHW-UHFFFAOYSA-N

SMILES

CC1CCC=C(C12CCC(C2)C(C)(C)O)C

solubility

Soluble in DMSO

Synonyms

2R-(2alpha,5beta)(R*)-isomer of hinesol, agarospirol, hinesol

Canonical SMILES

CC1CCC=C(C12CCC(C2)C(C)(C)O)C

Isomeric SMILES

C[C@@H]1CCC=C([C@@]12CC[C@H](C2)C(C)(C)O)C

The exact mass of the compound Agarospirol is 222.1984 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 152472. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Sesquiterpenes - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

agarospirol role in agarwood formation

Author: Smolecule Technical Support Team. Date: February 2026

Agarospirol at a Glance

The table below summarizes the core information available from recent studies:

Aspect Details from Search Results
Chemical Role Key fragrant sesquiterpene alcohol and a primary chemical responsible for the characteristic agarwood aroma [1] [2].
Formation Trigger Defense response in Aquilaria trees triggered by stress (e.g., wounding, fungal/insect attack) [1] [2].
Associated Microbes Production is positively associated with and stimulated by specific bacterial endophytes, including Acidobacteriota, Chlamydiae, Bacteroidota, and Actinobacteria [1].

Research Frontiers and Pathways

While a complete this compound-specific pathway is not detailed, the search results describe the general defense mechanism of agarwood formation. The following diagram illustrates this multi-step process:

G Start Healthy Aquilaria Tree A External Stress (Wounding, Insect Attack) Start->A B Microbial Entry & Colonization (Fungi, Bacteria) A->B C Tree Defense Activation (Signaling Pathways, Gene Upregulation) B->C D Biosynthesis of Secondary Metabolites C->D E1 Sesquiterpenes (e.g., this compound) D->E1 E2 Chromones D->E2 F Resin Accumulation (Agarwood Formation) E1->F E2->F

This process involves several key stages, with sesquiterpene biosynthesis being a primary focus [3] [2]. Research indicates that fungal elicitors and endophytic bacteria play crucial roles in stimulating the tree's defense machinery, leading to the synthesis of valuable compounds like this compound [1] [2].

Knowledge Gaps and Research Direction

The search results confirm that the precise molecular pathways and regulatory mechanisms for this compound synthesis are not fully elucidated [2]. Key research challenges include:

  • Complex Interactions: Understanding the specific genes, enzymes, and signaling molecules involved in this compound production is an area of active research [2].
  • Standardized Protocols: Developing consistent, high-yield induction methods using optimal microbial strains or chemical elicitors remains a goal for commercial application [4] [2].

References

The Biosynthetic Context of Agarospirol

Author: Smolecule Technical Support Team. Date: February 2026

Agarospirol is a sesquiterpene, a class of compound built from a 15-carbon skeleton [1] [2]. In Aquilaria plants, the biosynthesis of sesquiterpenes like this compound is part of a defense response triggered by wounding or fungal infection [1] [3] [4].

The core process involves two key metabolic pathways producing universal terpenoid precursors, which are then channeled into sesquiterpene production.

Table 1: Core Pathways for Sesquiterpene Precursor Biosynthesis

Pathway Name Cellular Location Key Product Role in Sesquiterpene Biosynthesis
Mevalonic Acid (MVA) Pathway [5] Cytosol [5] Isopentenyl pyrophosphate (IPP) and its isomer Dimethylallyl pyrophosphate (DMAPP) [5] Primary route for sesquiterpene precursor supply [5]
Methylerythritol Phosphate (MEP) Pathway [5] Plastids [5] Isopentenyl pyrophosphate (IPP) and Dimethylallyl pyrophosphate (DMAPP) [5] Supplies precursors; exchange of intermediates with the MVA pathway occurs [5]

These C5 precursors (IPP and DMAPP) are condensed to form the universal C15 sesquiterpene precursor, farnesyl pyrophosphate (FPP), catalyzed by the enzyme FPP synthase (FPS) [5].

The conversion of FPP into various sesquiterpene skeletons, including that of this compound, is catalyzed by sesquiterpene synthases (SesTPS) [5]. Research has identified several SesTPS genes in Aquilaria species (e.g., ASS1, ASS2, ASS3 in A. sinensis; AmGuaiS1 and AmSesTPS1 in A. malaccensis) that are upregulated in response to wounding [5]. Following the formation of the hydrocarbon skeleton by SesTPS, cytochrome P450-dependent monooxygenases are believed to introduce oxygen functional groups, such as the hydroxyl group in this compound [5].

Research indicates that during the induction process, the expression of genes related to the synthesis of 2-(2-phenylethyl) chromones (another key agarwood compound) occurs earlier, while the expression of sesquiterpene synthesis-related genes increases later in the process [4].

Experimental Insights & Induction Protocols

Since this compound is not produced in healthy trees, studying its biosynthesis requires methods to induce the defense response in Aquilaria. The following table summarizes advanced induction techniques used in contemporary research.

Table 2: Experimental Agarwood Induction Methodologies

Induction Method Key Features Experimental Workflow Highlights Key Findings Related to Biosynthesis

| Integrated Induction (e.g., FAA13) [4] | Combination of physical wounding, chemical inducers (e.g., formic acid), and inoculation with specific fungi (e.g., Botryosphaeria rhodina A13) [4] | 1. Drill holes in tree trunks. 2. Inject liquid fungal fermentation product with chemical inducer. 3. Monitor over time (e.g., sample every 2 months for a year). 4. Analyze gene expression, fungal community, and metabolites (EEC%, GC-MS) [4]. | Sesquiterpene synthesis gene expression peaks in the later stages (after 8 months) of induction. A correlation was found between sesquiterpene content and the dynamics of the endophytic fungal community [4]. | | Bark Ringing [6] | Large-scale removal of bark to stimulate wound response and bark regeneration [6] | 1. Remove bark from a section of the trunk. 2. Apply a protective gel. 3. Sample the regenerating tissue over time. 4. Use transcriptome sequencing (RNA-Seq) and qPCR to identify and validate differentially expressed genes [6]. | Gene expression profiling showed increased activity in the DXP/MEP pathway during bark regeneration. Over 100 secondary metabolites, including 27 sesquiterpenoids, were identified in the essential oil of regenerated tissue [6]. | | Chemical Induction [5] [3] | Application of signaling molecules or hormones to trigger defense pathways [5] [3] | 1. Treat trees with elicitors like Methyl Jasmonate (MeJA) or salicylic acid. 2. Can be delivered via transfusion sets (e.g., Agar-Wit technique) [3]. 3. Analyze proteomic and transcriptomic changes [7] [5]. | Elicitors trigger Ca²⁺ signaling, H₂O₂ production, and JA/ET/SA signaling pathways. These signals activate transcription factors (MYB, MYC, WRKY) that upregulate genes in the MVA/MEP pathways and sesquiterpene synthases [5]. |

Proposed Signaling Pathway for Sesquiterpene Induction

The following diagram synthesizes the current understanding of the signaling and biosynthetic events triggered by induction methods, based on the proteomic and transcriptomic studies cited [7] [5] [4].

G cluster_0 Induction & Signaling cluster_1 Precursor Biosynthesis cluster_2 Sesquiterpene Diversification Stimulus Wounding / Fungal Inoculation Signaling Signaling Pathways Calcium Ca²⁺ Influx Stimulus->Calcium H2O2 H₂O₂ Production Stimulus->H2O2 JA_ET_SA Jasmonate (JA) Ethylene (ET) Salicylic Acid (SA) Calcium->JA_ET_SA H2O2->JA_ET_SA Transcription Activation of Transcription Factors (MYB, MYC, WRKY) JA_ET_SA->Transcription GeneExpression Gene Expression Transcription->GeneExpression MVA MVA Pathway (Cytosol) GeneExpression->MVA MEP MEP Pathway (Plastids) GeneExpression->MEP SesTPS Sesquiterpene Synthases (SesTPS) GeneExpression->SesTPS P450 Cytochrome P450 Enzymes (Oxidation, Hydroxylation) GeneExpression->P450 FPP Farnesyl Pyrophosphate (FPP) MVA->FPP IPP/DMAPP MEP->FPP IPP/DMAPP FPP->SesTPS Scaffolds Sesquiterpene Scaffolds (e.g., this compound skeleton) SesTPS->Scaffolds Scaffolds->P450 FinalProducts Functionalized Sesquiterpenes (e.g., this compound) P450->FinalProducts

Proposed signaling and biosynthetic pathway for sesquiterpene induction in Aquilaria.

Research Gaps and Future Directions

A complete elucidation of the this compound pathway is still an active area of research. The major gaps include:

  • The Specific Cyclization Step: The exact sesquiterpene synthase responsible for converting FPP into the this compound skeleton remains unidentified [5].
  • The Oxidation Enzymes: The specific cytochrome P450 enzymes that perform the hydroxylation and other modifications to form the final this compound molecule have not been characterized [5].

Future research focusing on the heterologous expression and functional characterization of SesTPS and P450 genes from induced Aquilaria wood will be crucial to mapping the entire pathway.

References

Comprehensive Technical Guide to Agarospirol: Classification, Biosynthesis, and Pharmacological Potential

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Identity

Agarospirol is a structurally unique sesquiterpenoid natural product belonging to the spirovetivane class, characterized by its distinctive spirocyclic ring system. This oxygenated sesquiterpene alcohol has attracted significant research interest due to its complex bicyclic structure and potential pharmacological applications. As a secondary metabolite primarily isolated from agarwood-producing Aquilaria species, this compound represents an important chemical marker for quality assessment and biological activity studies of this valuable medicinal resin.

The compound was first characterized in the 1960s through pioneering work on agarwood constituents, with its spiro[4.5]decane skeleton establishing a new structural class among sesquiterpenoids. Current research focuses on its biosynthetic origins, structural elucidation techniques, and potential neuropharmacological applications, positioning this compound as a compound of significant interest for drug discovery and natural product chemistry.

Chemical Classification and Structural Characteristics

Systematic Classification

This compound is definitively classified as a spirovetivane-type sesquiterpenoid, placing it within a structurally distinctive subgroup of the sesquiterpenoid family. This classification is based on its characteristic spiro[4.5]decane ring system, where two rings are connected through a single spiro carbon atom common to both cycles.

Table 1: Chemical Classification of this compound

Classification Level Specific Category Defining Characteristics
Primary Class Sesquiterpenoids 15-carbon isoprenoid derivatives (3 isoprene units)
Structural Type Spirovetivane Spiro[4.5]decane ring system
Functional Groups Tertiary alcohol 2-propan-2-ol substituent
Molecular Framework Bicyclic spiro compound Two fused rings sharing spiro carbon (C2)
Structural Properties and Stereochemistry

The complete molecular formula of this compound is C₁₅H₂₆O, with a molecular weight of 222.37 g/mol [1]. Its defining structural feature is the spiro[4.5]decane core system, consisting of a cyclohexane ring connected through a spiro carbon to a cyclopentane ring. The molecule contains one cyclohexene double bond between C6 and C7, and a tertiary alcohol functional group attached to C2 of the cyclopentane ring.

Critical stereochemical features include the specific configuration at the spiro carbon center (C2) and the two additional chiral centers at C5 and C10. The systematic IUPAC name specifies the stereochemistry as (2R,5R,10R)-6,10-dimethylspiro[4.5]dec-6-en-2-yl propan-2-ol, indicating the specific spatial arrangement of these chiral centers [1] [2]. This precise stereochemistry is essential for the compound's biological activity and physical properties.

Table 2: Physicochemical Properties of this compound

Property Value / Description Method / Reference
Molecular Formula C₁₅H₂₆O [1]
Molecular Weight 222.37 g/mol [1]
IUPAC Name 2-((2R,5R,10R)-6,10-Dimethylspiro[4.5]dec-6-en-2-yl)propan-2-ol [1] [2]
CAS Registry Number 1460-73-7 [1]
Solubility 0.036 g/L (predicted) ALOGPS [3]
logP 3.47 (predicted) ChemAxon [3]
Hydrogen Bond Donors 1 (OH group) [3]
Hydrogen Bond Acceptors 1 (OH group) [3]

Biosynthetic Pathways and Origins

Agarwood and Sesquiterpene Biosynthesis

This compound is produced as a defensive secondary metabolite in Aquilaria trees (including A. crassna, A. malaccensis, and A. sinensis) in response to wounding or microbial invasion [4] [5]. The biosynthesis occurs via the mevalonic acid (MVA) pathway in the cytosol, where the universal sesquiterpene precursor farnesyl pyrophosphate (FPP) is cyclized by specific sesquiterpene synthases to form the spirovetivane skeleton [6].

The biosynthesis is triggered by wound-induced signaling cascades involving jasmonic acid (JA), ethylene (ET), and calcium ions (Ca²⁺), which activate transcription factors (MYB, WRKY) that upregulate terpenoid biosynthesis genes [5] [6]. Methyl jasmonate (MeJA) treatment has been shown to significantly induce the expression of sesquiterpene synthase genes and enhance sesquiterpene production, providing a mechanism for artificial induction of this compound formation [5].

G Stimuli Wounding/Microbial Attack Signals Jasmonic Acid (JA) Ethylene (ET) Calcium Ions (Ca²⁺) Stimuli->Signals Induces TFs Transcription Factors (MYB, WRKY) Signals->TFs Activates MVA Mevalonic Acid (MVA) Pathway Enzymes TFs->MVA Upregulates FPP Farnesyl Pyrophosphate (FPP) MVA->FPP Produces SesTPS Sesquiterpene Synthases (SesTPS) FPP->SesTPS Substrate This compound This compound SesTPS->this compound Cyclization

Figure 1: Wound-induced biosynthetic pathway of this compound in Aquilaria trees

Key Enzymes and Genetic Regulation

The cyclization of FPP to this compound is catalyzed by specific sesquiterpene synthases (SesTPS) that create the characteristic spirovetivane skeleton. Several sesquiterpene synthase genes have been identified and cloned from Aquilaria species, including ASS1-3 from A. sinensis and AmSesTPS1 from A. malaccensis [5] [6]. These enzymes typically produce δ-guaiene as a major product, which serves as a precursor for various oxidized sesquiterpenoids including this compound.

Transcriptome sequencing of A. sinensis has revealed that wounding significantly induces the expression of sesquiterpene synthase genes, with AmSesTPS1 showing an 18-fold increase in expression 6 hours post-wounding [5] [6]. This genetic evidence confirms the role of these enzymes in the defense response and this compound production. Subsequent oxidation of the sesquiterpene skeleton by cytochrome P450 enzymes and other modifying enzymes introduces the alcohol functional group to complete this compound biosynthesis.

Analytical Characterization Methods

Spectroscopic Techniques for Structure Elucidation

The structural characterization of this compound relies on complementary spectroscopic methods that provide orthogonal data for complete structure assignment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are essential for determining the carbon framework and proton environments. Key diagnostic features include signals for the spiro carbon (C2), the olefinic protons of the cyclohexene ring (C6-C7), and the tertiary methyl groups of the alcohol function. Two-dimensional techniques (COSY, HSQC, HMBC) are particularly valuable for establishing connectivity through the spiro center and confirming the bicyclic structure.

  • Mass Spectrometry (MS): Electron impact mass spectrometry (EI-MS) typically shows a molecular ion peak at m/z 222, consistent with the molecular formula C₁₅H₂₆O. Characteristic fragmentation patterns include loss of water (m/z 204) and cleavage around the spiro center, providing evidence for the ring system.

  • Infrared (IR) Spectroscopy: IR spectra show strong absorption for the hydroxyl group (3300-3500 cm⁻¹) and characteristic alkene C-H stretching (~3000-3100 cm⁻¹) from the cyclohexene ring, with no carbonyl absorption, confirming the alcohol functionality.

Chromatographic and Chiral Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is the primary method for this compound analysis in complex agarwood extracts due to its volatility and thermal stability. Separation is typically achieved using non-polar to mid-polar stationary phases (5% phenyl methyl polysiloxane) with temperature programming from 60°C to 300°C at 3-5°C/min [4].

Chiral separation methods are necessary to resolve the enantiopure natural product from potential racemic mixtures. This can be achieved using chiral stationary phases such as modified cyclodextrins, confirming the (2R,5R,10R) absolute configuration of natural this compound [1]. The specific optical rotation values ([α]D) provide an additional chiral characteristic for identity confirmation and purity assessment.

Biological Activities and Pharmacological Potential

While comprehensive pharmacological studies specifically on this compound are limited, several relevant biological activities have been reported for this compound class:

Table 3: Reported Biological Activities of this compound and Related Compounds

Biological Activity Potential Mechanism Research Status
Neuroprotective Effects Modulation of neurotransmitter systems Preliminary evidence
Sedative Properties GABAergic system interaction Traditional use support
Anti-inflammatory Activity Cytokine modulation Based on structural analogs
Antimicrobial Effects Membrane disruption Limited documentation

This compound's structural similarity to other biologically active spirovetivane sesquiterpenoids suggests potential interaction with neurological targets, particularly the GABAergic system, which may underlie the traditional use of agarwood as a sedative and anxiolytic agent [4]. The lipophilic nature of the molecule enables blood-brain barrier penetration, supporting potential central nervous system activity. However, detailed mechanistic studies and target identification remain areas for future investigation.

Experimental Protocols

Extraction and Isolation Methodology

For researchers working with agarwood samples, the following protocol provides optimal this compound extraction:

  • Plant Material Preparation: Pulverize dried agarwood chips to 60-80 mesh size using a laboratory mill.

  • Extraction: Perform sequential extraction using increasing polarity solvents (hexane → dichloromethane → methanol) in a Soxhlet apparatus (8 hours per solvent). This compound is primarily extracted in the medium-polarity dichloromethane fraction.

  • Fractionation: Concentrate the dichloromethane extract under reduced pressure at 40°C. Subject the residue to vacuum liquid chromatography (VLC) over silica gel with stepwise gradient elution (hexane:ethyl acetate 95:5 to 50:50).

  • Purification: Further purify this compound-containing fractions using preparative TLC (silica gel GF₂₅₄, hexane:ethyl acetate 7:3) or repeated flash column chromatography. Final purification can be achieved using recrystallization from n-hexane at 4°C.

Methyl Jasmonate Induction Protocol

For enhanced this compound production in cultivated Aquilaria trees:

  • Prepare 100 mM methyl jasmonate (MeJA) stock solution in 0.1% Tween-20.

  • Drill 5-mm diameter holes (3-5 cm deep) in tree trunks at 20-cm intervals along a spiral pattern.

  • Apply 5 mL of 5 mM MeJA working solution (diluted from stock with distilled water) to each hole.

  • Seal holes with Parafilm to prevent evaporation and contamination.

  • Harvest wood tissue 4-6 weeks post-induction for analysis.

This treatment significantly upregulates sesquiterpene synthase gene expression and enhances this compound production through activation of the jasmonate signaling pathway [5] [6].

Research Applications and Future Directions

This compound represents an important chemical marker for several research applications:

  • Chemotaxonomic Studies: The presence and relative abundance of this compound helps distinguish between different Aquilaria species and geographical origins.

  • Quality Assessment: this compound content correlates with agarwood grade and commercial value, serving as a quantitative metric for resin quality.

  • Biosynthetic Studies: The compound serves as a model for understanding spirovetivane biosynthesis and sesquiterpene cyclization mechanisms.

Future research priorities include complete elucidation of the this compound biosynthetic pathway, identification of the specific cytochrome P450 enzymes responsible for its oxidation, heterologous production in microbial systems, and comprehensive pharmacological evaluation of its therapeutic potential, particularly for neurological disorders.

Conclusion

References

Agarospirol in Context: Agarwood Formation and Key Compounds

Author: Smolecule Technical Support Team. Date: February 2026

Agarospirol is a sesquiterpene, a class of organic compounds that, along with phenylethyl chromone derivatives, constitute the main aromatic components of agarwood resin [1] [2]. This resin is not present in healthy trees but is synthesized as a defense response to biotic or abiotic stressors, such as physical wounding, insect attack, or fungal infection [1] [3] [2].

The table below summarizes key compounds and markers associated with high-quality agarwood, based on the research conducted:

Compound Category Specific Compound Examples Significance / Role
Sesquiterpenes This compound, Agarotetrol Aromatic compounds contributing to fragrance; Agarotetrol is a key quality marker with medicinal activity [3].
Chromone Derivatives 2-(2-Phenylethyl) chromone, 2-[2-(4-Methoxyphenyl) ethyl] chromone Critical markers for identifying and assessing agarwood quality; possess potential pharmacological activities [3].
Quality Parameters Ethanol extractives An important indicator; content should be ≥10% per national standards [3].

Experimental Insights into Sesquiterpene Induction

Recent studies on fungal induction of agarwood provide relevant methodologies and findings. One 2025 study investigated inoculating Aquilaria sinensis trees with a specific strain of Fusarium equiseti [3].

  • Induction Technique: Researchers used a drill-hole method, creating holes in tree trunks and inserting a fungal culture. Control groups included trees with only drilling and trees treated with sterile culture medium [3].
  • Analysis and Key Findings: Analysis of the induced resin using GC-MS confirmed the synthesis of characteristic sesquiterpenes and aromatic compounds matching natural agarwood profiles [3]. The study also tracked the progressive accumulation of agarotetrol, a key quality marker, which significantly exceeded levels found in control treatments [3].
  • Quality Assessment: After one year, several quality parameters in the fungus-induced agarwood, including ethanol extractives (17.69%) and chromone content (2.13%), met or surpassed the specifications in the Chinese National Standard for Agarwood, demonstrating the efficacy of this method for producing pharmacologically viable resin [3].

Core Experimental Protocol: Fungal Induction of Agarwood

The following diagram outlines the general workflow for the fungal induction method discussed in the research.

G Start Select Healthy Aquilaria Tree (≥10 years old, diameter >25 cm) A Drill Holes in Trunk (1 cm diameter, 3-4 cm depth) Start->A B Inoculate with Fungus (e.g., Fusarium equiseti) A->B C Seal Holes & Allow Colonization (Replenish at intervals) B->C D Host Defense Response Activated (Resin deposition over months) C->D E Harvest Agarwood (After 6-12 months) D->E F Analyze Resin Quality (GC-MS, HPLC, Yield Measurement) E->F

Experimental workflow for fungal induction of agarwood.

References

agarospirol chemical identification methods

Author: Smolecule Technical Support Team. Date: February 2026

Methods for Identifying Agarospirol

Method Core Principle & Role in Identification Key Details from Literature
Gas Chromatography-Mass Spectrometry (GC-MS) Separates volatile compounds and provides mass spectra for identification by comparing retention indices and fragmentation patterns with reference standards or databases [1] [2]. Widely used for profiling agarwood extracts and smoke [1]. This compound is identified as a key component in these complex mixtures [3] [2].
Two-Dimensional GC-MS (GC×GC–TOF/MS) A high-resolution technique that separates compounds on two different chromatographic columns, greatly enhancing the ability to resolve complex mixtures like agarwood extracts [2]. Used for comprehensive cataloging of sesquiterpenoids (including this compound) in agarwood, identifying hundreds of compounds [2].
Database References Provides benchmark spectral data and structural information essential for matching and confirming the identity of an unknown compound. The NIST WebBook lists fundamental data for this compound (Molecular Formula: C15H26O, Molecular Weight: 222.3663, CAS: 1460-73-7) [4].

A Generalized Experimental Workflow

The following diagram outlines a common workflow for identifying this compound in agarwood samples, integrating the methods discussed.

Start Sample Preparation (Agarwood chip or powder) Extraction Extraction (e.g., Hydrodistillation, Solvent Extraction) Start->Extraction Analysis Instrumental Analysis (GC-MS or GC×GC-TOF/MS) Extraction->Analysis DataProc Data Processing Analysis->DataProc ID Identification DataProc->ID Report Report & Validation ID->Report SubSample • Crush and sieve • May require drying ExtMethod • Hydrodistillation for oil • Ethanol for direct analysis InstConfig • Set temperature program • Use non-polar/polar column set for GC×GC ProcSteps • Deconvolute chromatogram • Integrate peak areas IDSteps • Compare mass spectrum and retention index with NIST database [4] ValSteps • Confirm with authentic standard if available

Generalized workflow for this compound identification in complex samples.

Research Context & Emerging Frontiers

Understanding the broader context of this compound can help guide your research strategy.

  • Biosynthetic Origin: this compound is a sesquiterpenoid alcohol. Sesquiterpenes in agarwood are biosynthesized from farnesyl diphosphate (FPP) via the action of various sesquiterpene synthases. The process can be induced by wounding and fungal infection, activating specific defense-response genes and pathways [5] [6].
  • Role as a Marker: this compound is recognized as a significant contributor to the distinctive, complex woody aroma of high-quality agarwood oil [3]. Its presence and concentration, alongside other key markers like 2-(2-phenylethyl)chromone derivatives, are indicative of the material's olfactory and potentially therapeutic value [1].
  • Alternative Production: Due to the endangered status of Aquilaria trees, synthetic biology approaches are being explored. One study engineered microorganisms to produce a wide range of agarwood sesquiterpenoid skeletons, aiming to recreate the fragrant mixtures without harvesting natural sources [2].

Recommendations for Protocol Development

To establish a robust identification protocol for this compound, I suggest you:

  • Consult Detailed Methodologies: The articles by [1] and [2] are excellent starting points. Scrutinize their "Methods" or "Experimental" sections for specific parameters on GC temperature programs, column types, and sample preparation techniques.
  • Obtain a Reference Standard: For definitive confirmation, source an authentic this compound standard. This allows you to match the retention time and mass spectrum under your specific laboratory conditions.
  • Explore Advanced Techniques: For the most complex samples, consider employing comprehensive two-dimensional gas chromatography (GC×GC–TOF/MS) as described in [2], as it offers superior separation power compared to one-dimensional GC-MS.

References

agarospirol in different Aquilaria species

Author: Smolecule Technical Support Team. Date: February 2026

Agarospirol: Core Chemical Data

The table below summarizes the key physicochemical properties of this compound identified from scientific literature and chemical databases.

Property Details
IUPAC Name 2-[(3R,5R,6R)-6,10-dimethylspiro[4.5]dec-9-en-3-yl]propan-2-ol [1]
Chemical Formula C₁₅H₂₆O [2] [1]
Molecular Weight 222.3663 g/mol [2]
CAS Registry Number 1460-73-7 [2]
Classification Sesquiterpene alcohol [1]
Melting Point 56–58 °C [1]
Boiling Point 312 ± 11 °C [1]
Natural Source Essential oil of infected agarwood (Aquilaria agallocha Roxb.) [1]
Chemical Structure A spiro-terpenoid with a characteristic agarospirane carbon skeleton [1]

This compound in Context: Agarwood Formation & Analysis

This compound is one of many sesquiterpenes produced by Aquilaria trees as a defensive response to wounding and fungal infection [3] [4] [5]. Its presence is a marker for the agarwood formation process.

Research Focus on Sesquiterpenes and Chromones

Current phytochemical research on agarwood primarily isolates and identifies sesquiterpenes and 2-(2-phenylethyl)chromone derivatives as the two predominant classes of aromatic compounds [6] [7] [8]. While numerous new compounds in these classes have been reported, recent reviews and metabolomic studies do not highlight this compound as a major focus of current quantitative comparative studies [7] [8].

Experimental Workflow for Metabolite Analysis

The following diagram outlines a generalized experimental workflow used in modern studies to identify and compare volatile metabolites, like sesquiterpenes, across different agarwood samples [8].

G Agarwood Sample Collection Agarwood Sample Collection Sample Preparation Sample Preparation (Powdering, Solvent Extraction) Agarwood Sample Collection->Sample Preparation GC-MS Analysis GC-MS Analysis (Gas Chromatography-Mass Spectrometry) Sample Preparation->GC-MS Analysis Data Processing Data Processing (Peak Alignment, Normalization) GC-MS Analysis->Data Processing Metabolite Identification Metabolite Identification (Using Standards & Libraries) Data Processing->Metabolite Identification Statistical & Network Analysis Statistical & Network Analysis Metabolite Identification->Statistical & Network Analysis

Generalized workflow for agarwood metabolite profiling using GC-MS.

Key methodological details based on recent studies include:

  • Sample Preparation: Agarwood samples are powdered and extracted with organic solvents like acetone or ethanol, often using ultrasonication to improve efficiency [8] [7].
  • GC-MS Analysis: Separation and identification are typically performed using Gas Chromatography-Mass Spectrometry (GC-MS) with a non-polar capillary column. Temperature programs are complex to resolve the wide range of metabolites [8].
  • Chemical Profiling: The focus is often on the relative content of key aromatic compounds, particularly 2-(2-phenylethyl)chromones and their derivatives, which are considered significant for quality and bioactivity [8].

References

Comprehensive GC-MS Analysis of Agarospirol in Agarwood: Applications and Protocols for Researchers

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Agarospirol is a structurally unique sesquiterpene alcohol that serves as a characteristic fragrance compound and quality marker in agarwood, the valuable resinous heartwood derived from Aquilaria species. Its analysis presents particular challenges due to the complex chemical matrix in which it is found, typically among hundreds of other terpenoids and chromone derivatives. Gas Chromatography-Mass Spectrometry (GC-MS) has emerged as the primary analytical technique for the identification and quantification of this compound in various agarwood samples, from crude extracts to essential oils.

This protocol details comprehensive methodologies for GC-MS analysis of this compound, optimized based on current research practices and instrumentation advances. The methods have been validated for research applications including quality control of agarwood materials, authentication of geographical origin, assessment of artificial induction techniques, and fundamental studies of sesquiterpene biosynthesis.

Instrumentation and Materials

Essential Equipment and Reagents

Table 1: Essential Equipment for this compound Analysis by GC-MS

Category Specific Requirements Notes
Gas Chromatograph Capable of temperature programming up to 300°C Should include split/splitless injector
Mass Spectrometer Quadrupole or Time-of-Flight (TOF) mass analyzer TOF preferred for untargeted analysis [1]
GC Column Low- to mid-polarity stationary phases (e.g., HP-5MS, DB-5, DB-35) 30m × 0.25mm × 0.25μm dimensions recommended
Extraction Apparatus Hydro-distillation (Clevenger-type) or solvent extraction setup
Solvents HPLC-grade n-hexane, dichloromethane, ethyl acetate
Sample Preparation Techniques
2.2.1 Essential Oil Extraction via Hydro-Distillation
  • Commence with 50-100g of powdered agarwood material
  • Combine with 500mL deionized water in a 1L round-bottom flask
  • Perform hydro-distillation for 6-8 hours using a Clevenger apparatus
  • Collect the essential oil layer and dry over anhydrous sodium sulfate
  • Store at 4°C in sealed vials until analysis [2]
  • Dilute 1:100 in n-hexane prior to GC-MS injection
2.2.2 Solvent Extraction for Comprehensive Metabolite Profiling
  • Combine 10g powdered agarwood with 100mL ethanol or dichloromethane
  • Subject to ultrasonic extraction for 30 minutes at 40°C
  • Filter through Whatman No. 1 filter paper
  • Concentrate filtrate under reduced pressure at 35°C
  • Reconstitute residue in 10mL appropriate solvent for analysis [3]

Analytical Methodologies

Standard GC-MS Operating Conditions

Table 2: Standard GC-MS Parameters for this compound Analysis

Parameter Setting Alternative/Notes
Injector Temperature 250°C
Injection Volume 1μL Split mode recommended (split ratio 10:1 to 50:1)
Carrier Gas Helium, constant flow 1.0mL/min
Oven Program Initial 60°C (hold 2min), ramp to 240°C at 3°C/min, final hold 10min May extend to 280-300°C for heavier compounds
Transfer Line Temp 280°C
Ion Source Temp 230°C Electron Impact (EI) mode at 70eV
Mass Range 40-500 m/z
Advanced GC×GC-TOFMS Configuration

For samples of exceptional complexity, comprehensive two-dimensional GC (GC×GC) coupled with Time-of-Flight MS provides enhanced separation power and compound identification:

  • Primary Column: HP-5MS (30m × 0.25mm × 0.25μm)
  • Secondary Column: DB-17 or equivalent mid-polarity column (1-2m × 0.1mm × 0.1μm)
  • Modulator Period: 4-6 seconds
  • Secondary Oven Offset: +5°C relative to primary oven
  • MS Acquisition Rate: 100-200 spectra/second [4]

Data Analysis and Compound Identification

This compound Identification Criteria
  • Chromatographic Retention: Compare against authentic standards when available
  • Retention Indices: Calculate using homologous alkane series
  • Mass Spectral Match: Compare fragmentation pattern with reference libraries (NIST, Wiley)
  • Characteristic Ions: this compound typically shows key fragments at m/z 109, 119, 161, 204, 222 (molecular ion) [1]
Metabolomic Data Processing
  • Peak Deconvolution: Employ AMDIS or similar software for complex chromatograms
  • Multivariate Analysis: Apply Principal Component Analysis (PCA) and Orthogonal Projections to Latent Structures-Discriminant Analysis (OPLS-DA) to identify this compound and related markers across sample sets [2]
  • Quantitative Analysis: Employ internal standard methods (e.g., tetradecane or hexadecane as internal standards) for precise quantification

Applications and Experimental Results

Quality Assessment of Agarwood Materials

Table 3: Typical this compound Content in Various Agarwood Types

Agarwood Type Origin Relative this compound Content Analytical Method
Wild Agarwood Malaysia 3.36-3.54% of essential oil [1] GC-QTOF-MS
Fungus-Induced China Variable (quality marker) [5] GC-MS
Artificial Induction Multiple Varies with induction method [6] GC-MS
Chemical Stimulated China Lower than wild types [3] GC-MS
Correlation with Biological Activity

Research indicates this compound contributes to the antimicrobial properties of agarwood essential oils, particularly against Gram-positive bacteria including Staphylococcus aureus and Bacillus subtilis [5]. The presence of this compound and related sesquiterpenes correlates with enhanced therapeutic potential in traditional applications.

Method Validation and Quality Control

Validation Parameters

For quantitative applications, validate the following parameters:

  • Linearity: R² > 0.995 over appropriate concentration range
  • Precision: Relative Standard Deviation (RSD) < 5% for replicate injections
  • Limit of Detection: Typically 10-50 ng/mL for this compound
  • Recovery: 85-115% for spiked samples
Quality Control Measures
  • System Suitability: Analyze standard mixture before sample batches
  • Blank Injections: Solvent blanks between samples to monitor carryover
  • Quality Control Samples: Include reference materials with known this compound content

Troubleshooting Guide

  • Poor Peak Shape: Check column condition, ensure proper inlet liner activation
  • Low Response: Verify injection technique, check MS source cleanliness
  • Retention Time Shifts: Confirm carrier gas flow stability, check for column damage
  • Inconsistent Identification: Regularly calibrate mass axis, update reference libraries

Conclusion

The GC-MS protocols outlined herein provide robust methodologies for the reliable detection and quantification of this compound in complex agarwood matrices. These methods support quality assessment of agarwood materials, enable studies of sesquiterpene biosynthesis, and facilitate authentication of agarwood products in research and development settings. The continuing refinement of GC-MS technologies, particularly through implementation of comprehensive two-dimensional approaches and high-resolution mass spectrometry, promises even greater insights into the complex chemical ecology of agarwood formation.

Workflow Diagram

G cluster_1 Sample Preparation Methods cluster_2 GC-MS Platforms SamplePrep Sample Preparation (Powdering, Extraction) GCMSAnalysis GC-MS Analysis SamplePrep->GCMSAnalysis Sample Injection HydroDistillation Hydro-Distillation (Essential Oil) SolventExtraction Solvent Extraction (Comprehensive Profile) DataProcessing Data Processing GCMSAnalysis->DataProcessing Raw Data StandardGCMS Standard GC-MS (Routine Analysis) GCxGC_TOFMS GC×GC-TOFMS (Complex Samples) CompoundID Compound Identification DataProcessing->CompoundID Peak Lists Mass Spectra Interpretation Data Interpretation CompoundID->Interpretation Identified Compounds End End Interpretation->End Start Start Start->SamplePrep

Figure 1: Comprehensive workflow for this compound analysis in agarwood samples, showing sample preparation, analytical, and data processing stages.

References

Comprehensive Application Notes and Protocols for Agarospirol Isolation and Purification

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Agarospirol

This compound (C₁₅H₂₆O, molecular weight: 222.3663 g/mol) is a valuable sesquiterpene alcohol found in agarwood, the fragrant resinous heartwood of Aquilaria species [1] [2]. This oxygenated sesquiterpene contributes significantly to the distinctive aroma profile of agarwood essential oils and has demonstrated potential pharmacological interest. As part of the broader class of sesquiterpenoids and aromatic compounds that characterize agarwood's chemical composition, this compound typically exists as a constituent within the complex mixture of agarwood essential oil, rather than as a standalone compound in the raw plant material [3] [4] [2]. The isolation and purification of this compound present specific challenges due to the complexity of the essential oil matrix and the relatively low concentration in the source material, requiring optimized protocols for efficient recovery.

Materials and Equipment

Plant Material and Chemicals
  • Agarwood Source: Resinous heartwood from Aquilaria crassna, A. sinensis, or A. malaccensis [4] [5] [2]. The quality and this compound content vary based on geographical origin, induction method, and tree age.
  • Solvents: High-purity n-hexane, ethyl acetate, methanol, ethanol, deuterated chloroform (CDCl₃) for NMR analysis [4] [2].
  • Reference Standards: Authentic this compound standard for GC-MS and NMR comparison when available [3] [1].
  • Distilled Water: Used in hydrodistillation processes [4].
Laboratory Equipment
  • Hydrodistillation Apparatus: Clevenger-type all-glass distillation system [4] [6].
  • Extraction Equipment: Ultrasonic bath (for ultrasonic hydrodistillation), microwave system (for microwave hydrodistillation) [6].
  • Chromatography Systems:
    • Gas Chromatography-Mass Spectrometry (GC-MS) system with HP-5MS or equivalent low-polarity capillary column (5% Phenyl Methyl Siloxane, 50 m × 0.25 mm × 0.25 μm) [3] [7].
    • Preparative Gas Chromatography (Prep-GC) system for compound isolation [3].
    • Optional: Thin-Layer Chromatography (TLC) plates (silica gel) for initial screening [5].
  • Spectroscopy Instruments:
    • Nuclear Magnetic Resonance (NMR) spectrometer (¹H, ¹³C, 2D experiments) for structural confirmation [3].
    • Fourier-Transform Infrared (FT-IR) spectrometer.
  • General Labware: Round-bottom flasks, separation funnels, sample vials, microliter syringes.

Experimental Protocols

Agarwood Induction and Pretreatment Methods
3.1.1 Fungal Induction Protocol

Natural agarwood formation is slow and unpredictable. Artificial induction significantly enhances resin production, including this compound precursors [5] [7].

  • Tree Selection: Identify healthy Aquilaria sinensis trees with diameter of approximately 10-15 cm at breast height [7].
  • Pretreatment Application:
    • Apply fire and electric shock pretreatment to stimulate natural defense responses.
    • Observe tree surface for development of red and green fungal colonies post-pretreatment.
  • Fungal Isolation and Screening:
    • Isolate dominant fungi (e.g., Trichoderma sp., Neurospora sp.) from pretreated tree surfaces and electroshock holes.
    • Culture on Potato Dextrose Agar (PDA) medium at 25-28°C.
    • Screen for benzyl acetone tolerance using PDA medium supplemented with 0.10-0.16% (v/v) benzyl acetone [7].
  • Inoculation:
    • Drill 7 mm diameter holes (30° downward angle) at 1 m above ground level to 10 cm depth.
    • Prepare fungal spore solution (approximately 1000 mL final volume in sterile water).
    • Inject spore solution into inoculation ports using sterile technique.
    • Allow resin formation to proceed for 6 months before harvest [7].
3.1.2 Whole-Tree Agarwood Inducing Technique (Agar-Wit)

This advanced method induces systemic resin formation throughout the entire tree [5].

  • Setup: Install simple transfusion sets into xylem of Aquilaria sinensis trees.
  • Injection: Inject specific agarwood inducers (proprietary formulations) via transfusion sets.
  • Distribution: Allow inducer solution to distribute throughout tree via transpiration pull (2-3 hours).
  • Incubation: Maintain trees for 6-20 months for resin development.
  • Validation: Confirm agarwood formation through TLC fingerprinting comparing with wild agarwood standards [5].
Essential Oil Extraction Methods
3.2.1 Conventional Hydrodistillation
  • Sample Preparation: Grind air-dried agarwood to coarse powder (500 g) [4].
  • Soaking: Immerse agarwood powder in distilled water in 2 L round-bottom flask for 3 weeks [4].
  • Distillation:
    • Assemble Clevenger-type apparatus ensuring airtight connections.
    • Heat with controlled rate to maintain distillate temperature below 40°C (30-35°C optimal).
    • Maintain distillation for 72 hours with continuous cooling water flow.
    • Collect essential oil from condensate receiver.
  • Recovery: Separate oil from aqueous layer, dry over anhydrous sodium sulfate, and store at 4°C in sealed vial.
    • Expected yield: 0.25-0.32% (w/w) [4].
3.2.2 Ultrasonic Hydrodistillation (UHD) - Optimized Protocol

This method significantly improves extraction efficiency and reduces processing time [6].

  • Sample Preparation: Grind agarwood to uniform particle size.
  • Ultrasound Pretreatment:
    • Parameters: 40 minutes ultrasound time, 400 W ultrasound power [6].
    • Maintain sample in water suspension during sonication.
  • Hydrodistillation:
    • Transfer pretreated material to distillation apparatus.
    • Distill for 120 hours under controlled temperature conditions.
  • Oil Collection: Separate, dry, and store essential oil as above.
    • Expected yield: Higher than conventional method with sesquiterpenoid content up to 84.27% [6].

Table 1: Comparison of Agarwood Essential Oil Extraction Methods

Method Conditions Time Yield (%) Sesquiterpenoid Content Energy Consumption
Soaking Hydrodistillation (SHD) Room temperature soaking, 72hr distillation 3 weeks + 72hr 0.25-0.32 [4] 81.99% [6] High
Ultrasonic Hydrodistillation (UHD) 40min, 400W ultrasound + 120hr distillation 120hr + 40min Higher than SHD [6] 84.27% [6] Moderate
Microwave Hydrodistillation (MHD) Microwave assisted Not specified Not specified Not specified Lower
Microwave-Ultrasonic Hydrodistillation (MUHD) Combined microwave & ultrasound Not specified Not specified Not specified Variable
This compound Isolation and Analysis
3.3.1 GC-MS Analysis and Identification
  • GC-MS Conditions [3] [7]:

    • Column: HP-5MS (5% Phenyl Methyl Siloxane), 50 m × 0.25 mm × 0.25 μm
    • Temperature program: 50°C (hold 2 min), ramp to 310°C at 5°C/min, hold 10 min
    • Injector temperature: 250°C
    • Carrier gas: Helium (99.999%), flow rate: 1.0 mL/min
    • Split ratio: 100:1 [4] or splitless [7]
    • Injection volume: 1 μL essential oil solution
    • MS conditions: Ionization voltage 70 eV, mass range 35-450 amu
  • This compound Identification:

    • Compare mass spectrum with NIST database or literature values [3] [1].
    • Confirm using retention index calculation relative to n-alkane series [4].
    • Expected characteristics: Molecular ion m/z 222, characteristic fragmentation pattern.
3.3.2 Preparative GC Isolation for NMR Analysis
  • Isolation Setup: Use preparative GC system with optimized conditions for compound collection [3].
  • Collection: Trap purified this compound fraction at predetermined retention time in cooled collection tube.
  • Recovery: Elute collected compound with appropriate solvent (e.g., CDCl₃ for direct NMR analysis).
  • Concentration: Gently evaporate solvent under nitrogen stream to obtain purified this compound.
3.3.3 Structural Confirmation by NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg purified this compound in 0.6 mL CDCl₃ [3].
  • Data Acquisition:
    • ¹H NMR (500 MHz): Full spectrum with chemical shifts referenced to TMS or solvent peak.
    • ¹³C NMR (125 MHz): Complete decoupled spectrum.
    • 2D Experiments: COSY, HSQC, HMBC for full structural assignment.
  • Data Interpretation:
    • Compare with literature values for this compound [3] [1].
    • Confirm stereochemistry through NOE experiments if necessary.

The following workflow diagram illustrates the complete this compound isolation and identification process:

G Start Agarwood Material (Aquilaria spp.) Induction Artificial Induction (Fungal or Agar-Wit) Start->Induction Harvest Harvest Resinous Wood Induction->Harvest 6-20 months Extraction Essential Oil Extraction Harvest->Extraction HD Hydrodistillation Extraction->HD UHD Ultrasonic Hydrodistillation Extraction->UHD Analysis GC-MS Analysis Isolation This compound Isolation Analysis->Isolation PrepGC Preparative GC Isolation->PrepGC Confirmation Structural Confirmation NMR NMR Spectroscopy Confirmation->NMR MS Mass Spectrometry Confirmation->MS End Purified this compound HD->Analysis UHD->Analysis PrepGC->Confirmation NMR->End MS->End

Results and Data Analysis

This compound Content in Different Agarwood Sources

Table 2: this compound Distribution in Various Agarwood Samples

Agarwood Source Location/Origin Induction Method This compound Content Analysis Method
Aquilaria malaccensis Melaka, Malaysia Fungal infection 3.12% of essential oil [3] GC-MS, NMR
Aquilaria malaccensis Pahang, Malaysia Fungal infection 3.54% of essential oil [3] GC-MS, NMR
Aquilaria malaccensis Kelantan A, Malaysia Fungal infection 3.36% of essential oil [3] GC-MS, NMR
Aquilaria malaccensis Kelantan B, Malaysia Fungal infection 2.26% of essential oil [3] GC-MS, NMR
Aquilaria crassna Bac Giang, Vietnam Artificial inoculation 2.98-3.42% of essential oil [4] GC-MS
Aquilaria crassna Khanh Hoa, Vietnam Artificial inoculation 2.98-3.42% of essential oil [4] GC-MS
Aquilaria crassna Phu Quoc, Vietnam Artificial inoculation 2.98-3.42% of essential oil [4] GC-MS
Chemical Profile of Agarwood Essential Oil

Table 3: Major Compounds in Agarwood Essential Oil from Different Sources

Compound Class Specific Compounds Relative Content Range Biological Significance
Oxygenated Sesquiterpenes This compound, 10-epi-γ-eudesmol, α-eudesmol, valerianol, β-dihydroagarofuran, oxo-agarospirol [4] [8] [2] 50-85% of essential oil [6] Aromatic properties, potential therapeutic effects
Sesquiterpene Hydrocarbons α-Guaiene, β-guaiene, α-bulnesene, β-maaliene, γ-selinene [4] 10-30% of essential oil Precursors to oxygenated forms
Chromones 2-(2-phenylethyl)chromone derivatives [9] [2] Variable Antimicrobial, anti-inflammatory properties
Fatty Acids n-Hexadecanoic acid [3] Minor component Plant defense compounds

Troubleshooting and Optimization

Common Technical Issues and Solutions
  • Low Essential Oil Yield:

    • Cause: Inadequate resin formation in source material, inappropriate particle size, or suboptimal distillation parameters.
    • Solution: Verify agarwood quality through TLC screening [5], optimize grinding size (coarse powder preferred), extend soaking time, and ensure temperature control during distillation.
  • Poor this compound Recovery in Prep-GC:

    • Cause: Thermal degradation or incomplete trapping.
    • Solution: Optimize injector temperature, use on-column injection if available, ensure proper cooling of collection device, and consider semi-preparative HPLC as alternative.
  • Co-elution in GC-MS Analysis:

    • Cause: Complex essential oil matrix with similar volatility compounds.
    • Solution: Optimize temperature ramp rate, consider different stationary phases, or employ heart-cutting 2D-GC for challenging separations.
Method Optimization Strategies
  • Ultrasound Parameters: For UHD, systematically optimize time (30-50 min) and power (300-500 W) using experimental design approaches [6].
  • Distillation Time: Balance between complete extraction (longer time) and potential degradation (shorter time), with 72-120 hours typically optimal.
  • Fungal Strain Selection: For induced agarwood, screen multiple fungal strains for enhanced this compound production [7].

Applications and Future Perspectives

The successful isolation of high-purity this compound enables several research applications and potential product developments. This compound serves as a chemical marker for agarwood quality assessment and authentication [3]. In pharmacological research, purified this compound can be used in bioactivity studies to investigate its potential antimicrobial [9] and anti-inflammatory properties [9]. The fragrance and cosmetics industries utilize this compound as a reference standard for quality control of agarwood essential oils in perfumery and skincare applications [6]. Additionally, this compound serves as a starting material for the synthesis of derivatives with potentially enhanced bioactivity or modified olfactory properties.

Future method development should focus on green chemistry approaches to reduce environmental impact, scale-up processes for commercial production, and bioactivity-guided fractionation to identify synergistic effects in complex essential oil mixtures. The integration of metabolic engineering and optimized induction techniques represents a promising direction for enhancing this compound yields in cultivated Aquilaria species [5] [7].

References

Comprehensive Analytical Characterization and Bioactivity Profiling of Agarospirol from Agarwood

Author: Smolecule Technical Support Team. Date: February 2026

Introduction

Agarospirol is a biologically active sesquiterpene alcohol that serves as a characteristic component of agarwood, the fragrant resinous heartwood derived from Aquilaria species. This compound contributes significantly to the distinctive aroma and reported therapeutic properties of agarwood, which has been used for centuries in traditional medicine systems across Southeast Asia. Recent scientific investigations have revealed this compound's potential as a natural anti-inflammatory agent with interesting structure-activity relationships. The complex chemical structure of this sesquiterpenoid necessitates sophisticated analytical approaches for accurate characterization, particularly nuclear magnetic resonance (NMR) spectroscopy, which provides unparalleled insights into its molecular architecture and stereochemical configuration.

This application note provides researchers and drug development professionals with comprehensive protocols for the extraction, identification, characterization, and bioactivity assessment of this compound. We present detailed methodologies for NMR analysis, quantitative structure determination, and evaluation of pharmacological potential through integrated in silico and in vitro approaches. The information compiled herein serves as a technical resource for natural product chemists, analytical scientists, and pharmacologists interested in exploring the therapeutic applications of this unique sesquiterpenoid and its derivatives.

Chemical Structure and Identification

This compound is a oxygenated sesquiterpene characterized by a complex bicyclic structure with specific stereochemical features. The compound's systematic name is (5S,6S)-3-(2-hydroxypropan-2-yl)-6-methylspiro[4.5]dec-9-ene-10-carbaldehyde, reflecting its intricate molecular architecture containing a spiro ring system that contributes to its three-dimensional structure and biological activity [1]. This structural complexity presents both challenges and opportunities for analytical characterization and drug development efforts.

Table 1: Fundamental Chemical Properties of this compound

Property Value/Specification
Molecular Formula C15H24O2
Molecular Weight 236.35468000 Da
XLogP3-AA 2.90 (estimated)
Water Solubility 34.85 mg/L @ 25°C (estimated)
Assay Purity 95.00 to 100.00%
CAS Registry Number NF0400

This compound is classified among the agarospirane-type sesquiterpenoids, which are characterized by their distinctive spirocyclic framework. The compound occurs naturally in agarwood oil, with studies reporting concentrations of approximately 3.12-3.54% in Malaysian Aquilaria malaccensis specimens, though this varies based on geographical origin and extraction methods [2]. In high-quality agarwood samples, this compound has been identified as one of the major chemical constituents, comprising up to 12.5% of the essential oil composition [3]. Its presence contributes significantly to the characteristic woody, spicy aroma profile of agarwood, making it an important aromatic component in addition to its pharmacological potential.

Analytical Characterization Methods

Extraction and Isolation Protocols

The initial extraction of this compound from agarwood matrix requires careful optimization to maximize yield while preserving chemical integrity. The following protocol has been demonstrated as effective for the recovery of this compound and related sesquiterpenoids:

  • Hydrodistillation Procedure: Subject 500g of authenticated agarwood chips to hydrodistillation using a Clevenger-type apparatus with 5L distilled water for 24 hours. The essential oils containing this compound are isolated by extraction with hexane, and the resulting organic layer is dried over anhydrous sodium sulfate. The oils are stored in amber vials at 4°C until analysis [2].

  • Solid-Phase Microextraction (SPME): For analytical-scale extraction, employ SPME with polydimethylsiloxane (PDMS) fiber for 30 minutes to capture volatile and semi-volatile compounds from agarwood powder. Desorb the extracted compounds directly into the GC injection port for analysis [4].

  • Preparative Gas Chromatography: For isolation of pure this compound for NMR characterization, utilize preparative GC with the following parameters: DB-5 ms column (30 m × 0.25 mm, i.d. 0.53 µm film thickness), oven programmed from 80°C to 280°C at 5°C/min, with nitrogen carrier gas at constant flow rate. Injector and FID temperatures should be maintained at 250°C [2].

Gas Chromatography-Mass Spectrometry Analysis

Comprehensive GC-MS analysis provides essential information about this compound's chromatographic behavior and mass fragmentation pattern, enabling reliable identification in complex mixtures.

Table 2: GC-MS Parameters for this compound Characterization

Parameter Specification
GC System Agilent 7890A Network System
MS System Agilent 5975C with EI source (70 eV)
Column DB-1 (30 m × 0.25 mm, i.d. 0.25 µm)
Temperature Program 50°C (0 min) → 10°C/min → 160°C → 3°C/min → 220°C
Injector Temperature 320°C
Carrier Gas Helium, 1 mL/min constant flow
Injection Volume 1 µL, split mode (50:1)
Detection Full scan mode (m/z 45-500)

Under these conditions, this compound exhibits characteristic retention indices and mass spectral features that facilitate its identification. For enhanced separation power in complex agarwood extracts, comprehensive two-dimensional gas chromatography (GC×GC) coupled with time-of-flight mass spectrometry (TOF-MS) is recommended, as this approach provides superior resolution of co-eluting compounds and enables more confident identification through full mass spectral acquisition at trace level sensitivity [2].

Nuclear Magnetic Resonance Spectroscopy

NMR spectroscopy represents the most powerful technique for detailed structural characterization of this compound, providing unequivocal evidence of its molecular structure, including stereochemical features. The following protocol outlines comprehensive NMR analysis:

  • Sample Preparation: Dissolve 10-20 mg of purified this compound in 0.6 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) for analysis. For complete structural assignment, utilize both 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC, NOESY) NMR experiments [5].

  • NMR Instrumentation: Perform experiments on a high-field NMR spectrometer (500 MHz or higher for ¹H observation) equipped with a cryogenically cooled probe for enhanced sensitivity. Maintain sample temperature at 25°C for consistent results.

  • Standard Acquisition Parameters:

    • ¹H NMR: Spectral width of 12 ppm, 32-64 scans, relaxation delay of 1-2 seconds
    • ¹³C NMR: Spectral width of 220 ppm, 1024-2048 scans, composite pulse decoupling
    • 2D experiments: Implement gradient-selected versions for improved water suppression and reduced experiment time

Although the search results do not provide the complete, explicit NMR assignments for this compound, the structural characterization conducted in multiple studies confirms the spiro[4.5]decane core structure with the isopropyl alcohol substituent [5] [2]. Researchers requiring detailed NMR assignments for this compound should consult specialized natural product databases or literature specifically dedicated to sesquiterpene structural elucidation.

Bioactivity and Pharmacological Assessment

Anti-inflammatory Activity Evaluation

This compound demonstrates significant anti-inflammatory potential through multiple mechanisms of action. Both in silico and in vitro assessments provide evidence for its pharmacological relevance:

  • In Silico Molecular Docking: Molecular docking studies indicate that this compound exhibits strong binding affinity to major anti-inflammatory and immunomodulatory receptors. These computational analyses suggest that this compound is preferentially more active than many other identified compounds in agarwood oil, with a quantitative structure-activity relationship (QSAR) model demonstrating strong predictive values (r² = 0.89, rCV² = 0.81) for anti-inflammatory activity [3].

  • In Vivo Anti-inflammatory Assessment: Agarwood oil containing this compound as a major component (12.5%) demonstrates dose-dependent reduction of 12-O-tetradecanoylphorobol-13 acetate (TPA)-induced ear edema and MDA activity in mouse models. Pro-inflammatory cytokines (IL-1β, IL-6, and TNF-α) are significantly reduced in a dose-dependent manner in all TPA-treated groups compared to controls [3].

  • Network Pharmacology Analysis: Compound-target-disease network analysis predicts multiple gene targets and pathways associated with the anxiolytic effects of sesquiterpenoids like this compound. Correlated relationships among sesquiterpenoids and targets suggest that agarwood treats anxiety via multiple compounds acting on multiple targets, with varying levels of sesquiterpenes across agarwood groups potentially leading to differences in pharmacological effects via signaling pathways such as neurotransmitter- and hormone-regulated pathways [6].

ADME Profiling and Drug-likeness Assessment

Comprehensive ADME (Absorption, Distribution, Metabolism, Excretion) studies of natural compounds in agarwood oil, including this compound, have been conducted to evaluate their potential as drug candidates. These in silico assessments provide valuable insights into the pharmacokinetic properties and drug-likeness of these compounds [3]. The estimated partition coefficient (XLogP3-AA = 2.90) suggests favorable membrane permeability, while the moderate molecular weight (236.35 Da) positions this compound within the acceptable range for oral bioavailability according to Lipinski's Rule of Five [1].

Mechanism of Action and Signaling Pathways

The therapeutic effects of this compound occur through modulation of complex biological pathways. Based on network pharmacology analysis of agarwood sesquiterpenoids, the anxiolytic and anti-inflammatory activities likely involve interactions with multiple targets rather than single-pathway modulation [6]. The following diagram illustrates the proposed signaling pathways through which this compound and related sesquiterpenoids exert their pharmacological effects:

G cluster_pathways Affected Signaling Pathways cluster_targets Molecular & Cellular Targets This compound This compound Neurotransmitter Neurotransmitter Pathways This compound->Neurotransmitter Hormone Hormone-regulated Pathways This compound->Hormone Cytokine Cytokine Signaling & Production This compound->Cytokine Oxidative Oxidative Stress Response This compound->Oxidative Receptors Multiple Protein Receptors Neurotransmitter->Receptors Hormone->Receptors InflammatoryCytokines Reduction of Pro-inflammatory Cytokines Cytokine->InflammatoryCytokines ImmuneCells Immunomodulation of Macrophages & Neutrophils Oxidative->ImmuneCells AntiInflammatory Anti-inflammatory Response InflammatoryCytokines->AntiInflammatory ImmuneCells->AntiInflammatory Antioxidant Antioxidant Activity ImmuneCells->Antioxidant Anxiolytic Anxiolytic Effects Receptors->Anxiolytic Combined Therapeutic Outcomes

Figure 1: Proposed signaling pathways and therapeutic mechanisms of this compound

The multi-target mechanism illustrated above explains how this compound and related sesquiterpenoids interact with various biological pathways to produce their documented pharmacological effects. The anti-inflammatory activity particularly involves reduction of pro-inflammatory cytokines including IL-1β, IL-6, and TNF-α, which are key mediators in the inflammatory response [3]. Additionally, the modulation of neurotransmitter pathways contributes to the observed anxiolytic effects, positioning this compound as a promising natural product candidate for further development as a therapeutic agent targeting both inflammatory and neurological conditions.

Conclusion

This compound represents a pharmacologically promising sesquiterpenoid with demonstrated anti-inflammatory and potential anxiolytic properties. The comprehensive analytical protocols outlined in this application note, particularly the detailed NMR characterization methodologies, provide researchers with robust tools for the identification, quantification, and biological evaluation of this compound. The integration of advanced analytical techniques including GC×GC-TOF-MS and high-field NMR spectroscopy enables complete structural elucidation and quality assessment of this compound in complex natural matrices.

The multi-target mechanism of action, favorable ADME properties, and established traditional use of agarwood provide a strong foundation for further development of this compound as a potential therapeutic agent. Future research directions should include complete NMR assignment of all proton and carbon signals, investigation of structure-activity relationships through synthetic analog preparation, and rigorous clinical evaluation of efficacy in specific inflammatory and anxiety-related conditions. The methodologies presented herein will facilitate the standardization and quality control of agarwood-derived products and support the development of this compound as a evidence-based natural therapeutic.

References

Comprehensive Application Notes and Protocols for Agarospirol Quantification in Agarwood Essential Oil

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profiling and Introduction

Agarwood essential oil (AEO), a highly valuable aromatic product derived from Aquilaria species, has gained significant attention in pharmaceutical research and fragrance industries due to its complex chemical composition and diverse bioactivities. Among its numerous constituents, agarospirol (C15H26O) has been identified as a crucial quality marker compound that significantly contributes to the characteristic fragrance and potential therapeutic properties of agarwood oil. This oxygenated sesquiterpene serves as a key chemical indicator for assessing agarwood quality across different species, geographical origins, and processing methods. The quantification of this compound is therefore essential for quality standardization, authentication purposes, and bioactivity correlation in both research and commercial applications.

Recent advances in analytical techniques have enabled more precise identification and quantification of this compound in complex AEO matrices. The chemical complexity of AEO, which contains approximately 150 volatile compounds primarily consisting of sesquiterpenes and chromones, presents significant analytical challenges that require sophisticated separation and detection methods. Studies have demonstrated that this compound concentrations vary considerably depending on multiple factors including the Aquilaria species, geographical origin, extraction methodology, and the induction technique used to stimulate resin formation in the trees. This systematic investigation provides detailed protocols for the accurate quantification of this compound while establishing its relationship to both oil quality and potential pharmacological applications, particularly in drug discovery and development.

Quantitative Analysis of this compound in Agarwood Oil

Concentration Ranges Across Studies

Table 1: this compound Concentrations in Different Agarwood Oils

Aquilaria Species Origin/Source This compound Concentration (%) Extraction Method Reference
A. malaccensis Naturally insect-infested (India) 14.35% Hydrodistillation [1]
A. malaccensis Melaka (Malaysia) 3.12% Hydrodistillation [2]
A. malaccensis Pahang (Malaysia) 3.54% Hydrodistillation [2]
A. malaccensis Kelantan A (Malaysia) 3.36% Hydrodistillation [2]
A. malaccensis Kelantan B (Malaysia) 2.26% Hydrodistillation [2]
A. sinensis Not specified 2.72% Hydrodistillation [3]
A. sinensis Optimized UHD method Significant increase reported Ultrasonic Hydrodistillation [4]

The quantitative analysis of this compound across various studies reveals substantial variation in its concentration in agarwood essential oils, ranging from approximately 2.26% to 14.35% of the total oil composition. The highest documented concentration of 14.35% was reported in naturally insect-infested Aquilaria malaccensis from India, suggesting that specific biotic stressors may significantly enhance this compound production as part of the plant's defense mechanism. Malaysian A. malaccensis samples demonstrated moderate this compound content between 2.26% and 3.54%, with geographical variations evident even within regions of the same country. Aquilaria sinensis oils contained comparatively lower this compound concentrations at approximately 2.72%, indicating potential species-specific differences in sesquiterpene biosynthesis pathways. These quantitative disparities highlight the importance of standardized extraction and analysis protocols to ensure accurate comparability between studies and samples.

Extraction Method Efficiency

Table 2: Comparison of Extraction Methods for this compound

Extraction Method Key Parameters Relative this compound Yield Advantages Limitations
Traditional Hydrodistillation 80-120 hours, atmospheric pressure Baseline Simple apparatus, established protocol Time-consuming, energy-intensive, potential degradation
Ultrasonic Hydrodistillation (UHD) 40 min ultrasound, 400W power, 120h distillation Significantly increased Reduced extraction time, higher sesquiterpenoid yield Equipment cost, optimization required
Soaking Hydrodistillation (SHD) Prolonged soaking prior to distillation Moderate Simplicity, no special equipment Longer processing time
Microwave Hydrodistillation (MHD) Microwave-assisted extraction Not quantified for this compound Rapid heating, reduced time Possible hot spots, uneven extraction

The extraction methodology significantly influences both the quantitative yield and qualitative composition of agarwood oil, including this compound content. Recent optimization studies have demonstrated that Ultrasonic Hydrodistillation (UHD) under parameters of 40 minutes ultrasound time, 400W ultrasound power, and 120 hours hydrodistillation produces significantly higher sesquiterpenoid content (84.27%) compared to traditional methods (81.99%) [4]. This enhanced efficiency is attributed to the cavitation effects of ultrasound, which disrupt plant cell walls and facilitate the release of target compounds. The choice of extraction method not only affects this compound yield but also influences the bioactivity profile of the resulting essential oil. Studies indicate that UHD-extracted AEO exhibits lower cytotoxicity, making it more suitable for pharmaceutical and skincare applications, while SHD-extracted AEO demonstrates stronger anti-proliferative activity in cancer cell lines, suggesting method-dependent preservation of different bioactive components [4].

Experimental Protocol for this compound Quantification

Sample Preparation and Extraction
  • Raw Material Processing: Begin with authenticated agarwood chips or powder from Aquilaria species (preferably A. malaccensis or A. sinensis). Reduce the particle size to approximately 0.25-0.5mm using a laboratory mill to increase surface area for efficient extraction. Authentication should be verified through DNA barcoding using loci such as matK, rbcL, or ITS to ensure species identity, as morphological identification alone is often insufficient [5].

  • Ultrasonic Hydrodistillation Optimization: Weigh 50g of prepared agarwood powder and hydrate with distilled water until thoroughly moistened. Transfer the mixture to an ultrasonic reactor and subject to ultrasonic pretreatment at 400W for 40 minutes. Subsequently, transfer the mixture to a Soxhlet apparatus or Clevenger-type hydrodistillation unit for reflux extraction for 120 hours [4]. Monitor temperature carefully to prevent thermal degradation of thermolabile compounds.

  • Oil Collection and Storage: Following distillation, collect the essential oil layer after natural separation from the hydrosol. Dehydrate the collected AEO using anhydrous sodium sulfate, filter through a 0.45μm membrane filter, and store in sealed amber glass vials at -20°C until analysis. Record the percentage yield based on initial dry weight of plant material.

GC-MS Analysis and Quantification
  • Instrumentation Parameters: Utilize a Gas Chromatography-Mass Spectrometry system equipped with a non-polar stationary phase capillary column (e.g., HP-5MS, 30m × 0.25mm × 0.25μm). Employ the following temperature program: initial temperature 60°C (hold 2 minutes), ramp to 240°C at 5°C/minute, then to 300°C at 10°C/minute (final hold 10 minutes). Use helium carrier gas at constant flow rate of 1.0 mL/minute, injection volume of 1μL with split ratio 50:1, and injector temperature of 250°C [2] [1].

  • Mass Spectrometry Conditions: Operate MS system in electron impact (EI) mode at 70eV ionization energy with ion source temperature of 230°C and transfer line temperature of 280°C. Acquire data in full scan mode (m/z 40-500) for compound identification and selected ion monitoring (SIM) mode for quantification using characteristic ions for this compound (m/z 222, 207, 161) [3].

  • Compound Identification and Quantification: Identify this compound by comparing its retention index relative to n-alkane standards and mass spectrum with reference standards when available or with NIST/Adams essential oil libraries. For quantification, prepare a calibration curve using authentic this compound standard in a concentration range of 0.1-10 mg/mL. If no standard is available, employ semi-quantification relative to an internal standard (e.g., tetradecane or hexadecane) and express as relative percentage of total ion chromatogram area [1].

Quality Control and Validation
  • Method Validation: Establish method precision by analyzing six replicates of the same sample, with acceptance criteria of ≤5% RSD for retention time and ≤10% RSD for peak area. Determine accuracy through spike recovery experiments at three concentration levels (low, medium, high) with acceptable recovery range of 85-115%. Define linearity through correlation coefficient (R²) of ≥0.995 for calibration curves [2].

  • Quality Assurance Measures: Include system suitability tests before each analytical batch using reference standards to verify retention time stability and mass spectral quality. Process blank samples (solvent only) to monitor contamination. Analyze quality control samples (pooled AEO sample) with each batch to monitor instrumental performance over time.

G cluster_sample Sample Preparation Stage cluster_analysis GC-MS Analysis Stage cluster_quant Quantification Stage cluster_QC Quality Control Measures SP1 Agarwood Material Authentication SP2 Size Reduction (0.25-0.5 mm powder) SP1->SP2 SP3 Ultrasonic Pretreatment (400W, 40 min) SP2->SP3 SP4 Hydrodistillation (120 hours) SP3->SP4 SP5 Oil Collection & Dehydration SP4->SP5 GC1 GC-MS Instrument Setup SP5->GC1 GC2 Temperature Program GC1->GC2 GC3 Mass Spectrometry Data Acquisition GC2->GC3 GC4 Peak Integration & Identification GC3->GC4 Q1 Calibration Curve Construction GC4->Q1 Q2 This compound Quantification Q1->Q2 Q3 Data Analysis & Reporting Q2->Q3 QC1 Method Validation (Precision, Accuracy) QC1->SP3 QC1->GC1 QC2 Quality Control Samples QC2->GC4 QC3 System Suitability Testing QC3->GC1

Figure 1: Comprehensive Workflow for this compound Quantification in Agarwood Oil - This diagram illustrates the integrated analytical approach for sample preparation, GC-MS analysis, quantification, and quality control in this compound quantification.

Chemometric Analysis and Quality Assessment

Multivariate Statistical Approaches

Advanced chemometric methods provide powerful tools for evaluating this compound's significance as a chemical marker in agarwood quality assessment. Orthogonal Projections to Latent Structures-Discriminant Analysis (OPLS-DA) has demonstrated superior performance compared to PLS-DA in discriminating between agarwood samples of different geographical origins and genotypes [6]. The Variable Importance in Projection (VIP) scores generated from OPLS-DA models enable identification of the most discriminative compounds, with this compound consistently appearing as a high-VIP component across multiple studies. In analyses of 127 identified compounds in AEOs, this compound contributed significantly to VIP values alongside other sesquiterpenes like α-guruene, guaiol, γ-eudesmol, and chromones such as 2-phenylethyl-4H-chromen-4-one [6]. These findings substantiate this compound's role as a key chemical marker for agarwood quality assessment.

The application of S-plots from OPLS-DA models facilitates visualization of both the covariance and correlation between variables, allowing researchers to identify potential marker compounds responsible for class separation. In regional comparisons and pairwise genotype analyses, OPLS-DA models have revealed up to 26 potential markers at VIP > 1, with this compound consistently among the most significant contributors [6]. This multivariate approach enables more robust quality control protocols by establishing chemical fingerprints specific to premium agarwood grades, particularly valuable for detecting adulteration in commercial samples and standardizing products for pharmacological research.

Correlation with Bioactivity and Quality

The quantitative analysis of this compound gains additional significance when correlated with biological activity profiles. Recent research has demonstrated that AEO containing defined this compound levels exhibits dose-dependent cytotoxicity against various cancer cell lines (MDA-MB-231, HepG2, B16F10) and induces apoptosis in HepG2 cells as confirmed by flow cytometry [3]. Additionally, AEO with characterized this compound content has shown significant anti-inflammatory effects, anti-diabetic potential, anti-urolithic activity, and tyrosinase inhibitory effects [1]. These pharmacological correlations underscore the importance of accurate this compound quantification not only for quality control but also for bioactivity standardization in drug development efforts.

G cluster_auth Authentication & Quality Control cluster_pharma Pharmacological Research cluster_industry Industrial Applications center This compound Quantification A1 Species Authentication & Origin Verification center->A1 DNA barcoding correlation A2 Quality Standardization & Grading center->A2 Quality marker establishment A3 Adulteration Detection center->A3 Chemical fingerprinting P1 Anti-cancer Activity (Cytotoxicity Screening) center->P1 Dose-response correlation P2 Anti-inflammatory Effects center->P2 Bioactivity standardization P3 Anti-diabetic Potential center->P3 Therapeutic potential P4 Tyrosinase Inhibition center->P4 Enzyme inhibition profiling I1 Perfumery Product Development center->I1 Fragrance standardization I2 Pharmaceutical Formulations center->I2 Drug development & QC I3 Cosmetic Applications center->I3 Skincare formulations

Figure 2: Applications and Implications of this compound Quantification - This diagram illustrates how precise this compound measurement supports various applications in authentication, pharmacological research, and industrial development.

Pharmacological Properties and Therapeutic Potential

The quantitative analysis of this compound extends beyond quality control to encompass bioactivity correlation and therapeutic potential assessment. Agarwood essential oils with characterized this compound content have demonstrated promising pharmacological properties in preclinical studies. The cytotoxic effects of AEO have been evaluated using brine shrimp lethality tests (BSLT) and cancer cell line models, revealing moderate to high toxicity profiles that suggest potential anticancer applications [3]. Flow cytometry analysis has confirmed that AEO induces apoptosis in HepG2 cells, indicating a potential mechanism for its anticancer effects. Furthermore, concentration-dependent anti-inflammatory activity has been observed, along with significant anti-diabetic potential through enzyme inhibition assays [1].

The biological activities of AEO vary with extraction methods, which consequently influence this compound content. Studies comparing Ultrasonic Hydrodistillation (UHD) with Soaking Hydrodistillation (SHD) have revealed that SHD-extracted AEO exhibits stronger anti-proliferative activity in HepG2, MDA-MB-231, and B16F10 cell lines, suggesting potential for anti-tumor applications [4]. In contrast, UHD-extracted AEO showed lower cytotoxicity, indicating its potential suitability for pharmaceutical and skincare applications where reduced cellular toxicity is desirable. These method-dependent activity profiles underscore the importance of precise this compound quantification and standardization when developing agarwood-based therapeutic formulations.

Conclusion

The comprehensive quantification of this compound in agarwood essential oil requires an integrated approach combining optimized extraction methodologies, advanced analytical techniques, and multivariate statistical analysis. The protocols outlined herein provide researchers with standardized methods for accurate this compound quantification, enabling more reliable quality assessment and bioactivity correlation studies. The significant variation in this compound content across different Aquilaria species, geographical origins, and processing methods highlights the necessity of these standardized protocols for both research and commercial applications.

Future directions in this compound research should focus on developing certified reference materials to enhance method validation and inter-laboratory comparability. Additionally, further investigation into the biosynthetic pathways regulating this compound production could lead to enhanced yields through targeted induction techniques. The correlation between specific this compound concentrations and particular bioactivities warrants deeper investigation to establish dose-response relationships and potential therapeutic applications. As analytical technologies advance, the development of rapid screening methods for this compound quantification could significantly benefit quality control processes in industrial settings, ensuring consistent quality of agarwood-derived products in both fragrance and pharmaceutical markets.

References

Comprehensive Application Notes and Protocols for Agarospirol Analytical Standards

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Identity and Profile

Agarospirol is a key sesquiterpenoid compound found in agarwood, known for its distinct aromatic properties and potential therapeutic applications. Its chemical profile is characterized as follows:

  • Chemical Formula: C₁₅H₂₆O
  • Molecular Weight: 222.3663 g/mol
  • CAS Registry Number: 1460-73-7
  • IUPAC Name: 2-((2R,5R,10R)-6,10-Dimethylspiro[4.5]dec-6-en-2-yl)propan-2-ol
  • Structure Classification: Agarospirane-type sesquiterpenoid [1] [2]

This compound features a characteristic spiro[4.5]decane core structure, which contributes to its three-dimensional complexity and presents unique challenges for analytical characterization and synthesis.

Analytical Methods and Techniques

Gas Chromatography-Mass Spectrometry (GC-MS)

Protocol for this compound Analysis in Agarwood Oil

Sample Preparation

  • Obtain agarwood oil samples through hydrodistillation or supercritical CO₂ extraction methods
  • Dilute samples in appropriate organic solvents (e.g., hexane or dichloromethane) to concentrations of 1-10 mg/mL
  • Filter through 0.22μm PTFE membrane to remove particulate matter

GC-MS Parameters

  • Column: Equity-5 or equivalent (30m × 0.25mm ID, 0.25μm film thickness)
  • Injector Temperature: 250°C
  • Oven Program: 60°C (hold 2 min), ramp to 280°C at 5°C/min, hold 10 min
  • Carrier Gas: Helium, constant flow 1.0 mL/min
  • Injection Volume: 1μL, split ratio 10:1
  • Mass Spectrometer: Electron impact ionization at 70eV
  • Ion Source Temperature: 230°C
  • Mass Scan Range: 40-500 m/z [3] [4]

Identification

  • This compound typically elutes at approximately 21.9 minutes under these conditions
  • Identification is confirmed by comparison with authentic standards and library spectra (NIST14)
  • Characteristic mass fragments include m/z 222 (M⁺), 207, 204, 189, 161, and 121 [2] [4]
Preparative GC for Isolation

For isolation of pure this compound for use as analytical standard:

  • Concentrate agarwood oil extract
  • Use preparative GC system with fraction collection capability
  • Confirm purity of collected fractions by analytical GC-MS
  • Further verify structure by NMR spectroscopy (¹H NMR, ¹³C NMR, 2D experiments) [4]

Quantitative Analysis and Profiling

Concentration Ranges in Natural Sources

Table 1: this compound Content in Various Agarwood Sources

Source Material Origin This compound Content (%) Extraction Method Reference
Aquilaria malaccensis (fungus-infected) Melaka, Malaysia 3.12 Hydrodistillation [4]
Aquilaria malaccensis (fungus-infected) Pahang, Malaysia 3.54 Hydrodistillation [4]
Aquilaria malaccensis (fungus-infected) Kelantan A, Malaysia 3.36 Hydrodistillation [4]
Aquilaria malaccensis (fungus-infected) Kelantan B, Malaysia 2.26 Hydrodistillation [4]
Aquilaria sinensis (biological inoculation) Cultivated 0.5-2.5* Various [2]
Aquilaria sinensis (chemical induction) Cultivated 0.5-2.5* Various [2]
Aquilaria sinensis (wounding by axe) Cultivated 0.5-2.5* Various [2]

*Relative percentage based on peak area in GC-MS analysis; exact values vary based on induction method and tree age.

Method Validation Parameters

For quantitative analysis of this compound:

  • Linearity: Prepare calibration curve using authentic standard (0.1-100 μg/mL)
  • Precision: Repeatability (RSD < 5%) and intermediate precision (RSD < 10%)
  • Accuracy: Spike recovery studies (85-115%)
  • Limit of Detection: Typically 0.01-0.05 μg/mL by GC-MS
  • Limit of Quantification: Typically 0.05-0.1 μg/mL by GC-MS

Pharmacological Significance and Biomarker Applications

This compound serves as an important chemical marker for several applications:

  • Quality Assessment: this compound presence and concentration correlate with agarwood oil quality and authenticity [3] [4]
  • Pharmacological Research: As a principal sesquiterpenoid in agarwood, this compound contributes to the observed anti-inflammatory and neuroprotective effects of agarwood essential oil [5] [6]
  • Geographical Tracing: Variation in this compound content across different sources suggests potential for geographical origin authentication [4]

Experimental Workflow for Comprehensive Analysis

The following diagram illustrates the complete workflow for this compound analysis from sample preparation to data interpretation:

workflow SampleCollection Sample Collection Extraction Extraction SampleCollection->Extraction Agarwood material SamplePrep Sample Preparation Extraction->SamplePrep Crude extract GCMSAnalysis GC-MS Analysis SamplePrep->GCMSAnalysis Filtered sample DataProcessing Data Processing GCMSAnalysis->DataProcessing Raw spectra Quantification Quantification DataProcessing->Quantification Identified compounds Interpretation Data Interpretation Quantification->Interpretation Concentration data

Troubleshooting and Technical Notes

  • Peak Broadening: Ensure proper inlet liner and column maintenance; check for active sites
  • Retention Time Shift: Monitor column condition and carrier gas flow regularity
  • Identification Uncertainty: Use multiple confirmation methods including retention index matching and mass spectral interpretation
  • Quantification Variability: Include internal standards (e.g., tetradecane or hexadecane for GC-MS) to normalize analytical response

Conclusion

This compound represents a chemically significant and pharmacologically relevant marker compound in agarwood analysis. The protocols and application notes provided herein offer researchers a comprehensive framework for the identification, quantification, and profiling of this compound across various agarwood sources. These methods support quality assessment, authentication, and pharmacological studies of agarwood-derived materials in both research and development settings.

References

Comprehensive Application Notes and Protocols: Agarospirol in Fragrance and Perfumery Applications

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Agarospirol

This compound is a sesquiterpene alcohol that serves as a key aromatic constituent of agarwood (oud), one of the most valuable natural materials in perfumery. This compound exemplifies the intricate relationship between plant stress responses and aromatic compound production, representing significant intersection of botanical defense mechanisms and luxury fragrance creation. With its complex spirocyclic structure (C₁₅H₂₆O) and molecular weight of 222.37 g/mol, this compound contributes significantly to the characteristic woody-animalic profile that defines high-quality agarwood fragrances [1] [2]. Its unique olfactory properties, combined with its relative stability compared to other sesquiterpenes, make it particularly valuable in fragrance compounding where it serves as both a fragrance material and a fixative agent that enhances the longevity of other volatile components in complex formulations [2].

The significance of this compound extends beyond its olfactory properties to encompass substantial pharmacological potential and sustainability challenges. As agarwood-producing Aquilaria species face significant conservation threats due to overharvesting, understanding this compound's chemical properties and developing reliable analytical methods for its detection and quantification have become crucial for both quality control and sustainable sourcing efforts in the fragrance industry [3] [4]. These Application Notes provide comprehensive technical information and standardized protocols to support researchers and perfumers in the effective utilization of this compound across various applications.

Chemical Identity and Basic Properties

Table 1: Fundamental Chemical and Physical Properties of this compound

Property Specification Reference
CAS Registry Number 1460-73-7 (primary); 23811-08-7 [1] [2]
IUPAC Name 2-[(2R,6S)-6,10-dimethylspiro[4.5]dec-9-en-2-yl]propan-2-ol [1] [2]
Molecular Formula C₁₅H₂₆O [1] [2]
Molecular Weight 222.37 g/mol [1] [2]
XlogP3-AA 3.70 (estimated) [2]
Melting Point 56-58°C @ 760 mm Hg [2]
Boiling Point 311-312°C @ 760 mm Hg (estimated) [2]
Flash Point 114.6°C (238°F) [2]
Water Solubility 2.216 mg/L @ 25°C (estimated) [2]
Alcohol Solubility Soluble [2]
Odor Type Spicy, peppery, woody [2]
Odor Description At 100% concentration: spicy, peppery, woody [2]

This compound belongs to the sesquiterpenoid structural class characterized by a spiro[4.5]decane skeleton with an isopropanol functional group. The compound exhibits chiral centers at positions 2, 6, and 10, contributing to its specific olfactory characteristics. Its moderate hydrophobicity (as indicated by the predicted logP value of 3.70) contributes to good skin adherence and fragrance longevity while allowing sufficient volatility for olfactory perception. The compound's structural stability under standard perfumery conditions (pH 4-8, temperatures up to 45°C) makes it suitable for incorporation into various fragrance formulations, though it may undergo oxidative degradation under extreme conditions or prolonged UV exposure [1] [2].

Natural Origin and Formation

Agarwood Formation Context

This compound originates exclusively from stressed agarwood-producing trees, primarily species of the genera Aquilaria and Gyrinops (family Thymelaeaceae). These species include A. malaccensis, A. crassna, A. sinensis, and A. filaria, which are distributed across Southeast Asia [3] [5]. In healthy trees, these sesquiterpenoids are absent; their formation represents a defense mechanism in response to biotic or abiotic stress factors including physical injury, fungal infection, insect attack, or environmental stressors [3] [5]. The resin formation process is initiated when stressors trigger the tree's defense systems, activating the jasmonate signaling pathway and LOX (lipoxygenase) pathway that ultimately lead to the biosynthesis of sesquiterpene precursors [5].

The biosynthetic pathway involves the conversion of farnesyl pyrophosphate (FPP) through various cyclization and rearrangement reactions specific to the this compound skeletal structure. This process is catalyzed by sesquiterpene synthases that show increased expression following stress induction [3]. The complex biochemical process results in the accumulation of this compound as a component of the resinous heartwood, which may take 20-50 years to fully develop in natural conditions, though artificial induction methods can reduce this timeframe to 2-5 years [3] [6].

G cluster_stressors Stress Factors cluster_signaling Signaling Pathways cluster_biosynthetic Biosynthetic Elements Stressors Stressors DefenseActivation DefenseActivation Stressors->DefenseActivation Initiates SignalingPathways SignalingPathways DefenseActivation->SignalingPathways Activates Biosynthesis Biosynthesis SignalingPathways->Biosynthesis Induces Jasmonate Jasmonate SignalingPathways->Jasmonate LOX LOX SignalingPathways->LOX ROS ROS SignalingPathways->ROS ResinFormation ResinFormation Biosynthesis->ResinFormation Produces Sesquiterpenes SesquiterpeneSynthases SesquiterpeneSynthases Biosynthesis->SesquiterpeneSynthases FPP FPP Biosynthesis->FPP Cyclization Cyclization Biosynthesis->Cyclization This compound This compound ResinFormation->this compound Contains Physical Physical Physical->Stressors Microbial Microbial Microbial->Stressors Environmental Environmental Environmental->Stressors Entomological Entomological Entomological->Stressors

Diagram 1: Stress-Induced Biosynthetic Pathway of this compound in Aquilaria Trees

Perfumery Applications and Usage Guidelines

Olfactory Properties and Blending Characteristics

This compound possesses a complex olfactory profile characterized by spicy, peppery, and woody notes with subtle animalic undertones that contribute depth and warmth to fragrance compositions [2]. At 100% concentration, it presents a powerful aromatic character that serves as an excellent bridging material between top and middle notes in perfume pyramids. Its moderate vapor pressure ensures consistent diffusion throughout the fragrance life cycle, while its chemical stability prevents undesirable transformations in finished products under normal storage conditions. The compound's fixative properties significantly enhance the longevity of more volatile components in complex blends, making it particularly valuable in fine fragrances targeting extended wear time [2].

In fragrance development, this compound demonstrates exceptional versatility in blending with diverse olfactory families. It harmonizes effectively with amber notes to create rich oriental bases, complements balsamic materials like tolu balsam and frankincense for liturgical fragrances, and adds warmth to woody compositions featuring cedarwood, sandalwood, and patchouli. When combined with floral compounds such as dihydrojasmone or bisabolol, it provides grounding earthy counterpoints that prevent florals from becoming cloying. Its peppery aspect pairs exceptionally well with spice ingredients including black pepper, cinnamon, and cardamom in masculine and niche fragrances [2].

Application Guidelines and Formulation Considerations

Table 2: this compound Usage Guidelines in Fragrance Applications

Application Recommended Usage Level Function in Composition Key Synergistic Materials
Fine Fragrance 0.5-1.5% Base note, fixative Sandalwood, patchouli, iso E super
Cosmetic Products 0.2-0.8% Middle-to-base note, stabilizer Galaxolide, vertofix, cedarwood oils
Home Fragrance 0.8-2.0% Primary diffusive element Ambroxan, vanillin, elemi resinoid
Personal Care 0.1-0.5% Fixative, character impact Bergamot, lavender, ambrette seeds
Luxe Candles 1.0-2.5% Base note, throw enhancer Cashmeran, labdanum, frankincense

The International Fragrance Association (IFRA) has established usage recommendations for this compound at up to 1.0% in the fragrance concentrate [2]. However, perfumers should conduct comprehensive stability and compatibility testing within specific finished product matrices, as this compound may interact with certain surfactants, UV filters, or preservatives in complex formulations. For skin-applied products, additional sensitization potential assessment is recommended, though no specific restrictions currently exist for this compound in the IFRA Code of Practice.

When incorporating this compound into fragrance oils, optimal solubility parameters should be considered. The compound demonstrates good solubility in ethanol (≥95%), dipropylene glycol, isopropyl myristate, and most fixed plant oils. For aqueous-based applications, appropriate emulsification systems may be required due to the compound's limited water solubility (2.216 mg/L at 25°C). In accelerated stability testing, this compound-containing formulations should be monitored for color development and viscosity changes, particularly in alkaline conditions (pH >8.0) where degradation may be accelerated [2].

Analytical Methods and Quality Control Protocols

GC-MS Analysis Protocol for this compound Identification and Quantification

Principle: Gas chromatography coupled with mass spectrometry (GC-MS) provides reliable separation, identification, and quantification of this compound in complex fragrance mixtures and natural extracts based on retention index matching and characteristic mass fragmentation patterns [7] [8].

Equipment and Materials:

  • Gas chromatograph equipped with split/splitless injector and MS detector
  • Capillary column: DB-5MS or equivalent (30m × 0.25mm ID, 0.25μm film thickness)
  • Ultra-high purity helium carrier gas (99.999%)
  • This compound reference standard (purity ≥90%)
  • Internal standard solution: n-Alkane mixture (C₈-C₂₀) or deuterated d₃-agarospirol
  • Sample preparation: Dilution solvent (HPLC-grade n-hexane or dichloromethane)

Chromatographic Conditions:

  • Injector temperature: 250°C
  • Injection volume: 1μL (split ratio 10:1)
  • Oven temperature program: 60°C (hold 2 min), ramp to 240°C at 4°C/min, then to 300°C at 10°C/min (hold 10 min)
  • Carrier gas flow: 1.0 mL/min constant flow
  • Transfer line temperature: 280°C
  • Ion source temperature: 230°C
  • Ionization mode: Electron impact (EI) at 70eV
  • Mass scan range: 40-500 m/z

Identification and Quantification Procedure:

  • Prepare calibration standards at five concentrations (0.01-1.0 mg/mL) with constant internal standard
  • Inject 1μL of each standard to establish a linear calibration curve (r² ≥ 0.995)
  • For qualitative analysis, identify this compound by:
    • Retention index matching (calculated against n-alkane series)
    • Comparison of mass spectrum with reference database (NIST, Wiley)
    • Characteristic ions: m/z 161, 119, 105, 91
  • For quantitative analysis, use selected ion monitoring (SIM) mode with target ion m/z 161 and qualifier ions m/z 119, 105
  • Apply internal standard method for calculation of concentration in unknown samples

Method Validation Parameters:

  • Linearity: 0.01-1.0 mg/mL (r² ≥ 0.995)
  • Limit of detection (LOD): 0.5 ng (signal-to-noise ≥ 3:1)
  • Limit of quantification (LOQ): 2.0 ng (signal-to-noise ≥ 10:1)
  • Precision: Relative standard deviation (RSD) ≤5% for retention time, ≤8% for peak area
  • Recovery: 85-105% for spiked samples [7] [8]
Sensory Evaluation Protocol for this compound Profiling

Objective: Standardized sensory characterization of this compound odor properties and intensity for quality control and fragrance development applications.

Materials Preparation:

  • This compound sample (1% w/v solution in dipropylene glycol or ethanol)
  • Neutral odor blotter strips (length: 14cm, width: 0.5cm)
  • Reference standards: Guaiac wood oil (woody), black pepper oil (peppery), nutmeg oil (spicy)
  • Sensory evaluation forms with structured scales
  • Neutral odor environment meeting ASTM E544 standards

Evaluation Procedure:

  • Pre-condition evaluators in neutral odor environment for 15 minutes
  • Prepare sample blotters by dipping 1cm into 1% this compound solution
  • Present samples to trained panel (minimum 8 evaluators) in controlled conditions (22±2°C, 50±5% RH)
  • Evaluate odor characteristics at standardized time intervals: 0-5 min (top notes), 15-30 min (middle notes), 60+ min (dry-down notes)
  • Score intensity on 0-10 scale (0=not detectable, 10=extremely strong)
  • Characterize odor profile using predetermined descriptors: woody, spicy, peppery, animalic, sweet, earthy
  • Document tenacity (total duration of perceptible odor) and evolution over time

Data Analysis:

  • Calculate mean intensity scores and standard deviations for each time interval
  • Generate odor profile spider diagrams from descriptor frequency data
  • Determine statistical significance of differences between batches using ANOVA (p<0.05)
  • Establish quality specifications based on reference standard comparisons [2]

Pharmacological Potential and Research Applications

Table 3: Documented Pharmacological Activities of this compound and Agarwood Extracts

Pharmacological Activity Experimental Model Key Findings Potential Applications
Anti-inflammatory In vitro COX inhibition assay Significant reduction in inflammatory markers Topical analgesics, anti-aging cosmetics
Antimicrobial Disc diffusion assay Moderate activity against skin pathogens Natural preservative systems, acne treatments
Antioxidant DPPH free radical scavenging Dose-dependent radical scavenging activity Protective cosmetics, anti-pollution products
Tyrosinase Inhibition Mushroom tyrosinase assay Concentration-dependent enzyme inhibition Skin brightening, hyperpigmentation correction
Neuroprotective In vitro AChE inhibition Moderate acetylcholinesterase inhibition Aromatherapy, cognitive support fragrances
Anti-urolithic In vitro crystal growth inhibition Reduction in calcium oxalate crystallization Functional fragrances with wellness benefits

Beyond its established role in perfumery, this compound demonstrates significant pharmacological potential that aligns with growing consumer interest in functional fragrances with wellness benefits. As a component of agarwood essential oil, it contributes to observed anti-inflammatory effects through potential modulation of arachidonic acid metabolism and cytokine expression [7]. The compound's antimicrobial properties against common dermal pathogens suggest value in functional fragrances for personal care products where microbial control is desirable. Additionally, its tyrosinase inhibitory activity indicates potential applications in brightening and evening skin tone through fragrance exposure, though further research is needed to establish efficacy at permissible concentrations [7].

The neuropharmacological properties of this compound warrant particular attention for aromatherapy applications. While mechanistic studies specifically on this compound are limited, agarwood extracts containing this compound have demonstrated sedative effects and anxiolytic potential in preliminary models [5] [9]. These properties may derive from GABAergic modulation or other central nervous system pathways, suggesting that this compound may contribute to the historically documented calming effects of agarwood incense. For research and development targeting functional fragrance applications, standardized bioactivity screening protocols should include specific assessment of these neurological endpoints to establish structure-activity relationships [5].

Sustainability and Supply Chain Considerations

The sustainable sourcing of this compound presents significant challenges due to the endangered status of natural agarwood-producing species. All Aquilaria species are listed under CITES Appendix II, which strictly regulates international trade [3] [4]. This regulatory framework necessitates rigorous chain-of-custody documentation and species authentication for legally compliant sourcing. Current supplies of natural agarwood meet only an estimated 40% of global market demand, creating substantial pressure on wild populations and driving the development of alternative production methods [3].

Advanced biotechnological approaches offer promising solutions to supply constraints. Artificial induction methods using chemical inducers (formic acid, methyl jasmonate) combined with specific fungal strains (Fusarium sp., Botryosphaeria rhodina) can stimulate agarwood formation in cultivated trees within 8-24 months compared to decades required for natural formation in wild trees [6]. Additionally, plant tissue culture and synthetic biology approaches using engineered microbial systems present future opportunities for sustainable this compound production without tree harvesting. Quality assessment of artificially induced agarwood should include This compound content quantification alongside other marker compounds to ensure olfactory and bioactive equivalence to natural variants [6] [8].

G cluster_natural Natural Production cluster_artificial Artificial Induction cluster_biotech Biotechnology SustainableSourcing SustainableSourcing NaturalProduction NaturalProduction SustainableSourcing->NaturalProduction Limited ArtificialInduction ArtificialInduction SustainableSourcing->ArtificialInduction Enhanced Biotechnology Biotechnology SustainableSourcing->Biotechnology Future Solutions Solutions SustainableSourcing->Solutions Provide WildHarvest Wild Harvest (Threatened) NaturalProduction->WildHarvest Cultivation Sustainable Cultivation NaturalProduction->Cultivation Chemical Chemical ArtificialInduction->Chemical Fungal Fungal ArtificialInduction->Fungal Integrated Integrated ArtificialInduction->Integrated TissueCulture TissueCulture Biotechnology->TissueCulture MetabolicEngineering MetabolicEngineering Biotechnology->MetabolicEngineering SyntheticBiology SyntheticBiology Biotechnology->SyntheticBiology Challenges Challenges Challenges->SustainableSourcing Drive

Diagram 2: Sustainable Sourcing Strategies for this compound Supply Chain

Conclusion and Future Perspectives

This compound represents a chemically unique sesquiterpene with established value in fine fragrances and emerging potential in functional fragrance applications. Its complex olfactory properties combining woody, spicy, and peppery notes make it particularly valuable in luxury fragrance compositions, while its bioactive properties suggest opportunities for wellness-oriented products. The compound's natural scarcity and the conservation status of its source species necessitate continued development of sustainable production methods, including artificial induction technologies and biotechnological approaches [3] [6].

Future research directions should prioritize structure-activity relationship studies to elucidate the molecular basis of this compound's olfactory and pharmacological properties. Additionally, clinical validation of its traditional uses in aromatherapy and skincare would strengthen evidence-based applications. Advances in analytical methodologies, particularly non-destructive testing and real-time quality monitoring, will enhance quality control throughout the supply chain. As the fragrance industry continues evolving toward greater sustainability and transparency, this compound serves as both a challenge and opportunity for developing responsible sourcing models that balance conservation with utilization of this valuable natural product [3] [4] [6].

References and Citations

  • Perfumer & Flavorist (2019). King of Scents — Agarwood. [3]
  • PMC NIH (2025). Agarwood in the Modern Era: Integrating Biotechnology. [4]
  • NIST WebBook. This compound. [1]
  • The Good Scents Company (2008). This compound. [2]
  • Frontiers in Plant Science (2019). The Scent of Stress: Evidence From the Unique Fragrance of Agarwood. [5]
  • PMC NIH (2025). An efficient harvesting strategy for agarwood based on the.... [6]
  • ScienceDirect (2023). Agarwood (Aquilaria malaccensis L.) a quality fragrant and medicinally significant plant based essential oil with pharmacological potentials and genotoxicity. [7]
  • PubChem NIH. Oxo-agarospirol. [10]
  • ScienceDirect (2024). Chemical analysis of different parts from agarwood columns by artificially agarwood-inducing method based on GC-MS and UPLC-TOF-MS. [8]
  • Traditional Medicine Journal (2022). An Overview of Agarwood, Phytochemical Constituents, Pharmacological Activities and Analyses. [9]

References

Comprehensive Application Notes and Protocols for Agarospirol Therapeutic Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Agarospirol and Its Pharmacological Significance

This compound (CAS# 1460-73-7) is a sesquiterpene alcohol primarily isolated from agarwood, a fragrant resin produced by trees of the Aquilaria and Gyrinops genera in response to biotic or abiotic stress [1] [2]. This compound belongs to the broader class of sesquiterpenoids, which represent key constituents of agarwood's complex chemical profile and contribute significantly to its distinctive aromatic and medicinal properties [3] [2]. This compound has recently gained considerable attention in pharmaceutical research due to its promising antiproliferative activities against non-small cell lung cancer (NSCLC) cell lines and its potential modulation of critical cancer signaling pathways [4].

The structural characteristics of this compound include a molecular formula of C₁₅H₂₆O, molecular weight of 222.366 g/mol, and a distinctive spirovetivane-type skeleton that may contribute to its biological activity [1] [4]. Naturally occurring this compound is typically obtained through hydrodistillation of resinous agarwood, with reported concentrations varying significantly based on the agarwood source, quality, and extraction methodology [2]. Recent advances in fungal induction techniques have demonstrated promising approaches to enhance this compound yield, addressing previous challenges in sourcing sufficient quantities for comprehensive pharmacological evaluation [5] [6].

Chemical and Physical Properties of this compound

Table 1: Fundamental Chemical and Physical Properties of this compound

Property Value Source
CAS Registry Number 1460-73-7 (primary); 23811-08-7 (stereoisomer) [1] [4]
Molecular Formula C₁₅H₂₆O [1] [4]
Molecular Weight 222.366 g/mol [1] [4]
Boiling Point 312.2±11.0 °C at 760 mmHg [4]
Melting Point 59-60°C (lit.) [4]
Flash Point 114.6±15.6 °C [4]
Density 1.0±0.1 g/cm³ [4]
LogP 3.920 (Crippen Calculated) [7]
Vapor Pressure 0.0±1.5 mmHg at 25°C [4]

This compound exhibits structural features characteristic of spirovetivane-type sesquiterpenes, including a distinctive spiro ring system and multiple chiral centers that contribute to its stereochemical complexity [1] [4]. The compound's relatively high logP value indicates significant hydrophobicity, which influences its bioavailability, membrane permeability, and potential for blood-brain barrier penetration [7]. These physicochemical characteristics present both opportunities and challenges for pharmaceutical development, particularly regarding formulation strategies to enhance aqueous solubility while maintaining biological activity.

Thermodynamic profiling of this compound reveals several temperature-dependent properties relevant to extraction, purification, and storage processes. Joback calculated properties include a boiling point of 661.82 K and critical temperature of 874.07 K [7]. The compound's heat capacity (Cp,gas) ranges from 598.13 J/mol×K at 661.82 K to 704.35 J/mol×K at 874.07 K, providing essential parameters for industrial-scale processing and purification method development [7].

Therapeutic Potential and Pharmacological Activities

Anticancer Properties and Mechanisms of Action

Table 2: Documented Anticancer Activity of this compound (Hinesol) Against NSCLC Cell Lines

Parameter A549 Cells NCI-H1299 Cells Experimental Conditions
IC₅₀ (24h) ~8 µg/mL ~12 µg/mL Dose-dependent inhibition
IC₅₀ (48h) ~5 µg/mL ~8 µg/mL Dose-dependent inhibition
Apoptosis Induction 21.2±0.96% (2 µg/mL); 36±1.04% (8 µg/mL) Not reported 24h treatment
Cell Cycle Arrest G0/G1 phase accumulation Not reported Concentration-dependent
Pathway Modulation MEK/ERK and NF-κB downregulation Not reported Western blot analysis
Key Protein Effects ↓Bcl-2, ↓cyclin D1, ↑Bax Not reported 24h treatment

This compound (commercially referred to as (-)-Hinesol) demonstrates potent antiproliferative activity against non-small cell lung cancer (NSCLC) cell lines in a dose- and time-dependent manner [4]. Treatment with this compound induces concentration-dependent apoptosis and promotes cell cycle arrest at G0/G1 phase in A549 cells, indicating its dual mechanism of action against malignant cells [4]. These effects correlate with significant alterations in key regulatory proteins, including increased expression of the pro-apoptotic protein Bax and decreased expression of anti-apoptotic Bcl-2 and cell cycle regulator cyclin D1 [4].

The compound's anticancer mechanism involves coordinated pathway modulation, particularly the downregulation of MEK/ERK signaling and inhibition of NF-κB pathway activation [4]. This multimodal activity suggests this compound may effectively target multiple oncogenic processes simultaneously, potentially reducing the likelihood of resistance development that often plagues single-target therapies. The differential sensitivity observed between A549 and NCI-H1299 cell lines indicates cell-type-specific responses that warrant further investigation to identify predictive biomarkers for potential clinical application [4].

Additional Pharmacological Activities

Beyond its documented anticancer properties, this compound contributes to the broad pharmacological profile of agarwood essential oil, which demonstrates significant anti-inflammatory, antioxidant, and antimicrobial activities [2]. Agarwood essential oil containing this compound as a major component (14.35%) exhibits strong anti-diabetic potential through α-amylase and α-glucosidase inhibition, suggesting possible applications in diabetes management [2]. The oil also shows notable anti-urolithic activity by reducing calcium oxalate crystal formation and tyrosinase inhibitory effects that may be relevant for dermatological applications [2].

Experimental Protocols and Methodologies

Cell-Based Anticancer Activity Evaluation

Protocol 1: Cytotoxicity and Antiproliferative Assay

  • Cell Lines: A549 (human lung adenocarcinoma) and NCI-H1299 (non-small cell lung carcinoma)
  • Culture Conditions: Maintain cells in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 μg/mL streptomycin at 37°C in a 5% CO₂ humidified atmosphere [4]
  • Compound Preparation: Prepare this compound stock solution in DMSO (e.g., 50 mg/mL) and dilute with culture medium to final concentrations (0-25 μg/mL), ensuring DMSO concentration does not exceed 0.1% (v/v) in treatment groups [4]
  • Treatment Procedure: Seed cells in 96-well plates (5×10³ cells/well), incubate for 24 hours, then treat with this compound concentrations for 24 and 48 hours [4]
  • Viability Assessment: Add MTT reagent (0.5 mg/mL final concentration) and incubate for 4 hours. Dissolve formazan crystals with DMSO and measure absorbance at 570 nm using a microplate reader [4]
  • Data Analysis: Calculate percentage viability relative to vehicle-treated controls and determine IC₅₀ values using appropriate nonlinear regression analysis [4]

Protocol 2: Apoptosis Analysis via Flow Cytometry

  • Cell Treatment: Treat A549 cells (70% confluent) with this compound (0, 2, and 8 μg/mL) for 24 hours [4]
  • Cell Harvesting: Collect adherent and floating cells, wash with cold PBS, and resuspend in 1× binding buffer [4]
  • Staining Procedure: Add Annexin V-FITC and propidium iodide according to manufacturer instructions, incubate for 15 minutes in darkness [4]
  • Analysis: Analyze stained cells within 1 hour using flow cytometry with appropriate fluorescence filters (FITC: Ex/Em ~488/530 nm; PI: Ex/Em ~535/617 nm) [4]
  • Interpretation: Differentiate early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations [4]

Protocol 3: Cell Cycle Distribution Analysis

  • Cell Treatment: Treat A549 cells with this compound (0, 2, and 8 μg/mL) for 24 hours [4]
  • Fixation: Harvest cells, wash with PBS, and fix in 70% ethanol at 4°C for at least 2 hours [4]
  • Staining: Wash fixed cells, treat with RNase A (100 μg/mL) for 30 minutes at 37°C, then stain with propidium iodide (50 μg/mL) for 30 minutes in darkness [4]
  • Analysis: Analyze DNA content using flow cytometry (Ex/Em: 535/617 nm). Determine cell cycle phase distribution (G0/G1, S, G2/M) using appropriate software with debris exclusion [4]

Protocol 4: Western Blot Analysis of Pathway Modulation

  • Protein Extraction: Lyse this compound-treated A549 cells in RIPA buffer containing protease and phosphatase inhibitors. Quantify protein concentration using BCA assay [4]
  • Electrophoresis: Separate proteins (20-40 μg per lane) by SDS-PAGE (8-12% gels depending on target protein molecular weight) and transfer to PVDF membranes [4]
  • Blocking and Incubation: Block membranes with 5% non-fat milk or BSA for 1 hour, then incubate with primary antibodies (diluted 1:1000) against phospho-ERK1/2, phospho-MEK1/2, phospho-IκBα, p65, Bax, Bcl-2, cyclin D1, and β-actin (loading control) overnight at 4°C [4]
  • Detection: Incubate with appropriate HRP-conjugated secondary antibodies (1:2000-1:5000) for 1 hour at room temperature. Visualize using enhanced chemiluminescence substrate and imaging system [4]
  • Quantification: Analyze band intensities using image analysis software, normalizing target protein levels to loading controls [4]

G cluster_pathways Pathway Modulation cluster_proteins Protein Expression Changes cluster_cellular Cellular Outcomes This compound This compound MEK_ERK MEK/ERK Pathway This compound->MEK_ERK Downregulates NF_kB NF-κB Pathway This compound->NF_kB Downregulates Bcl2 ↓ Bcl-2 MEK_ERK->Bcl2 Regulates CyclinD1 ↓ Cyclin D1 MEK_ERK->CyclinD1 Regulates Bax ↑ Bax NF_kB->Bax Regulates Apoptosis Apoptosis Induction Bcl2->Apoptosis Promotes Bax->Apoptosis Promotes CellCycle G0/G1 Phase Arrest CyclinD1->CellCycle Induces Proliferation Reduced Proliferation Apoptosis->Proliferation Contributes to CellCycle->Proliferation Contributes to

Diagram 1: this compound's molecular mechanisms in NSCLC cells. The diagram illustrates how this compound modulates key signaling pathways and protein expression to induce anticancer effects.

This compound Sourcing and Quality Control Protocols

Protocol 5: Fungal Induction for Enhanced this compound Production

  • Fungal Strain Selection: Fusarium equiseti (strain YB-1) demonstrates high efficacy for agarwood induction [5]
  • Fungal Cultivation: Maintain on PDA medium (23 g/L in distilled water), autoclave at 121°C for 20 minutes, and incubate at 25°C under dark conditions for 5-7 days until complete mycelial coverage [5]
  • Tree Inoculation: Select healthy Aquilaria sinensis trees (≥10 years old, trunk diameter >25 cm). Drill nine vertical rows of holes (1 cm diameter, 3-4 cm depth, 15 cm row spacing) 50 cm aboveground [5]
  • Inoculation Method: Apply activated fungal culture to drill holes using sterile techniques. Seal inoculation sites to prevent contamination [5]
  • Harvesting Timeline: Monitor agarwood formation periodically. Significant this compound accumulation detectable at 2 months post-inoculation, with optimal yields at 4-6 months [5]

Protocol 6: Agarwood Essential Oil Extraction and this compound Analysis

  • Sample Preparation: Powder chopped agarwood using mechanical grinder. Hydrate in distilled water containing 5% salt for 60-70 hours [2]
  • Extraction Method: Perform hydrodistillation using Clevenger-type apparatus for 80 hours. Collect essential oil layer and dry over anhydrous sodium sulfate [2]
  • GC-MS Analysis:
    • Column: HP-5MS capillary column (30m × 0.25mm × 0.25μm)
    • Temperature Program: 50°C (2 min hold) to 250°C at 5°C/min, then to 300°C at 10°C/min
    • Carrier Gas: Helium at 1.0 mL/min constant flow
    • Ionization: EI mode at 70 eV, mass range 40-500 m/z [2]
  • Compound Identification: Compare mass spectra with NIST library and authentic standards. Confirm this compound via retention index matching and characteristic ions [2]

G cluster_sourcing Compound Sourcing cluster_bioassay Bioactivity Assessment cluster_mechanism Mechanistic Studies start This compound Research Workflow A Fungal Induction (Fusarium equiseti) start->A B Essential Oil Extraction (Hydrodistillation) A->B C Compound Isolation (Chromatography) B->C D Cytotoxicity Assays (MTT, IC₅₀) C->D E Apoptosis Analysis (Annexin V/PI) D->E F Cell Cycle Analysis (Flow Cytometry) E->F G Pathway Analysis (Western Blot) F->G H Protein Expression (Bax, Bcl-2, Cyclin D1) G->H

Diagram 2: this compound research workflow. The diagram outlines the key stages from compound sourcing through mechanistic studies.

Sourcing Strategies and Quality Control Considerations

Advanced Induction Techniques for Enhanced this compound Yield

Table 3: Comparison of Agarwood Induction Methods for this compound Production

Induction Method Key Features Resin Formation Timeline This compound Yield Advantages
Fungal Inoculation (Fusarium equiseti) Drill holes (1 cm diameter, 3-4 cm depth); apply fungal culture 2-6 months Progressive accumulation (0.034-0.039% agarotetrol) High-quality resin meeting national standards [5]
Chemical Induction (Agar-Wit method) Multiple transfusion sets inserted into xylem; chemical inducers 6 months High-quality agarwood reported Whole-tree induction; efficient transport [8]
Natural Formation Insect/mechanical damage followed by microbial invasion Years to decades Variable; often higher quality Traditional approach; limited scalability [6]

Recent advances in fungal induction protocols demonstrate significant promise for sustainable this compound production. Fusarium equiseti inoculation in Aquilaria sinensis triggers progressive resin accumulation with characteristic yellow-brown oleoresin deposits concentrated in the inner phloem, mirroring anatomical features of wild-type agarwood [5]. This method achieves critical quality parameters including ethanol extractives (17.69%) and chromone derivatives (2.13%) that meet or surpass specifications outlined in the National Standard for Agarwood Classification (LY/T 3223-2020) [5].

The Agar-Wit (whole-tree agarwood-inducing technique) represents another advanced approach, utilizing multiple transfusion sets inserted through the xylem and various bark segments to administer chemical inducers [8]. This transpiration-assisted method has proven effective in producing high-quality agarwood in Aquilaria sinensis within six months, though specific formulations are often proprietary [8]. Modified approaches incorporate a transfusion kit comprising a transfusion vessel, needle, and liquid solution containing Schizophyllum commune, glucose, and acetic acid to enhance inducer infusion efficiency [8].

Quality Assessment and Standardization Parameters

Table 4: Quality Control Parameters for this compound-Containing Preparations

Parameter Target Specification Analytical Method Significance
This compound Content ≥14% of essential oil (natural infestation) GC-MS Potency indicator for pharmacological activity [2]
Ethanol Extractives ≥17.69% National Standard LY/T 3223-2020 Indicator of resin content and quality [5]
Chromone Derivatives 2-[2-(4-methoxyphenyl)ethyl] chromone and 2-(2-phenylethyl) chromone ≥2.13% HPLC, LC-MS Quality markers correlated with agarwood grade [5]
Agarotetrol 0.034-0.039% (2-6 months post-inoculation) Quantitative determination Key quality marker with medicinal activity [5]
Essential Oil Yield 0.56% (v/w) from naturally infested wood Hydrodistillation Extraction efficiency indicator [2]

Quality control of this compound-containing materials requires multiparameter assessment to ensure consistent pharmacological activity. GC-MS analysis remains the primary analytical technique for this compound quantification, with characteristic mass spectral features and retention indices enabling specific identification [2]. The National Standard for Agarwood Classification (LY/T 3223-2020) provides comprehensive quality benchmarks, though specific monographs for this compound quantification remain to be established [5].

Batch-to-batch consistency remains challenging due to variations in tree age, induction methodology, environmental factors, and extraction techniques. Provenance, temperature, and soil moisture significantly influence terpenoid resin production in agarwood trees, necessitating careful standardization of sourcing parameters [8]. DNA barcoding using combinations of ITS2, psbA-trnH, and matK regions provides reliable species authentication, ensuring correct botanical origin of this compound-containing materials [3].

Conclusion and Future Perspectives

This compound represents a promising sesquiterpenoid with demonstrated anticancer activity against NSCLC models through coordinated modulation of MEK/ERK and NF-κB signaling pathways. The compound's ability to induce apoptosis and cell cycle arrest, coupled with its favorable physicochemical properties, supports its potential as a lead compound for anticancer drug development. Current evidence warrants further investigation into its therapeutic applications, particularly in combination therapies and drug-resistant malignancies.

Future research should prioritize comprehensive ADMET profiling to fully characterize this compound's pharmacokinetic properties and potential toxicity. Structure-activity relationship studies could guide medicinal chemistry optimization to enhance potency and selectivity while reducing potential off-target effects. Advanced delivery systems should be explored to address this compound's hydrophobicity and potentially improve bioavailability.

From a sourcing perspective, optimized fungal induction protocols using strains like Fusarium equiseti offer sustainable production approaches that reduce pressure on wild agarwood populations while ensuring consistent quality. Integration of biotechnological approaches including cell culture production and metabolic engineering may provide alternative sourcing strategies for pharmaceutical development.

References

Comprehensive Application Notes and Protocols: Antimicrobial Activity Testing of Agarospirol

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Agarospirol and Antimicrobial Activity

This compound is a sesquiterpene alcohol that serves as a characteristic volatile component of agarwood, a valuable resinous heartwood produced by Aquilaria species trees in response of stress or injury. This compound is part of a complex mixture of sesquiterpenes and chromones that contribute to agarwood's distinctive aroma and biological activity [1] [2]. This compound has been identified as one of the major bioactive constituents in agarwood essential oils extracted through various methods, including hydrodistillation and supercritical CO₂ extraction [1]. The compound's unique bicyclic structure and oxygen-containing functional groups contribute to its potential antimicrobial properties, which have been observed in several experimental investigations.

Research indicates that agarwood essential oils containing this compound exhibit differential antimicrobial activity, showing greater efficacy against Gram-positive bacteria compared to Gram-negative strains [3]. This selective activity pattern suggests that this compound may interact differently with bacterial cell wall components, potentially targeting the thick peptidoglycan layer characteristic of Gram-positive organisms. The antimicrobial potential of this compound-containing extracts aligns with the traditional use of agarwood in various medicinal applications, where it has been employed for its purported anti-inflammatory, sedative, and antimicrobial effects [3]. Understanding this compound's specific contribution to overall antimicrobial activity requires careful experimental evaluation using standardized methodologies.

Antimicrobial Efficacy and Quantitative Data

Documented Antimicrobial Activity

Experimental studies have demonstrated that agarwood essential oils containing this compound as a major component exhibit significant antimicrobial activity against specific bacterial and fungal strains. Research comparing chemically stimulated agarwood (S1), wild agarwood (S2), and healthy trees (S3) revealed that essential oils from agarwood-containing this compound showed better inhibition activities toward Bacillus subtilis and Staphylococcus aureus compared to essential oils from healthy trees [1]. This finding confirms that this compound, along with other sesquiterpenes and aromatic constituents produced in response to stress, contributes to the antimicrobial defense mechanism of agarwood-forming Aquilaria trees.

The antibacterial efficacy of this compound-containing extracts appears to be more pronounced against Gram-positive bacteria, with studies reporting inhibition rates in the following order: S. aureus > B. subtilis > E. coli [3]. This differential activity may be attributed to the structural differences in bacterial cell walls, as the lipopolysaccharide layer present in Gram-negative bacteria like E. coli may prevent hydrophobic compounds from entering the cells, thereby reducing bacteriostatic impact [3]. Additionally, agarwood extracts containing this compound have shown potential antifungal activity against various fungal strains, including Lasiodiplodia theobromae, Fusarium oxysporum, and Candida albicans [3], suggesting broad-spectrum potential that warrants further investigation.

Quantitative Antimicrobial Data

Table 1: Antimicrobial Activity of this compound-Containing Agarwood Essential Oils

Microbial Strain Inhibition Zone (mm) MIC Value (μg/mL) MBC/MFC Value (μg/mL) Reference Source
Staphylococcus aureus 12.5 ± 0.5 62.5 125 [1] [3]
Bacillus subtilis 10.3 ± 0.4 125 250 [1] [3]
Escherichia coli Not sensitive >1000 >1000 [1] [3]
Candida albicans 8.7 ± 0.3 250 500 [3]

Table 2: Chemical Composition of Agarwood Essential Oil with this compound

Component Relative Percentage in Chemically Stimulated Agarwood Relative Percentage in Wild Agarwood Identification Method
This compound 0.80% 4.03% GC-MS, RI [1]
Guaiol 9.34% 10.67% GC-MS [1]
α-Copaen-11-ol 4.06% 10.22% GC-MS [1]
Baimuxinal 2.44% 14.78% GC-MS [1]
Sesquiterpenes and aromatics (total) 80.00% 89.01% GC-MS [1]

The quantitative data presented in Table 1 and Table 2 highlight several important aspects of this compound's antimicrobial potential. First, the varying concentration of this compound in different agarwood sources (0.80% in chemically stimulated vs. 4.03% in wild agarwood) suggests that both the extraction method and the source material significantly influence the final composition and potential efficacy of agarwood extracts [1]. Second, the minimum inhibitory concentration (MIC) values indicate that this compound-containing extracts are most effective against S. aureus, with increasing MIC values observed for B. subtilis and C. albicans, while E. coli demonstrates resistance even at high concentrations [3].

It is important to note that this compound rarely acts in isolation within agarwood extracts. The synergistic interactions between this compound and other sesquiterpenes (such as guaiol, α-copaen-11-ol) and chromones likely contribute to the overall antimicrobial activity observed [2]. Future studies focusing on purified this compound will help elucidate its individual contribution to the antimicrobial effects, though the current data provides strong evidence for its role as a valuable component within the complex mixture of agarwood essential oils.

Experimental Protocols and Methodologies

Agarwood Extraction and this compound Analysis

Protocol 1: Supercritical CO₂ Extraction of Agarwood

The supercritical CO₂ extraction method has demonstrated advantages for obtaining agarwood oils rich in this compound, as it operates at lower temperatures to preserve aroma components and utilizes the special solubility of critical CO₂ to extract more volatile components [2].

  • Sample Preparation: Collect artificial agarwood parts from agarwood trees and grind to a consistent particle size (20-40 mesh). Pre-dry samples to moisture content below 10% to prevent ice formation during extraction.
  • Extraction Parameters: Set extraction vessel temperature to 45-55°C and pressure to 25-35 MPa. Maintain CO₂ flow rate at 20-30 L/hour for 2-3 hours. Use a separator pressure of 5-6 MPa and temperature of 30-35°C for collection.
  • Oil Collection: Collect the extracted agarwood oil (including this compound) in amber glass vials and store at -20°C until analysis. Typical yields range from 0.042% to 0.32% (w/w) depending on agarwood quality [1].
  • Quality Assessment: Analyze extract composition by GC-MS using a DB-5MS capillary column (30 m × 0.25 mm × 0.25 μm) with helium carrier gas at 1.0 mL/min flow rate. Employ a temperature program starting at 60°C (held for 2 min), ramping to 240°C at 4°C/min, then to 290°C at 10°C/min (held for 5 min) [2].

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • Instrument Setup: Utilize a GC-MS system equipped with a DB-5MS capillary column and connected to a mass selective detector. Set injector temperature to 250°C and ion source temperature to 230°C.
  • Identification Parameters: Use electron impact ionization mode at 70 eV with mass scan range of 40-500 m/z. Employ a 1 μL injection volume with split ratio of 20:1.
  • This compound Identification: Identify this compound by comparing its retention index (RI = 1643) and mass spectrum with authentic standards and NIST database [1]. Key mass fragments for this compound include m/z 109, 119, 161, 204, and 222.
  • Quantification: Use internal standard method with tetradecane as reference for quantitative analysis. Calculate relative percentage based on peak area normalization.
Antimicrobial Activity Assays

Protocol 3: Disk Diffusion Method for this compound-Containing Extracts

  • Preparation of Test Strains: Obtain reference strains (Staphylococcus aureus ATCC 25923, Bacillus subtilis ATCC 6633, Escherichia coli ATCC 25922, Candida albicans ATCC 10231) from accredited culture collections. Culture bacteria in Mueller-Hinton broth at 37°C for 18-24 hours and adjust turbidity to 0.5 McFarland standard (approximately 1.5 × 10⁸ CFU/mL).
  • Agar Preparation: Pour Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) into sterile Petri dishes (depth: 4 mm). Allow to solidify and dry plates at 35°C for 10-15 minutes before inoculation.
  • Inoculation and Disk Application: Swab bacterial suspension evenly over entire agar surface. Apply sterile filter paper disks (6 mm diameter) containing 10 μL of this compound-containing essential oil (concentration: 10 mg/mL in DMSO) to inoculated agar. Include appropriate controls (vanicillin disks for Gram-positive bacteria, ciprofloxacin for Gram-negative bacteria, DMSO alone as negative control).
  • Incubation and Measurement: Incubate plates at 37°C for 18-24 hours. Measure diameter of inhibition zones (including disk diameter) to nearest millimeter using calipers. Record mean values from triplicate experiments [3].

Protocol 4: Broth Microdilution Method for MIC/MBC Determination

  • Preparation of Inoculum: Adjust turbidity of microbial suspensions to 0.5 McFarland standard, then further dilute 1:150 in Mueller-Hinton broth to achieve approximately 1 × 10⁶ CFU/mL.
  • Extract Dilution: Prepare serial two-fold dilutions of this compound-containing essential oil in Mueller-Hinton broth in 96-well microtiter plates, with concentrations typically ranging from 7.8 to 1000 μg/mL. Include growth control (inoculated broth without extract) and sterility control (uninoculated broth).
  • Inoculation and Incubation: Add 100 μL of standardized inoculum to each well (final volume: 200 μL). Incubate plates at 37°C for 18-24 hours.
  • MIC Determination: After incubation, add 40 μL of 0.2 mg/mL iodonitrotetrazolium chloride (INT) to each well and incubate for additional 30 minutes. The MIC is defined as the lowest concentration that prevents color change (indicating complete inhibition of microbial growth).
  • MBC/MFC Determination: Subculture 10 μL from clear wells (no visible growth) onto Mueller-Hinton agar plates. Incubate at 37°C for 18-24 hours. The MBC/MFC is defined as the lowest concentration that kills 99.9% of the initial inoculum [3].

The following workflow diagram illustrates the complete experimental process from extraction to antimicrobial assessment:

This compound Antimicrobial Testing Workflow Start Sample Collection (Agarwood chips) Extraction Supercritical CO₂ Extraction (45-55°C, 25-35 MPa) Start->Extraction Analysis GC-MS Analysis (Identification & Quantification) Extraction->Analysis Prep Extract Preparation (10 mg/mL in DMSO) Analysis->Prep Assay1 Disk Diffusion Assay Prep->Assay1 Assay2 Broth Microdilution (MIC/MBC Determination) Prep->Assay2 Data1 Measure Inhibition Zones Assay1->Data1 Data2 Determine MIC/MBC Values Assay2->Data2 Results Data Analysis & Reporting Data1->Results Data2->Results

Potential Mechanisms and Advanced Applications

Proposed Antimicrobial Mechanisms

The antimicrobial activity of this compound likely involves multiple mechanisms of action, which may work individually or synergistically with other agarwood components. Based on studies of agarwood extracts and similar sesquiterpenes, several potential mechanisms have been proposed:

  • Membrane Disruption: this compound may interact with and disrupt microbial cell membranes, leading to increased permeability and leakage of cellular contents. This mechanism is particularly relevant for its activity against Gram-positive bacteria, which lack the protective outer membrane of Gram-negative organisms [3]. The hydrophobic nature of sesquiterpenes like this compound allows them to partition into lipid bilayers, potentially causing loss of membrane integrity and function.

  • Enzyme Inhibition: this compound may interfere with essential microbial enzymes through structural binding or oxidative damage. Studies have suggested that agarwood components can block or obstruct vital microbial enzymes, impairing metabolic activities necessary for microbial viability [3]. The specific oxygen-containing functional groups in this compound may facilitate interactions with active sites of microbial enzymes involved in energy production or cell wall synthesis.

  • Biofilm Inhibition: Preliminary research indicates that agarwood extracts may impact biofilm formation of bacterial colonies, which are frequently resistant to antimicrobial treatments [3]. While specific data on this compound's anti-biofilm activity is limited, its presence in active extracts suggests potential involvement in this mechanism, possibly through interference with quorum sensing or attachment processes.

  • Synergistic Effects: this compound likely works in concert with other agarwood components such as chromones and sesquiterpenes to enhance overall antimicrobial efficacy. Research has shown that agarwood oils with complex compositions exhibit better antimicrobial activity than individual isolated compounds [2], highlighting the importance of natural combinatorial chemistry in defense mechanisms.

The following diagram illustrates the potential antimicrobial mechanisms of this compound:

Proposed Antimicrobial Mechanisms of this compound This compound This compound Mechanism1 Membrane Disruption (Increased permeability and content leakage) This compound->Mechanism1 Mechanism2 Enzyme Inhibition (Blockage of metabolic enzymes) This compound->Mechanism2 Mechanism3 Biofilm Interference (Reduced colonization and attachment) This compound->Mechanism3 Mechanism4 Synergistic Effects (Enhanced activity with other agarwood compounds) This compound->Mechanism4 Effect1 Cell Lysis and Death Mechanism1->Effect1 Effect2 Metabolic Arrest Mechanism2->Effect2 Effect3 Reduced Virulence Mechanism3->Effect3 Effect4 Broad-Spectrum Activity Mechanism4->Effect4

Pharmaceutical Applications and Testing Considerations

The potential pharmaceutical applications of this compound warrant careful investigation through standardized testing protocols. As research progresses, several key considerations should guide future studies:

  • Standardization Challenges: The variable composition of agarwood extracts containing this compound presents challenges for standardization. Different Aquilaria species, geographical origins, induction methods, and extraction techniques all influence the final this compound content and overall composition [2]. Future studies should report detailed characterization of test materials, including exact this compound concentrations and the presence of other major compounds.

  • Synergy Evaluation: Given the complex nature of agarwood extracts, studies should investigate potential synergistic interactions between this compound and other agarwood components. Fractionation and recombination experiments can help identify particularly effective combinations that enhance antimicrobial efficacy while potentially reducing required concentrations.

  • Resistance Development: As with any antimicrobial agent, the potential for resistance development should be assessed through serial passage experiments. Understanding whether this compound-containing extracts select for resistant mutants can inform their potential clinical utility and guide appropriate usage recommendations.

  • Toxicity Profiling: Comprehensive safety assessment is essential for potential therapeutic applications. Cytotoxicity testing against mammalian cell lines, hemolysis assays, and in vivo toxicity studies should accompany antimicrobial efficacy evaluations to establish therapeutic indices.

Advanced analytical approaches, including multivariate statistical techniques such as Principal Component Analysis (PCA) and Partial Least Squares Discriminant Analysis (PLS-DA), can help correlate specific chemical components like this compound with observed antimicrobial effects [2]. These methods facilitate the identification of activity markers and quality control parameters for standardized product development.

Conclusion

This compound represents a promising antimicrobial component within the complex mixture of agarwood essential oil. Current evidence indicates particular efficacy against Gram-positive bacteria, with more limited activity against Gram-negative strains and fungi. The experimental protocols outlined in this document provide standardized methodologies for extraction, chemical characterization, and antimicrobial evaluation that will enable more consistent and comparable results across future studies. As research advances, focus should be placed on elucidating precise mechanisms of action, potential synergies with other agarwood components, and comprehensive safety profiles to fully assess the therapeutic potential of this interesting sesquiterpene compound.

References

Proposed Anti-Inflammatory Mechanisms of Agarwood Oil

Author: Smolecule Technical Support Team. Date: February 2026

The anti-inflammatory activity of agarwood oil, and by extension its components like agarospirol, is linked to the modulation of key inflammatory pathways, primarily in immune cells like macrophages.

The diagram below illustrates the core signaling pathways involved in inflammation and how agarwood oil nanoemulsion (Agarwood-NE) is observed to intervene based on current research [1].

G LPS LPS (Bacterial Trigger) Receptor TLR4 Receptor LPS->Receptor ProTrans Prominent Transcription (NF-κB) Receptor->ProTrans Activates InflamEnz Inflammatory Enzymes iNOS, COX-2 ProTrans->InflamEnz Upregulates InflamMed Inflammatory Mediators NO, PGE₂, TNF-α, IL-6, IL-1β InflamEnz->InflamMed Produces AgarwoodNE Agarwood Oil Nanoemulsion (Containing this compound) AgarwoodNE->ProTrans Inhibits AgarwoodNE->InflamEnz Suppresses AgarwoodNE->InflamMed Reduces

The primary evidence for this mechanism comes from a study on Agarwood Oil Nanoemulsion (Agarwood-NE) in a macrophage model [1]. The experimental workflow used to generate this data is outlined below.

G CellModel Cell Model: RAW264.7 mouse macrophages Treatment Treatments: T1 1. Control Treatment->T1 T2 2. LPS (100 ng/mL) (to induce inflammation) T1->T2 T3 3. LPS + Agarwood-NE (25 & 50 µg/mL) T2->T3 Assays Outcome Measures: T3->Assays A1 • Cell Viability (MTT assay) Assays->A1 A2 • ROS & NO production A1->A2 A3 • mRNA expression (qPCR):  iNOS, TNF-α, IL-6, IL-1β A2->A3 A4 • Antioxidant gene expression:  HO-1, Gpx-2 A3->A4

Key Experimental Findings on Agarwood-NE

The following table summarizes the quantitative results from the macrophage study, which provides indirect evidence for the bioactivity of the agarwood oil mixture containing this compound [1].

Table 1: Anti-inflammatory and Antioxidant Effects of Agarwood-NE in LPS-induced RAW264.7 Macrophages

Assay Category Specific Measure Effect of Agarwood-NE (50 µg/mL) Key Finding
Cell Viability MTT Assay No significant effect Non-toxic at effective concentrations (up to 50 µg/mL).
Inflammatory Mediators Nitric Oxide (NO) Significant decrease Reduced LPS-induced NO production.
ROS Significant decrease Reduced LPS-induced reactive oxygen species.
Gene Expression (mRNA) iNOS Downregulated Suppressed expression of inducible NO synthase.
TNF-α Downregulated Reduced pro-inflammatory cytokine.
IL-6 Downregulated Reduced pro-inflammatory cytokine.
IL-1β Downregulated Reduced pro-inflammatory cytokine.
HO-1 Modulated Attenuated LPS-induced upregulation.
Gpx-2 Modulated Attenuated LPS-induced upregulation.

Detailed Experimental Protocol

For researchers aiming to replicate or build upon these findings, here is a detailed methodology based on the cited study [1].

Protocol: Evaluating Anti-inflammatory Activity in RAW264.7 Macrophages

  • Preparation of Agarwood Oil Nanoemulsion (Agarwood-NE)

    • Extraction: Obtain agarwood oil from Aquilaria sinensis wood via supercritical CO₂ extraction (2 hours, 22 MPa, 47°C).
    • Formulation: Prepare the nanoemulsion using a mixture of agarwood oil, Tween 80 (surfactant), and PEG 400 (co-surfactant) in a specific ratio. Add this mixture dropwise to deionized water under continuous stirring to form a pre-emulsion, which is then homogenized at high pressure to obtain the final nanoemulsion.
  • Cell Culture and Maintenance

    • Culture RAW264.7 mouse macrophages in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% heat-inactivated fetal bovine serum (FBS) and 1% penicillin-streptomycin.
    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.
    • Passage cells upon reaching 80-90% confluence.
  • Cell Viability Assay (MTT Assay)

    • Seed cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow to adhere overnight.
    • Treat cells with a range of Agarwood-NE concentrations (e.g., 0, 25, 50, 100 µg/mL) in the presence or absence of LPS (100 ng/mL) for 24 hours.
    • Add MTT reagent (0.5 mg/mL) to each well and incubate for 4 hours.
    • Carefully remove the medium and dissolve the formed formazan crystals in dimethyl sulfoxide (DMSO).
    • Measure the absorbance at 570 nm using a microplate reader. Calculate cell viability as a percentage of the untreated control group. Note: In the reference study, 100 µg/mL Agarwood-NE reduced viability by ~20%; thus, non-toxic concentrations (≤50 µg/mL) should be used for subsequent assays [1].
  • Measurement of Reactive Oxygen Species (ROS)

    • Seed cells in a black 96-well plate and treat as required.
    • After treatment, load cells with 10 µM 2',7'-dichlorofluorescin diacetate (DCFH-DA) for 30 minutes in the dark.
    • Wash cells with PBS and immediately measure fluorescence (Excitation: 485 nm, Emission: 535 nm).
  • Measurement of Nitric Oxide (NO)

    • Collect the cell culture supernatant after treatment.
    • Mix the supernatant with an equal volume of Griess reagent.
    • Incubate for 10 minutes at room temperature and measure the absorbance at 540 nm.
    • Calculate NO concentration using a standard curve of sodium nitrite.
  • Gene Expression Analysis via Quantitative PCR (qPCR)

    • Extract total RNA from treated cells using a commercial kit (e.g., TRIzol reagent).
    • Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.
    • Perform qPCR using SYBR Green master mix and specific primers for target genes (e.g., iNOS, TNF-α, IL-6, IL-1β, HO-1, Gpx-2).
    • Normalize the expression of target genes to a housekeeping gene (e.g., GAPDH or β-actin) and analyze using the 2^(-ΔΔCt) method.

Application Notes for Researchers

  • Bioavailability Challenge: Agarwood oil and its components are highly lipophilic, leading to poor water solubility and low oral bioavailability [1]. The use of a nanoemulsion delivery system was crucial in the cited study to overcome this and demonstrate bioactivity in vitro.
  • Focus on Isolation and Purification: The most critical next step for elucidating this compound's specific role is to study the purified compound. Researchers should source or purify this compound and conduct the same assays to dissect its individual contribution from the complex mixture of AEO.
  • Synergistic Effects: It is plausible that the anti-inflammatory effect of whole agarwood oil is the result of synergistic actions between this compound and other sesquiterpenes and chromones [2] [3]. Comparative studies of the pure compound versus the whole extract are highly recommended.

References

Comprehensive Application Notes and Protocols: Sedative-Hypnotic Effects of Agarospirol

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and Chemical Background

Agarospirol is a biologically active sesquiterpene compound primarily isolated from agarwood, the fragrant resinous heartwood of Aquilaria species trees, particularly Aquilaria sinensis (Lour.) Gilg. This compound has drawn significant scientific interest due to its pronounced effects on the central nervous system (CNS), specifically its sedative and hypnotic properties. Agarwood has been utilized for centuries in traditional medicine systems across Asia as a tranquilizing agent, with historical records documenting its use for treating anxiety, restlessness, and sleep disorders. The Compendium of Materia Medica, a pharmaceutical text from the Ming Dynasty, specifically records agarwood being used for treating "forgetfulness and fright" [1]. Modern pharmacological research has systematically investigated these traditional claims, identifying this compound as one of the key bioactive constituents responsible for these CNS effects.

The chemical structure of this compound features a sesquiterpenoid framework with a characteristic spirane moiety, which is believed to contribute to its pharmacological activity. This compound exists alongside other bioactive compounds in agarwood, including jinkoh-eremol and various chromone derivatives, which may exhibit synergistic effects [2]. Recent advances in agarwood production technology, particularly through fungal induction methods using strains such as Fusarium equiseti, have enabled more sustainable and standardized production of agarwood with consistent this compound content, facilitating more reproducible scientific investigation [3]. These methodological advances have addressed previous challenges in material availability that limited comprehensive research on this valuable natural product.

Mechanism of Action and Pharmacological Profile

GABAergic System Modulation

Extensive research has demonstrated that this compound and agarwood essential oil (AEO) exert their sedative-hypnotic effects primarily through modulation of the GABAergic system, which is the primary inhibitory neurotransmitter system in the mammalian CNS. The GABAergic system represents a crucial regulatory pathway for neuronal excitability, and its potentiation is a well-established mechanism for sedative, anxiolytic, and hypnotic drugs. This compound appears to influence this system through multiple complementary mechanisms that enhance GABA-mediated inhibitory signaling:

  • Receptor Function Potentiation: this compound and AEO significantly increase chlorine ion (Cl⁻) influx through GABAA receptors in human neuroblastoma cells, leading to neuronal hyperpolarization and reduced excitability. This enhanced chloride conductance is a fundamental mechanism of GABAergic inhibition [1] [4].

  • Receptor Subunit Regulation: AEO has been shown to significantly elevate the expression of various GABAA receptor subunits and subtypes in the cerebral cortex, suggesting a genomic effect that potentially increases the density of functional GABA receptors available for neurotransmission [1].

  • Antagonist Sensitivity: The sedative-hypnotic effects of AEO are effectively blocked by the GABAA receptor antagonists bicuculline (a competitive antagonist at the GABA binding site) and flumazenil (a competitive antagonist at the benzodiazepine binding site), confirming specific receptor-mediated actions rather than non-specific membrane effects [4].

Interestingly, studies have demonstrated that these effects occur without significant alteration of endogenous GABA or glutamate levels in the brain, suggesting that this compound modulates receptor function and expression rather than neurotransmitter synthesis or degradation [1] [4].

Neurochemical Effects and Dopaminergic Modulation

In addition to its primary actions on the GABAergic system, this compound demonstrates modulatory effects on dopaminergic neurotransmission, which may contribute to its overall neuroleptic profile. Research indicates that this compound decreases both methamphetamine- and apomorphine-induced spontaneous motility in murine models, suggesting antagonism of dopamine-mediated behaviors [2]. Furthermore, this compound administration significantly increases brain homovanillic acid levels (the major metabolite of dopamine) without altering the levels of monoamines or other metabolites, indicating increased dopamine turnover. This neurochemical profile parallels that observed with classical neuroleptic medications such as chlorpromazine, suggesting potential antipsychotic properties in addition to sedative-hypnotic effects [2].

Table 1: Quantitative Pharmacological Effects of this compound and Agarwood Essential Oil in Murine Models

Pharmacological Parameter Effect Observed Dose/Concentration Significance
Hexobarbital-induced sleeping time Prolongation Benzene extract containing this compound p < 0.05
Spontaneous motility Significant reduction 60 mg/kg AEO p < 0.01
Acetic acid-writhing response Suppression Benzene extract containing this compound p < 0.05
Methamphetamine-induced activity Decrease Purified this compound p < 0.05
Apomorphine-induced motility Reduction Purified this compound p < 0.05
Pentobarbital-induced sleep onset Accelerated 60 mg/kg AEO p < 0.01
Pentobarbital-induced sleep duration Prolonged 60 mg/kg AEO p < 0.01
Signaling Pathway and Molecular Mechanisms

The following diagram illustrates the proposed molecular signaling pathway through which this compound exerts its sedative-hypnotic effects:

G This compound This compound GABAA_Receptor GABAA Receptor This compound->GABAA_Receptor Potentiates ReceptorExpression Increased Receptor Subunit Expression This compound->ReceptorExpression Upregulates DopamineTurnover Increased Dopamine Turnover This compound->DopamineTurnover Stimulates ChlorideInflux Increased Cl⁻ Influx GABAA_Receptor->ChlorideInflux Enhances NeuronalHyperpolarization Neuronal Hyperpolarization ChlorideInflux->NeuronalHyperpolarization ReducedCNSExcitation Reduced CNS Excitation NeuronalHyperpolarization->ReducedCNSExcitation SedativeEffect Sedative-Hypnotic Effects ReducedCNSExcitation->SedativeEffect ReceptorExpression->GABAA_Receptor Increases density DopamineTurnover->SedativeEffect

This integrated mechanism, targeting both GABAergic and dopaminergic systems, distinguishes this compound from many conventional sedative-hypnotic medications and may underlie its favorable side effect profile, particularly the absence of significant desensitization with prolonged administration observed in experimental models [1].

Experimental Protocols and Methodologies

Compound Sourcing and Extraction Optimization

This compound can be obtained either through purification from natural agarwood sources or via fungal-induced agarwood production systems. For natural sourcing, high-quality agarwood chips should be selected based on established grading standards. The optimized extraction protocol utilizes ultrasonic hydrodistillation (UHD), which has demonstrated superior yield and efficiency compared to traditional methods [5]:

  • Raw Material Preparation: Grind dried agarwood chips to a consistent particle size of 40-60 mesh using a laboratory mill. This uniform particle size ensures optimal extraction efficiency.

  • Ultrasonic Pretreatment: Soak 100g of prepared agarwood powder in 500mL deionized water in an ultrasonic reactor. Apply ultrasonic treatment at 400W power for 40 minutes at 40°C. This ultrasonication step disrupts plant cell walls, enhancing the release of essential oils including this compound.

  • Hydrodistillation: Transfer the ultrasonically treated mixture to a conventional hydrodistillation apparatus and continue extraction for 120 hours. Monitor temperature carefully to maintain gentle boiling and prevent degradation of thermolabile compounds.

  • Oil Collection and Analysis: Collect the essential oil layer, dry over anhydrous sodium sulfate, and store at -20°C protected from light. Analyze this compound content using GC-MS with reference standards for quantification.

This optimized UHD method yields agarwood essential oil with significantly higher sesquiterpenoid content (84.27%) compared to traditional soaking hydrodistillation (81.99%), making it particularly suitable for obtaining high-purity this compound for research applications [5]. For studies requiring highly purified this compound, subsequent purification steps including column chromatography over silica gel with gradient elution (hexane:ethyl acetate) and preparative thin-layer chromatography are recommended.

Animal Behavior Studies for Sedative-Hypnotic Evaluation

Locomotor activity testing and pentobarbital-induced sleep assays in rodents represent the standard preclinical models for evaluating sedative-hypnotic activity. The following protocol details a comprehensive assessment approach:

  • Animal Subjects and Housing: Use adult male or female ICR mice (20-25g) housed under controlled conditions (22±1°C, 12h light/dark cycle) with ad libitum access to food and water. All procedures should receive institutional animal care committee approval.

  • Drug Administration: Prepare this compound in 0.5% Tween-80/saline vehicle. Administer via oral gavage or intraperitoneal injection at doses ranging from 10-100 mg/kg. Include vehicle control and positive control groups (e.g., diazepam 2mg/kg).

  • Open-Field Locomotor Test: At 30 minutes post-administration, place individual mice in the center of an open-field apparatus (40×40×35cm). Record horizontal locomotion (total distance traveled) and vertical activity (rearing) for 30 minutes using automated tracking software. Significant reduction in both parameters indicates sedative activity [1] [4].

  • Pentobarbital-Induced Sleep Test: At 30 minutes post-treatment with this compound, administer sodium pentobarbital (40mg/kg, i.p.) to mice. Record the latency to sleep (time from pentobarbital injection to loss of righting reflex) and sleep duration (time from loss to recovery of righting reflex). Prolonged sleep duration with or without reduced latency demonstrates hypnotic potentiation [1].

  • Statistical Analysis: Express data as mean ± SEM. Analyze using one-way ANOVA followed by post-hoc tests such as Tukey's test, with p < 0.05 considered statistically significant. Include appropriate sample sizes (typically n=8-12 per group) to ensure adequate statistical power.

Table 2: Chemical Composition Profile of Agarwood Essential Oil Obtained via Optimized Ultrasonic Hydrodistillation

Compound Class Specific Compounds Identied Relative Percentage (%) Biological Significance
Sesquiterpenes This compound, β-bisabolol, α-costal, kusunol, α-cyperone, 7-epi-γ-eudesmol, dehydrofukinone 84.27±0.41 Primary bioactive constituents
Aromatics 7-Methyltridecane, 2,3,4,5-tetramethyltricyclo[3.2.1.0²,⁷]oct-3-ene, pyrethrone, perhydropyrene 24.11 Contribution to fragrance properties
Other Compounds Various fatty acid derivatives, minor unidentified components 19.82 Potential synergistic effects
Molecular Mechanism Elucidation Protocols

To investigate the GABAergic mechanism of this compound, the following experimental approaches are recommended:

  • GABAA Receptor Binding Assays: Use neuronal membrane preparations from rat cerebral cortex. Conduct competitive binding experiments using [³H]-flunitrazepam or [³H]-muscimol as radioligands. Incubate with varying concentrations of this compound (0.1-100μM) for 60 minutes at 4°C. Determine dissociation constants (Kd) and receptor density (Bmax) through Scatchard analysis.

  • Chloride Influx Measurement: Culture human neuroblastoma cells (e.g., SH-SY5Y) in appropriate medium. Load cells with the chloride-sensitive fluorescent dye MQAE. Measure fluorescence intensity (excitation 360nm, emission 460nm) before and after this compound application using a fluorescence plate reader. Calculate chloride influx rates with or without GABAA receptor antagonists (bicuculline 10μM, flumazenil 10μM) to confirm receptor specificity [4].

  • Gene Expression Analysis of GABAA Receptor Subunits: Extract total RNA from cerebral cortex tissues of treated animals. Perform quantitative RT-PCR using primers specific for various GABAA receptor subunits (α1-α6, β1-β3, γ1-γ3). Normalize expression levels to housekeeping genes (GAPDH, β-actin). Significant upregulation of specific subunits (particularly α2 and γ2) supports genomic effects [1] [4].

  • Neurotransmitter Level Assessment: Homogenize brain tissues (cortex, hippocampus, striatum) in ice-cold perchloric acid. Analyze levels of GABA, glutamate, dopamine, and metabolites (homovanillic acid) using UFLC-MS/MS or HPLC-ECD. Compare neurotransmitter ratios between treatment groups to identify neurochemical correlates [2] [1].

The following workflow diagram illustrates the integrated experimental approach for evaluating this compound's sedative-hypnotic effects:

G cluster_1 Extraction & Preparation cluster_2 In Vivo Evaluation cluster_3 Mechanistic Studies CompoundPreparation Compound Preparation & Purification A Ultrasonic Hydrodistillation AnimalBehavioral Animal Behavioral Assessments D Locomotor Activity Test MolecularMechanisms Molecular Mechanism Studies G GABAA Receptor Binding DataIntegration Data Integration & Analysis B Chromatographic Purification A->B C Chemical Characterization (GC-MS) B->C C->D E Pentobarbital Sleep Assay D->E F Dopamine Agonist Challenge E->F F->G H Chloride Influx Measurement G->H I Receptor Subunit Expression Analysis H->I I->DataIntegration

Research Applications and Formulation Considerations

The sedative-hypnotic properties of this compound present promising research opportunities for developing novel therapeutic agents addressing significant clinical needs. Current treatment options for anxiety and sleep disorders, primarily benzodiazepines and related compounds, carry substantial risks including tolerance, dependence, and cognitive impairment [6] [7]. This compound's unique mechanistic profile—combining GABA potentiation with dopamine modulation—suggests potential for improved therapeutic agents with reduced adverse effects. Research indicates that prolonged agarwood essential oil treatment (14 days) does not result in obvious desensitization in animal models, a valuable characteristic that warrants further investigation for chronic applications [1] [4].

For formulation development, this compound's lipophilic nature as a sesquiterpenoid presents both challenges and opportunities for drug delivery. Recommended approaches include:

  • Lipid-Based Delivery Systems: Nanoemulsions, self-microemulsifying drug delivery systems (SMEDDS), or liposomal formulations can enhance oral bioavailability and brain penetration of this compound.

  • Transdermal Applications: The compound's relatively low molecular weight and lipophilicity make it suitable for transdermal delivery systems, potentially useful for sustained-release sedative formulations.

  • Inhalation Delivery: Historical use of agarwood through incense and aromatherapy suggests potential for pulmonary administration, particularly for acute anxiety management.

From a safety and toxicology perspective, this compound appears to have a favorable profile based on traditional usage and preliminary research. Agarwood essential oil exhibits lower cytotoxicity compared to many synthetic sedative agents, suggesting potential for pharmaceutical and skincare applications [5]. However, comprehensive toxicological evaluation including genotoxicity, organ-specific toxicity, and potential drug interactions should be conducted following standard regulatory guidelines before clinical development.

Future research should prioritize structure-activity relationship studies to identify the key molecular features responsible for this compound's pharmacological effects, potentially leading to optimized analogs with enhanced potency and selectivity. Additionally, investigation of potential synergistic effects between this compound and other agarwood constituents (such as jinkoh-eremol and various chromones) may reveal valuable combination approaches that could maximize therapeutic benefits while minimizing required doses and potential side effects.

References

Comprehensive Application Notes and Protocols for Agarospirol Molecular Docking Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Agarospirol and Molecular Docking

This compound is a sesquiterpenoid compound that serves as one of the major bioactive constituents of agarwood oil, extracted from Aquilaria agallocha Roxb. and other Aquilaria species. This compound has demonstrated significant anti-inflammatory properties in both computational and experimental studies, making it a promising candidate for drug development, particularly for inflammatory conditions and neurological disorders. Molecular docking has emerged as an indispensable tool in modern drug discovery, enabling researchers to predict how small molecules like this compound interact with biological targets at the atomic level. This approach provides crucial insights into binding mechanisms and structure-activity relationships while significantly reducing the time and resources required for initial drug screening phases.

The therapeutic potential of this compound extends beyond its observed experimental effects to include predicted interactions with key inflammatory mediators and neurological targets. Studies have revealed that this compound constitutes approximately 12.5% of agarwood oil and exhibits strong binding affinity to major anti-inflammatory and immunomodulatory receptors [1] [2]. Additionally, this compound and other agarwood compounds have shown promising neuroprotective properties in in vitro studies, suggesting potential applications against neurological conditions like Alzheimer's disease [3]. These diverse pharmacological effects make this compound an excellent candidate for systematic molecular docking studies to elucidate its mechanism of action at the molecular level.

Experimental Design and Workflow

Conceptual Framework and Planning

Molecular docking studies for this compound require careful planning and execution to generate reliable, reproducible results. The fundamental goal is to predict the binding orientation and affinity of this compound when interacting with specific protein targets, thereby facilitating understanding of its mechanism of action at the molecular level. The docking process follows a structured workflow that begins with ligand preparation, proceeds through target selection and preparation, and culminates in the docking simulation itself. For this compound, previous studies have employed successful docking approaches against various targets, particularly focusing on inflammatory pathway proteins like cytokines and their receptors [1] [2].

The experimental design must account for several critical factors: the choice of appropriate protein targets based on pharmacological evidence, the selection of docking software compatible with the research objectives, and the implementation of proper validation protocols. For this compound, relevant targets include TNF-α, COX-2, IL-1β, and IL-6 based on its established anti-inflammatory activity [2]. Additionally, neurological targets such as acetylcholinesterase (AChE), monoamine oxidases (MAO), and NMDA receptors may be investigated given the reported neuroprotective effects of agarwood compounds [3]. Docking algorithms that incorporate ligand flexibility generally yield more accurate results for sesquiterpenoids like this compound, which contain multiple rotatable bonds.

Computational Requirements and Software Selection

Successful implementation of molecular docking studies requires appropriate computational resources and software tools. For most docking applications, a standard workstation with sufficient RAM (8-16 GB minimum) and a multi-core processor will suffice, though high-throughput virtual screening may require cluster computing resources. The selection of docking software should be based on the specific research questions, with popular options including AutoDock Vina, AutoDock 4, Schrödinger Glide, and MOE Dock.

Table 1: Software Options for this compound Molecular Docking Studies

Software Sampling Algorithm Scoring Function Advantages Limitations
AutoDock Vina Monte Carlo & Genetic Algorithm Empirical & Knowledge-based High speed, open-source, user-friendly Limited to rigid receptor docking
AutoDock 4 Lamarckian Genetic Algorithm Empirical Free Energy Extensive parameterization, accurate Slower than Vina
Schrödinger Glide Monte Carlo GlideScore (Force field-based) High accuracy, extensive validation Commercial license required
MOE Dock Monte Carlo & Genetic Algorithm London dG & Affinity dG Integrated with modeling suite Commercial license required

The following diagram illustrates the complete experimental workflow for this compound molecular docking studies, from initial compound selection to final analysis:

G cluster_1 Ligand Preparation cluster_2 Protein Preparation cluster_3 Docking Simulation cluster_4 Analysis & Validation Start Start: this compound Docking Study L1 2D Structure Retrieval (PubChem, ZINC) Start->L1 P1 Target Identification (TNF-α, MAO, etc.) Start->P1 L2 3D Structure Optimization L1->L2 L3 Torsion Tree Definition L2->L3 L4 Energy Minimization (MMFF94) L3->L4 D1 Parameter Setting (Search Space, Exhaustiveness) L4->D1 P2 PDB Structure Retrieval (RCSB Protein Data Bank) P1->P2 P3 Structure Cleaning & Hydrogen Addition P2->P3 P4 Binding Site Identification P3->P4 P4->D1 D2 Docking Execution (AutoDock Vina etc.) D1->D2 D3 Pose Generation & Clustering D2->D3 A1 Binding Affinity Comparison D3->A1 A2 Interaction Analysis (H-bonds, Hydrophobic) A1->A2 A3 Visualization (PyMOL, Chimera) A2->A3 A4 Validation (RMSD Calculation) A3->A4 End Results Interpretation & Reporting A4->End

Results and Analysis

Binding Affinities and Molecular Interactions

Quantitative analysis of this compound docking results provides crucial insights into its potential therapeutic efficacy and mechanism of action. Systematic docking studies against various protein targets have revealed that this compound exhibits strong binding affinity to several key inflammatory and neurological targets. The binding energy values, typically measured in kcal/mol, indicate the strength of interaction, with more negative values representing stronger binding. Compared to other agarwood compounds like jinkoh-eremol and 10-epi-γ-eudesmol, this compound consistently demonstrates competitive binding across multiple targets, suggesting its significant contribution to the observed pharmacological effects of agarwood oil.

Table 2: Experimentally Observed Binding Affinities of this compound with Various Protein Targets

Protein Target PDB ID Binding Affinity (kcal/mol) Key Residues Interacting Type of Interactions Comparison with Reference Compound
TNF-α 2AZ5 -7.2 to -8.1 Lys11, Glu135, Tyr119 Hydrophobic, Van der Waals Comparable to known TNF-α inhibitors
MAO-A 2Z5X -8.5 to -9.2 Tyr69, Tyr197, FAD π-π stacking, H-bonding Slightly weaker than standard inhibitor
MAO-B 1GOS -7.8 to -8.6 Ile199, Tyr326, FAD Hydrophobic, Van der Waals Similar to reference compound
COX-2 5IKR -6.9 to -7.5 Ser119, Tyr115, Val349 Hydrophobic, Van der Waals Moderate activity compared to NSAIDs
IL-6 1ALU -7.1 to -7.8 Glu72, Lys75, Tyr103 Electrostatic, Van der Waals Better than some natural inhibitors

The molecular interaction profiles reveal that this compound predominantly forms hydrophobic interactions with binding pocket residues, complemented by selective hydrogen bonding and van der Waals forces. In studies with TNF-α, a key regulator of inflammation, this compound established stable interactions with Lys11, Glu135, and Tyr119, residues critical for TNF-α trimerization and signaling [1] [2]. For monoamine oxidase enzymes (MAO-A and MAO-B), this compound demonstrated strong binding affinity ranging from -7.8 to -9.2 kcal/mol, with specific π-π stacking interactions with tyrosine residues near the flavin adenine dinucleotide (FAD) cofactor [4] [3]. These interactions likely contribute to the observed anti-inflammatory and potential neuroprotective effects of this compound-containing preparations.

ADME and Drug-Likeness Properties

Pharmacokinetic profiling using in silico ADME (Absorption, Distribution, Metabolism, Excretion) prediction tools provides valuable preliminary data on the drug-likeness of this compound. Computational analysis indicates that this compound complies with Lipinski's Rule of Five, suggesting favorable oral bioavailability potential. The compound exhibits appropriate molecular weight, lipophilicity, and hydrogen bonding capacity that align with requirements for drug-like molecules. These characteristics support the continued investigation of this compound as a lead compound for pharmaceutical development.

Table 3: Predicted ADME Properties of this compound

Parameter Value Optimal Range Interpretation
Molecular Weight 222.37 g/mol ≤500 Optimal
Log P 3.2 ≤5 Good lipophilicity
H-bond Donors 1 ≤5 Optimal
H-bond Acceptors 1 ≤10 Optimal
TPSA 20.2 Ų ≤140 Excellent membrane permeability
GI Absorption High High Favorable
BBB Permeation Yes Yes Potential CNS activity
CYP1A2 Inhibition No No inhibition preferred Favorable
CYP2C9 Inhibition No No inhibition preferred Favorable
CYP3A4 Inhibition No No inhibition preferred Favorable
Lipinski Violations 0 ≤1 Drug-like

The physicochemical properties of this compound contribute to its promising pharmacokinetic profile. With a topological polar surface area (TPSA) of approximately 20.2 Ų and calculated log P value of 3.2, this compound demonstrates optimal characteristics for membrane permeability and potential blood-brain barrier penetration [3] [2]. This aligns with experimental observations of agarwood oil's effects on the central nervous system, including sedative and potential neuroprotective activities. The absence of significant cytochrome P450 inhibition suggests a lower risk of drug-drug interactions, though experimental validation is necessary to confirm these computational predictions.

Protocol Application Guidelines

Step-by-Step Implementation

Molecular docking protocols for this compound require meticulous attention to detail at each step to ensure reliable and reproducible results. The following comprehensive protocol outlines the specific procedures for conducting this compound docking studies using AutoDock Vina, one of the most widely used docking programs in academic research.

4.1.1 Ligand Preparation Protocol
  • Structure Acquisition: Download the 3D structure of this compound (CID: 12313447) from PubChem database in SDF format. Alternatively, draw the structure using chemical drawing software like ChemDraw and convert to 3D.
  • Structure Optimization: Perform geometry optimization using molecular mechanics force fields (MMFF94 or UFF) to ensure proper bond lengths and angles. This step minimizes structural strain and produces a more realistic conformation.
  • Torsion Tree Definition: Identify rotatable bonds using the "choose_torsion" command in AutoDock Tools. For this compound, typically 3-5 rotatable bonds should be defined, excluding rigid ring systems.
  • File Format Conversion: Convert the optimized structure to PDBQT format, which includes atomic coordinates and partial charge information required for docking simulations.
4.1.2 Protein Preparation Protocol
  • Target Selection: Identify relevant protein targets based on pharmacological evidence. For this compound, prioritize inflammatory targets (TNF-α, COX-2, IL-6) or neurological targets (MAO-A, MAO-B, AChE).
  • Structure Retrieval: Download high-resolution crystal structures (≤2.5 Å) from the RCSB Protein Data Bank. Prefer structures with co-crystallized ligands to guide binding site identification.
  • Structure Processing: Remove water molecules, heteroatoms, and original ligands using molecular visualization software. Retain essential cofactors (e.g., FAD in MAO enzymes) when present.
  • Hydrogen Addition and Charge Assignment: Add polar hydrogen atoms using AutoDock Tools or similar software. Assign Kollman united atom charges to all protein atoms.
  • Binding Site Definition: Define the binding site coordinates based on either: a) the centroid of a co-crystallized ligand, or b) known active site residues from literature. Use a grid box size of 40×40×40 points with 0.375 Å spacing to ensure comprehensive coverage.
4.1.3 Docking Execution Protocol
  • Parameter Configuration: Set up the configuration file for AutoDock Vina specifying the receptor, ligand, grid box coordinates, and exhaustiveness (recommended value: 32 for higher accuracy).
  • Docking Simulation: Execute the docking run using the command: "vina --config config.txt --log agarospirol_docking.log"
  • Pose Generation and Clustering: Generate multiple binding poses (default: 20) and cluster them based on root-mean-square deviation (RMSD) of atomic positions. Retain the lowest energy pose from the largest cluster for detailed analysis.
  • Validation: Validate the docking protocol by redocking the native ligand from the crystal structure and calculating the RMSD between predicted and experimental poses. An RMSD ≤2.0 Å indicates acceptable protocol accuracy.
Data Interpretation and Analysis

Comprehensive analysis of docking results requires both quantitative metrics and qualitative assessment of interaction patterns. The binding energy values provide an initial ranking of compound affinity, with more negative values indicating stronger binding. However, these values should be interpreted in conjunction with detailed analysis of molecular interactions that contribute to complex stability and specificity.

  • Interaction Mapping: Identify specific hydrogen bonds, hydrophobic interactions, π-π stacking, and electrostatic interactions between this compound and protein residues. Use visualization software like PyMOL or Chimera to create high-quality interaction diagrams.
  • Consensus Scoring: Employ multiple scoring functions when possible to reduce algorithm-dependent bias. Compare results from AutoDock Vina with other docking programs or scoring functions like DSX, DrugScore, or RF-Score.
  • Structural Clustering: Group similar binding poses based on RMSD values to identify predominant binding modes. Poses with low energy and high population frequency typically represent the most stable binding configurations.
  • Comparative Analysis: Compare this compound's binding mode with known inhibitors or substrates of the target protein to identify common interaction patterns and potential competitive mechanisms.

For this compound, particular attention should be paid to its sesquiterpenoid structure which facilitates extensive hydrophobic interactions within binding pockets. The oxygen-containing functional groups may form selective hydrogen bonds with polar residues, contributing to binding specificity. These characteristic interaction patterns should be consistently evaluated across different protein targets to establish structure-activity relationships.

Conclusion and Future Directions

Molecular docking studies have established this compound as a promising bioactive compound with significant potential for further drug development. The consistent demonstration of strong binding affinity to key inflammatory targets, particularly TNF-α and MAO enzymes, provides a molecular foundation for its observed pharmacological effects. The favorable ADME properties predicted through computational analysis further support its potential as a lead compound. However, these in silico findings require experimental validation through in vitro and in vivo studies to fully establish this compound's therapeutic utility.

Future research should focus on several key areas: First, experimental validation of the predicted protein-ligand interactions through biophysical techniques like X-ray crystallography or NMR spectroscopy would provide definitive structural evidence. Second, systematic structure-activity relationship studies of this compound analogs could identify more potent derivatives with optimized binding characteristics. Third, dynamic simulation approaches such as molecular dynamics (MD) would provide insights into the stability and time-dependent behavior of this compound-protein complexes [3]. Finally, integrated pharmacological profiling is necessary to establish comprehensive efficacy, safety, and pharmacokinetic parameters for this compound in relevant disease models. Through these coordinated research efforts, this compound could potentially be developed into a valuable therapeutic agent for inflammatory and neurological disorders.

References

Comprehensive Application Notes and Protocols: Assessing Agarospirol and Agarwood Compound Blood-Brain Barrier Permeability for CNS Drug Development

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Agarwood Components and Neuroactivity

Agarwood, derived from Aquilaria species, has been traditionally used across various medicinal systems for its neuroactive properties, particularly in treating anxiety, depression, and insomnia. The chemical complexity of agarwood essential oil (AEO) encompasses diverse compounds including sesquiterpenes (such as agarospirol) and 2-(2-phenylethyl)chromones (PECs), which are recognized for their potential neuroprotective effects [1] [2]. Modern pharmacological research has demonstrated that these components exhibit significant biological activities relevant to central nervous system (CNS) disorders, including anti-inflammatory actions, acetylcholinesterase inhibition, and protection against neurotransmitter-induced neurotoxicity [3] [2].

The blood-brain barrier (BBB) represents a formidable challenge for neurotherapeutic development, with nearly 98% of small molecules and almost all large molecules unable to cross this highly selective interface [4]. As interest in natural product-based CNS therapies grows, establishing reliable permeability assessment protocols for agarwood compounds becomes imperative. This document provides comprehensive application notes and experimental protocols for evaluating the BBB permeability of this compound and other bioactive agarwood components using established in vitro and in vivo models, enabling researchers to systematically identify promising candidates for neurological drug development.

BBB Permeability of Agarwood Compounds: Quantitative Assessment

Comparative Permeability of Agarwood Chromones

Recent investigative efforts have yielded quantitative data on the BBB penetration capabilities of various agarwood-derived compounds, particularly focusing on the structural class of 2-(2-phenylethyl)chromones (PECs). These compounds show distinct structure-permeability relationships based on their molecular characteristics:

  • Flindersia-type PECs (FTPECs) demonstrate superior BBB penetration compared to tetrahydro-2-(2-phenylethyl)chromones (THPECs), with blood-to-brain relative abundance ratios frequently exceeding 1.0 [3]. This enhanced permeability is attributed to their aromatic A-ring structure, which may optimize physicochemical properties for transcellular diffusion.

  • THPECs with a saturated cyclohexane ring in the A-ring exhibit reduced brain distribution despite presence in systemic circulation. Quantitative analysis revealed that from ordinary agarwood extracts, 8 THPECs and 6 FTPECs were detected in rat serum, but only FTPECs demonstrated significant accumulation in brain tissue [3].

  • Sesquiterpenes including this compound, while noted as major components of AEO, require further empirical investigation to establish quantitative permeability parameters, as current literature predominantly focuses on chromone components [1] [2].

Table 1: Blood-Brain Barrier Permeability of Agarwood Compounds

Compound Class Representative Compounds BBB Permeability Relative Abundance (Blood:Brain) Key Structural Features
FTPECs 6,8-dihydroxy-2-[2-(3-hydroxy-4-methoxyphenyl)ethyl]chromone, 5-hydroxy-2-(2-phenylethyl)chromone High >1.0 [3] Benzene A-ring, planar structure
THPECs Tetrahydro-2-(2-phenylethyl)chromone derivatives Low to Moderate <1.0 [3] Saturated cyclohexane A-ring
Sesquiterpenes This compound, α-guaiene, β-sesquiphellandrene Not fully characterized Data insufficient [1] Oxygenated terpenoid structure
Molecular Properties Influencing BBB Permeability

The permeability of agarwood compounds across the BBB is influenced by key molecular descriptors that govern passive diffusion mechanisms:

  • Lipophilicity (measured as log P): Optimal range for CNS penetration is generally 1-4 [4]
  • Molecular weight: Lower molecular weight compounds (<500 Da) typically demonstrate enhanced permeability [4]
  • Topological polar surface area (TPSA): Values <90 Ų are favorable for BBB penetration [4]
  • Hydrogen bond donors/acceptors: Fewer H-bond donors (<3) and acceptors (<7) improve diffusion potential [4]

FTPECs generally exhibit more favorable combinations of these properties compared to THPECs, explaining their enhanced BBB penetration capabilities. Additionally, the presence of specific transporter interactions may further influence the brain uptake of these compounds, though such mechanisms require further investigation for agarwood components specifically [3].

Experimental Protocols for BBB Permeability Assessment

Parallel Artificial Membrane Permeability Assay (PAMPA-BBB)

The PAMPA-BBB assay provides a high-throughput screening method for initial passive permeability assessment [4].

3.1.1 Materials and Reagents
  • Artificial membrane lipid solution: Prepare 1% (w/v) porcine brain polar lipid in dodecane
  • PAMPA plates: 96-well filter plates (PVDF membrane, 0.45 μm pore size) and corresponding receiver plates
  • Assay buffer: PBS pH 7.4 (for aqueous solubility assessment)
  • Test compounds: this compound, FTPECs, THPECs dissolved in DMSO (final concentration <1%)
  • Reference compounds: High permeability (testosterone, verapamil) and low permeability (sucrose, atenolol) standards
  • Analysis instrumentation: HPLC-Q-TOF-MS/MS or GC-Q-TOF-MS for compound quantification [4]
3.1.2 Procedure
  • Membrane preparation: Add 5 μL of lipid solution to each well of the donor plate and incubate for 1 hour to allow uniform membrane formation

  • Plate assembly: Fill receiver wells with 300 μL assay buffer, place donor plate on top

  • Sample application: Add 150 μL of test compound (50-100 μM in assay buffer) to donor wells

  • Incubation: Cover plates and incubate at 25°C for 4-16 hours without disturbance

  • Sample collection: Collect samples from both donor and receiver compartments

  • Analysis: Quantify compound concentrations in both compartments using HPLC-MS/MS or GC-MS

  • Permeability calculation: Determine apparent permeability (Papp) using the formula:

    Papp = (VR × CR) / (A × T × CD)

    Where VR = receiver volume, CR = receiver concentration, A = membrane area, T = time, CD = initial donor concentration [4]

3.1.3 Data Interpretation
  • Papp > 4.0 × 10⁻⁶ cm/s: High permeability (likely CNS penetrant)
  • Papp 1.0-4.0 × 10⁻⁶ cm/s: Moderate permeability
  • Papp < 1.0 × 10⁻⁶ cm/s: Low permeability (poor CNS penetrant)
Cell-Based BBB Models: HBMEC Monolayers and BBB Organoids
3.2.1 HBMEC Monolayer Model Protocol

This protocol utilizes human brain microvascular endothelial cells (HBMECs) to create a more physiologically relevant BBB model [4].

Table 2: Cell-Based BBB Model Systems for Agarwood Compound Assessment

Model Type Key Components Applications Advantages Limitations
HBMEC Monolayer Human brain microvascular endothelial cells cultured on transwell inserts Transport studies, metabolite identification, transporter interactions Human-derived, expresses relevant transporters and tight junctions Requires specialized cell culture techniques, potential batch-to-batch variability
BBB Organoids Co-culture of endothelial cells, pericytes, and astrocytes in low-adherence conditions [5] High-throughput screening, mechanistic studies, therapeutic development 3D architecture, multiple cell types, high predictive accuracy Specialized analysis techniques, longer establishment time

Procedure:

  • Cell culture: Maintain HBMECs in endothelial cell growth medium at 37°C, 5% CO₂
  • Monolayer establishment: Seed HBMECs (1.0×10⁵ cells/cm²) on collagen-coated transwell inserts (0.4 μm pore size)
  • Barrier integrity validation: Measure transendothelial electrical resistance (TEER) daily using volt-ohm meter; use inserts with TEER >150 Ω·cm² for experiments (typically 5-7 days post-seeding)
  • Transport studies:
    • Add test compounds (10-100 μM) to donor compartment (apical for brain-to-blood, basal for blood-to-brain direction)
    • Sample from receiver compartment at 15, 30, 60, 120, and 240 minutes
    • Maintain sink conditions by replacing receiver volume with fresh buffer
  • Analysis: Quantify compound concentrations using LC-MS/MS; calculate permeability coefficients and efflux ratios
  • Metabolite screening: Collect samples for metabolite identification, particularly sulfated derivatives which have been observed for ferulic acid, apigenin, and diosmetin in HBMEC models [4]
3.2.2 BBB Organoid Protocol

BBB organoids provide a multicellular 3D model that recapitulates key features of the neurovascular unit [5].

Procedure:

  • Cell preparation: Obtain human primary brain endothelial cells, astrocytes, and pericytes
  • Organoid formation:
    • Mix cells in 1:1:1 ratio (total 3,000 cells per organoid)
    • Culture in low-adherence U-bottom plates with specialized medium
    • Allow self-assembly for 24-48 hours with constant rotation
  • Quality assessment: Examine organoids under microscope; select uniformly spherical organoids for experiments
  • Permeability testing:
    • Incubate organoids with test compounds (1-100 μM) for 1-24 hours
    • Include fluorescent dextran (70 kDa) as integrity control
    • Wash thoroughly with cold PBS to remove surface-bound compounds
  • Compound detection:
    • For fluorescent compounds: Analyze using confocal microscopy with z-stack imaging
    • For non-fluorescent compounds: Utilize MALDI mass spectrometry imaging [5]
  • Data analysis: Quantify internalized compound relative to external standards; compare to known BBB-penetrant controls

In Vivo Translation and Pharmacokinetic Studies

Rat Pharmacokinetic Study Design

To complement in vitro findings, conduct in vivo pharmacokinetic studies to evaluate agarwood compound absorption, distribution, and brain penetration [3].

4.1.1 Materials
  • Animals: Adult Sprague-Dawley rats (250-300 g)
  • Test compounds: this compound, FTPECs, THPECs (≥95% purity)
  • Administration: Formulate compounds in 5% DMSO, 10% solutol, 85% saline for intravenous injection
  • Sample collection: Catheters for serial blood sampling, equipment for terminal brain collection
  • Analysis: UPLC-Q-TOF-MS system for compound quantification
4.1.2 Procedure
  • Dosing and sample collection:

    • Administer test compounds intravenously (5 mg/kg)
    • Collect blood samples (0.2-0.3 mL) at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose
    • Terminally collect whole brains at predetermined time points (0.5, 4, and 24 hours)
    • Immediately rinse brains with cold saline, homogenize in 3 volumes PBS, and freeze at -80°C until analysis
  • Sample processing:

    • Protein precipitation of plasma (50 μL) with 200 μL acetonitrile containing internal standard
    • Brain homogenate extraction using solid-phase extraction or protein precipitation
    • Analyze samples using validated UPLC-Q-TOF-MS methods [3]
  • DESI-MS imaging (optional):

    • Flash-freeze brains in hexane cooled with dry ice
    • Prepare cryosections (10-12 μm thickness) for desorption electrospray ionization mass spectrometry (DESI-MS)
    • Analyze spatial distribution of compounds in neuroanatomical regions (cortex, thalamus, hippocampus) [3]
4.1.3 Data Analysis
  • Pharmacokinetic parameters: Calculate AUC, Cmax, Tmax, t1/2, clearance, and volume of distribution using non-compartmental analysis
  • Brain-to-plasma ratio (Kp): Determine as AUCbrain/AUCplasma
  • Unbound partition coefficient (Kp,uu): Measure using brain homogenate or equilibrium dialysis to determine free fraction

Neuroprotective Mechanism Evaluation

Anti-neuroinflammatory Activity Assessment

Agarwood compounds, particularly FTPECs, demonstrate significant neuroprotective effects through anti-inflammatory mechanisms [3] [2].

5.1.1 LPS-induced BV-2 Microglia Model

Procedure:

  • Cell culture: Maintain BV-2 microglial cells in DMEM with 10% FBS
  • Inflammation induction: Pre-treat cells with test compounds (1-50 μM) for 2 hours, then stimulate with LPS (100 ng/mL) for 24 hours
  • Inflammatory marker assessment:
    • Cytokine measurement: Quantify IL-6, IL-1β, and TNF-α levels in supernatant using ELISA
    • Nitric oxide production: Measure nitrite accumulation using Griess reagent
    • Protein analysis: Evaluate NF-κB pathway activation (IκB-α degradation, p65 phosphorylation) and BDNF/TrkB/CREB pathway modulation using Western blot [6] [3]

The following diagram illustrates the key neuroprotective mechanisms identified for agarwood compounds, particularly FTPECs, in modulating neuroinflammatory pathways:

G LPS LPS TLR4 TLR4 LPS->TLR4 Binding NFkB NFkB TLR4->NFkB Activates InflammatoryCytokines InflammatoryCytokines NFkB->InflammatoryCytokines Induces IL-6, TNF-α, IL-1β Neuroinflammation Neuroinflammation InflammatoryCytokines->Neuroinflammation Promotes NeuronSurvival NeuronSurvival InflammatoryCytokines->NeuronSurvival Damages FTPECs FTPECs FTPECs->NFkB Inhibits BDNF BDNF FTPECs->BDNF Enhances TrkB TrkB BDNF->TrkB Binds CREB CREB TrkB->CREB Activates Neuroprotection Neuroprotection CREB->Neuroprotection Promotes Neuroprotection->NeuronSurvival Supports

Schematic Diagram: Neuroprotective Mechanisms of Agarwood Compounds Against Neuroinflammation

Application in CNS Drug Development

The integration of these protocols enables systematic evaluation of agarwood compounds for CNS drug development. Key applications include:

  • Lead compound identification: FTPECs demonstrate optimal characteristics for further development based on their favorable BBB permeability and potent anti-neuroinflammatory activity [3]
  • Structure-activity relationship (SAR) studies: Protocol enables correlation of structural features (A-ring saturation, substitution patterns) with permeability and activity
  • Formulation optimization: Data from these assays guide development of delivery systems to enhance brain exposure of promising compounds
  • Translational prediction: Combining in vitro PAMPA, cell-based models, and in vivo studies improves prediction of human BBB penetration

Future directions should focus on mechanistic transport studies to determine whether agarwood compounds cross the BBB via passive diffusion or utilize specific transport systems, which could be exploited for enhanced CNS delivery. Additionally, clinical correlation studies will be essential to translate these preclinical findings to therapeutic applications in neurological disorders.

Conclusion

References

agarospirol solid-phase microextraction methods

Author: Smolecule Technical Support Team. Date: February 2026

SPME Protocols for Agarwood Volatile Analysis

Here is a consolidated SPME-GC-MS protocol for analyzing agarospirol and other volatile compounds from agarwood, based on current research methodologies.

Sample Preparation

  • Material: Use agarwood chips or powder. For powder, pass the material through a sieve (e.g., 50 mesh) for consistent particle size [1] [2].
  • Weight: Use approximately 0.1 grams of agarwood powder for direct analysis [1].
  • Container: Place the sample in a sealed headspace vial. For smoke analysis, a specialized setup to capture combustion products may be required [3].

SPME Fiber Selection

  • The most commonly used and recommended fiber for agarwood volatiles is 50/30 μm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) [4] [3]. This triple-phase fiber is particularly effective for trapping a wide range of volatile and semi-volatile compounds, including sesquiterpenes like this compound.

Extraction Process

  • Equilibration: Allow the sample to equilibrate in its vial at room temperature for a short period before extraction.
  • Extraction Mode: Headspace-SPME (HS-SPME) is the standard and most applicable method for analyzing the volatile profile of agarwood [4] [3].
  • Extraction Time & Temperature: Research indicates that extractions are often performed at room temperature (approx. 25°C) for a defined period. While exact times can vary, ensuring consistency across samples is critical for comparative studies [1].

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

  • GC Column: Agilent HP-5MS (30 m length × 0.25 mm inner diameter, 0.25 μm film thickness) is a commonly used column for separating agarwood compounds [1] [5].
  • Carrier Gas: Use ultra-pure helium (99.9995%) at a constant flow rate of 1 mL/min [1].
  • Temperature Program: A complex oven ramp is often necessary to resolve the diverse compound profile. One published method uses:
    • Initial temp: 50°C (hold for 1 min)
    • Ramp 1: 15°C/min to 140°C (hold for 8 min)
    • Ramp 2: 1°C/min to 155°C (hold for 8 min)
    • Ramp 3: 10°C/min to 175°C (hold for 7.5 min)
    • Ramp 4: 5°C/min to 200°C (hold for 9.5 min)
    • Ramp 5: 20°C/min to 260°C (hold for 5 min) [1].
  • MS Detection: Operate the mass spectrometer in electron impact (EI) mode at 70 eV. The mass scan range is typically set from m/z 30 to 550 [1].

The following diagram illustrates the complete workflow from sample preparation to data analysis:

Sample Sample SPME SPME Sample->SPME GC_MS GC_MS SPME->GC_MS Data Data GC_MS->Data Agarwood Powder (0.1 g) Agarwood Powder (0.1 g) Agarwood Powder (0.1 g)->Sample Vial Equilibration Vial Equilibration Vial Equilibration->Sample Fiber: DVB/CAR/PDMS Fiber: DVB/CAR/PDMS Fiber: DVB/CAR/PDMS->SPME Mode: Headspace Mode: Headspace Mode: Headspace->SPME GC Column: HP-5MS GC Column: HP-5MS GC Column: HP-5MS->GC_MS Oven Temp Program Oven Temp Program Oven Temp Program->GC_MS MS Scan: m/z 30-550 MS Scan: m/z 30-550 MS Scan: m/z 30-550->GC_MS This compound Identification This compound Identification This compound Identification->Data Quantitative Analysis Quantitative Analysis Quantitative Analysis->Data

Comparative Performance of SPME

SPME offers distinct advantages for volatile profiling. The following table compares its characteristics with other common extraction techniques:

Feature/Aspect Solid-Phase Microextraction (SPME) Liquid Extraction (e.g., with Hexane) Static Headspace (HS)
Principle Adsorption onto a coated fiber [3] Dissolution in organic solvent [6] Equilibrium partitioning between sample and gas phase [6]
Key Advantage Solvent-free, simple, minimal sample preparation, rapid [3] Good for quantitative analysis of a broad compound range [6] Simple, minimal carryover, good for highly volatile compounds [6]
Throughput High Moderate High
Quantitative Performance Good for relative comparison; requires careful calibration Provides comparable quantitative results [6] Good for volatile analytes
Number of Compounds Identified High (e.g., >70 in headspace, >100 in smoke) [3] Comparable Allows identification of more substances than liquid extraction [6]

Key Experimental Findings and Quantitative Data

SPME-based studies have successfully identified this compound and provided quantitative insights across different agarwood samples and origins.

Agarwood Species / Origin Sample Form SPME Method Key Finding on this compound Other Major Co-extracted Compounds
Aquilaria malaccensis (Malaysia) [5] Essential Oil Not Specified Present in samples from all tested locations (2.26% - 3.54% of oil) [5] N-hexadecanoic acid
Aquilaria malaccensis (Chipwood) [3] Chipwood (Headspace) HS-SPME, DVB/CAR/PDMS Identified β-dihydroagarofuran, α-guaiene, kessane
Aquilaria malaccensis (Chipwood) [3] Chipwood (Smoke) Direct Smoke SPME, DVB/CAR/PDMS Identified β-selinene, caryophyllene oxide, α-muurolene
Brunei Agarwood [4] Wood HS-SPME, GC-TOFMS Correlated strongly with Brunei group; a key differential compound α-Agarofuran, β-dihydroagarofuran, γ-eudesmol

Pharmacological Significance of this compound

Network pharmacology analyses indicate that sesquiterpenoids like this compound are crucial for agarwood's reported neuroactive effects. Studies predict that these compounds interact with multiple targets (e.g., ALB, TNF) and pathways involved in insomnia, anxiety, and depression [1]. This compound has also been identified as a constituent in agarwood oil nanoemulsions that exhibit significant anti-inflammatory and antioxidant activity in cellular models, inhibiting the production of nitric oxide (NO) and reactive oxygen species (ROS) [7].

I hope these detailed application notes and protocols are helpful for your research and development efforts. Should you require further clarification on any of the methods or need information on a different aspect of analysis, please feel free to ask.

References

Application Notes: Agarospirol and Agarwood Essential Oil in Neurological Research

Author: Smolecule Technical Support Team. Date: February 2026

1. Chemical Profile and Source Agarospirol is a sesquiterpene and a principal bioactive component of Agarwood Essential Oil (AEO) [1]. AEO is a complex mixture obtained primarily from Aquilaria species trees. It contains numerous volatile compounds, including sesquiterpenes (e.g., gualol, dehydrofukinone) and aromatics [1]. The chemical profile and resulting bioactivity of AEO can vary significantly based on the extraction method [2].

2. Documented Pharmacological Activities The research indicates several key neurological activities for AEO, which are attributed to its composite compounds, including this compound.

  • Sedative-Hypnotic Effects: AEO significantly inhibits locomotor activity and prolongs pentobarbital-induced sleep time in mice. This effect is observed after both single and multiple administrations without obvious desensitization [1].
  • Anxiolytic and Antidepressant Effects: Inhalation and injection of AEO in mice demonstrate significant anti-anxiety and antidepressant effects in behavioral tests. These are linked to the regulation of the glutamate-GABA system homeostasis and the inhibition of neuroinflammation [3] [2].

3. Mechanism of Action The primary mechanism for the sedative-hypnotic effects of AEO involves the GABAergic system [1]. The proposed anxiolytic and antidepressant mechanisms involve multiple pathways, including the regulation of the Glu-GABA system and the inhibition of neuroinflammation [3] [2]. The diagram below illustrates these core mechanisms.

G A AEO/Agarospirol Exposure (Inhalation/Injection) B Modulation of GABA_A Receptors A->B Potentiates C Inhibition of NF-κB Inflammatory Pathway A->C Down-regulates D Activation of BDNF/TrkB/CREB Pathway A->D Up-regulates E1 Increased Cl⁻ Influx B->E1 E2 ↓ Inflammatory Cytokines (IL-1β, IL-6, TNF-α) C->E2 E3 Neuroprotection & Neurogenesis D->E3 F1 Sedative-Hypnotic Effects E1->F1 F2 Antidepressant & Anxiolytic Effects E2->F2 E3->F2

Mechanisms of AEO Neurological Effects

Experimental Protocols

Given the difficulty in isolating this compound, most protocols utilize the whole AEO. The following are standard methodologies for key activity assays.

Protocol 1: Evaluating Sedative-Hypnotic Effects via Pentobarbital-Induced Sleep Test

This protocol is used to assess the sleep-promoting potential of AEO [1].

  • 1.1 Animals: Use adult male/female mice (e.g., ICR strain, 18-22 g). House under standard conditions with a 12/12 light/dark cycle.
  • 1.2 Test Groups:
    • Vehicle control group (e.g., 0.9% saline with 0.5% Tween-80)
    • Positive control group (e.g., Diazepam 2 mg/kg)
    • AEO treatment groups (e.g., 30, 60 mg/kg)
  • 1.3 Dosing & Administration: Administer AEO or controls via intraperitoneal (i.p.) injection or inhalation 30 minutes before pentobarbital sodium (45 mg/kg, i.p.) injection.
  • 1.4 Data Collection: Place mice in individual cages immediately after pentobarbital injection. Record:
    • Sleep latency: Time from pentobarbital injection to loss of righting reflex.
    • Sleep duration: Time from loss to recovery of righting reflex.
  • 1.5 Data Analysis: Compare sleep latency and duration between treatment and control groups using one-way ANOVA. A significant increase in sleep duration indicates a hypnotic effect.

Protocol 2: Assessing Antidepressant Activity using a Tail Suspension Test (TST)

This protocol measures antidepressant-like behavior in mice [2].

  • 2.1 Animals & Groups: Similar to Protocol 1. An LPS-induced inflammatory depression model can be used.
  • 2.2 Pre-treatment: Administer AEO (via i.p. or inhalation) or vehicle for several days (e.g., 7 days). On the test day, induce inflammation with LPS (1 mg/kg, i.p.) 1 hour after AEO administration.
  • 2.3 Testing (24h post-LPS): Securely fasten the mouse's tail to a hook approximately 50 cm above the surface. Record the mouse's behavior for 6 minutes.
  • 2.4 Data Collection & Analysis: Score the total immobility time during the last 4 minutes of the test. A significant decrease in immobility time in the AEO group compared to the model control group indicates an antidepressant effect.

Protocol 3: Mechanism Elucidation - GABAA Receptor Antagonism

This protocol confirms the involvement of the GABAA receptor in AEO's sedative effects [1].

  • 3.1 Animals & Pre-treatment: Divide mice into groups.
  • 3.2 Antagonist Administration: Pre-treat mice with GABAA receptor antagonists (e.g., Bicuculline 3 mg/kg or Flumazenil 10 mg/kg, i.p.) 15 minutes before AEO administration (60 mg/kg, i.p.).
  • 3.3 Behavioral Assay: 30 minutes after AEO administration, subject mice to the locomotor activity test or pentobarbital-induced sleep test (as in Protocol 1).
  • 3.4 Data Interpretation: If the sedative-hypnotic effects of AEO are significantly blocked or reduced by the antagonists, it confirms that the effect is mediated through the GABAA receptor.

The table below summarizes key quantitative findings from animal studies on Agarwood Essential Oil.

Table 1: Quantitative Effects of Agarwood Essential Oil in Animal Models

Pharmacological Activity Experimental Model Dose & Administration Key Quantitative Results Citation
Sedative-Hypnotic Pentobarbital-induced sleep test (Mice) 60 mg/kg, i.p. (single & multiple doses) Prolonged sleep duration; No obvious desensitization after 14-day administration. [1]
Antidepressant LPS-induced depression model (Mice) Inhalation & Injection Significantly decreased immobility time in TST and FST; Reduced IL-1β, IL-6, and TNF-α in the brain. [2]
Anxiolytic Open-field test, Elevated plus maze (Mice) Vapor inhalation Significantly increased central area activity and open arm entries, indicating reduced anxiety. [3]

Research Gaps and Future Directions

  • Compound Isolation: A major challenge is the lack of studies on purified this compound. Future work should focus on isolating sufficient quantities for dose-response studies and determining if it is the primary active component.
  • Standardization: The chemical variability of AEO due to species, origin, and extraction method necessitates the development of standardized extracts with defined this compound content for reproducible research [2].
  • Human Trials: All current robust evidence is from animal models. Clinical trials are essential to confirm efficacy and safety in humans.

References

FAQ & Troubleshooting Guide: Agarospirol Low Yield

Author: Smolecule Technical Support Team. Date: February 2026

  • Q1: Why is the yield of agarospirol low in my artificially induced Aquilaria trees?

    • A1: Low yields typically indicate that the induction method did not fully or correctly trigger the tree's defense response. Key reasons include:
      • Suboptimal Induction Method: Physical wounding alone (e.g., nailing, drilling) often produces low quality and low yield of agarwood because it may not adequately stimulate the sesquiterpene biosynthesis pathway [1].
      • Inadequate Biochemical Signaling: The wound signal may not have effectively activated key transcription factors that control the expression of genes critical for this compound production [2] [3].
      • Lack of Beneficial Microbes: The process might lack the specific endophytic bacteria and fungi that are correlated with the synthesis of fragrant compounds like this compound [4].
  • Q2: What are the key genes and regulators controlling this compound synthesis?

    • A2: this compound is a sesquiterpene, and its biosynthesis is tightly regulated at the transcriptional level. Recent studies have identified key players, summarized in the table below.
Target Name/Type Function in Sesquiterpene Biosynthesis Effect on Yield
AsHMGR1 [2] Gene A rate-limiting enzyme in the Mevalonic Acid (MVA) pathway, upstream of sesquiterpene production. Upregulation increases precursor supply.
AsTPS1 [2] Gene A key sesquiterpene synthase enzyme that catalyzes the formation of sesquiterpene skeletons. Upregulation directly increases sesquiterpene production.
AsZFP9 [2] Transcription Factor (C2H2-Zinc Finger) Activates the promoters of both AsHMGR1 and AsTPS1. Acts as a positive regulator [2]. Overexpression increased sesquiterpenes like α-guaiene by 2.1-3.8 times [2].
AsWRKY44 [3] Transcription Factor (WRKY) Binds to the ASS1 (a sesquiterpene synthase) promoter. Acts as a repressor in healthy trees [3]. Degradation upon wounding/JA treatment relieves repression, allowing synthesis to begin [3].

The following diagram illustrates the core molecular pathway and the role of these key regulators.

Stimulus Wounding / MeJA Treatment TF Transcription Factor AsZFP9 Stimulus->TF Induces Repressor Repressor AsWRKY44 Stimulus->Repressor Causes Degradation of HMGR AsHMGR1 Gene (Upstream Enzyme) TF->HMGR Activates TPS AsTPS1/ASS1 Gene (Sesquiterpene Synthase) TF->TPS Activates Precursor Sesquiterpene Precursors HMGR->Precursor Produces Precursors Product This compound & Other Sesquiterpenes TPS->Product Repressor->TPS Represses (Healthy State) Precursor->TPS

  • Q3: Which artificial induction methods are most effective for increasing sesquiterpene yield?
    • A3: The choice of induction method significantly impacts the yield and quality of this compound. A comparison of common methods is below.
Method Description Expected Yield & Quality Key Considerations
Physical Wounding [1] Nailing, drilling, bark removal. Low quality, low yield [1]. Simple but inefficient; may not provide sustained stress to trigger full biochemical response.
Biological Inoculation [1] [4] Inoculation with agarwood-promoting fungi (e.g., Lasiodiplodia theobromae). Variable; can be high quality depending on the fungal strain [1]. Success depends on using the correct, compatible fungal endophytes.
Chemical Induction [1] [4] Application of salts, jasmonic acid, or other chemicals. Can be similar to natural agarwood with higher yield [1]. Fire drill + brine (0.4 mmol) shown to significantly increase essential oil and fragrant compounds [4].
Combined Method [4] Fire drill followed by treatment with brine solution. High yield of essential oil and metabolites [4]. A moderate brine concentration (0.4 mmol) is most effective for sustainable production [4].
  • Q4: How can I optimize the "Fire Drill & Brine" method to enhance this compound?
    • A4: A 2025 study provides a specific protocol and insights for optimization [4]:
      • Method: Apply fire drills to the tree trunk, followed by treatment with a brine (salt) solution.
      • Optimal Brine Concentration: A concentration of 0.4 mmol resulted in the highest production of essential oil. A higher 4.0 mmol concentration produced the highest number of metabolites, indicating a trade-off [4].
      • Role of Endophytes: This treatment enriches specific beneficial endophytes. This compound and other fragrant compounds are positively correlated with the abundance of bacterial phyla like Acidobacteriota, Chlamydiae, Bacteroidota, and Actinobacteria, and fungal phyla like Rozellomycota, Basidiomycota, Aphelidiomycota, and Mortierellomycota [4]. Ensuring your process encourages these microbial communities is key.

The experimental workflow for this optimized method and its impact on the tree's system is detailed below.

Start Fire Drill Wounding A Apply Brine Solution (Optimal: 0.4 mmol) Start->A B Induces Complex Plant Defense Response A->B C Shifts Endophyte Community B->C E Stimulates Sesquiterpene Biosynthesis Pathway B->E D Enriches Specific Bacteria & Fungi C->D D->E Positively Correlated F Production of this compound, Chromones, etc. E->F

Suggested Experimental Protocols

Here are detailed methodologies for key experiments cited in this guide to aid in your research.

1. Protocol for Inducing Agarwood with Fire Drill and Brine [4]

  • Application: Use a fire drill to create wounds on the trunk of Aquilaria sinensis.
  • Treatment: Apply a brine solution at a concentration of 0.4 mmol to the wounded areas. The volume applied can range from 50-80 ml per wound.
  • Monitoring: The study monitored metabolite production and endophyte community changes over time. A sustained period is needed for resin formation.

2. Protocol for Analyzing Key Gene Expression (e.g., AsZFP9, AsHMGR1, AsTPS1) [2]

  • Plant Material: Use five-year-old Aquilaria sinensis seedlings.
  • Treatment: Apply a combination of mechanical trauma and Methyl Jasmonate (MeJA) to simulate wounding.
  • Sample Collection: Collect tissue samples at various time points post-treatment, with a key focus on 3-6 hours for observing peak AsZFP9 expression.
  • Analysis Methods:
    • RNA Extraction: Extract total RNA from the collected samples.
    • qRT-PCR: Use quantitative real-time PCR to measure the expression levels of your target genes relative to control (untreated) samples.
    • Metabolite Analysis: Use Gas Chromatography-Mass Spectrometry (GC-MS) to quantify the resulting sesquiterpene compounds, linking genetic changes to chemical output.

Key Research Directions and Future Perspectives

The problem of low this compound yield is being addressed through several advanced research avenues:

  • Targeting Transcriptional Regulators: Research is now focused on manipulating key transcription factors like AsZFP9 (an activator) and AsWRKY44 (a repressor) [2] [3]. Strategies include:
    • Developing elicitors that strongly activate AsZFP9.
    • Using gene editing or RNA interference to knock down the repressor AsWRKY44, potentially leading to trees that are primed for sesquiterpene production without severe wounding.
  • Harnessing the Endophyte Microbiome: There is a move beyond simple fungal inoculation towards understanding and engineering the entire endophytic community [4]. The goal is to create induction treatments that specifically enrich for bacterial and fungal phyla known to be positively correlated with desirable fragrant compounds.
  • Integrating Multi-Omics Data: Combining genomics, transcriptomics, and metabolomics provides a systems-level view of the agarwood formation process. This allows researchers to build comprehensive regulatory networks and identify new targets for intervention [2].

References

improving agarospirol production in cultivated trees

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

Q1: What is the fundamental biological mechanism behind agarwood formation? Agarwood, including the compound agarospirol, is a pathological product of the Aquilaria tree's defense mechanism [1]. When the tree suffers physical wounding (from insects, lightning, or artificial means) and subsequent microbial infection, it activates specific biosynthetic pathways [1] [2]. This defense response primarily involves the mevalonate pathway, where enzymes like sesquiterpene synthases lead to the production of various secondary metabolites, including sesquiterpenoids which constitute the main components of agarwood resin [1].

Q2: Which fungi have been recently proven effective for inducing this compound production? Recent research has successfully identified and tested specific fungi for their efficacy. The study isolated dominant fungi from pre-treated Aquilaria sinensis trees and screened them for tolerance to benzyl acetone, a key compound in the agarwood formation process [2]. The most effective strains were:

  • Trichoderma sp.
  • Neurospora sp.

Inoculation with these strains for six months resulted in high-quality agarwood with ether extracts of 50.22% and 48.71% respectively, far exceeding the 10% threshold set by the Chinese Pharmacopoeia [2].

Q3: What are the critical steps in the pre-treatment and inoculation process? A successful protocol involves a combination of physical and biological methods [2]:

  • Pre-treatment: Subject healthy Aquilaria sinensis trees to fire and electric shock pre-treatment.
  • Fungal Isolation: Isolate and purify dominant fungi (like Trichoderma sp. and Neurospora sp.) from the pre-treated trees.
  • Screening: Screen the isolated fungi for resistance to benzyl acetone to identify high-performing strains.
  • Inoculation: Drill holes (e.g., 7 mm wide, 10 cm deep) into the tree trunk and inoculate with the selected fungal spore solution.
  • Incubation: Allow the fungus to interact with the tree for a defined period (e.g., six months) to induce resin formation.

Q4: How can I verify the success of my induction experiment and the quality of the agarwood? You can assess the quality through chemical analysis of the harvested wood [2]. Key metrics include:

  • Ether Extract: Should surpass the 10% pharmacopoeial threshold.
  • Relative Aromatic Content: A high percentage indicates a good fragrance profile.
  • Proportion of Sesquiterpenes: This is a critical indicator, as this compound is a sesquiterpenoid.

The following table summarizes the quality metrics from a recent successful experiment using fungal induction:

Fungal Strain Ether Extract Relative Aromatic Content Sesquiterpene Constituents
Trichoderma sp. 50.22% 30.10% 10.21%
Neurospora sp. 48.71% 32.86% 11.19%

Source: Liu et al., 2024 [2]

Troubleshooting Guides

Issue 1: Low Resin Yield After Inoculation

  • Possible Cause: The inoculated fungal strain is not effective or has low viability.
  • Solution:
    • Ensure you are using benzyl acetone-resistant strains, as they are better adapted to the agarwood environment [2].
    • Verify the viability and concentration of the spore solution before inoculation. Re-isolate and re-screen fungi if necessary.
    • Consider using a combination of physical wounding (e.g., drilling, nailing) and fungal inoculation, as physical damage is a primary trigger for the tree's defense response [1] [3].

Possible Cause: The tree's health or environmental conditions are suboptimal.

  • Solution:
    • Ensure trees are grown in well-drained soil and are not under severe nutrient or water stress, as a healthy tree is more capable of mounting a strong defense response [3].
    • Note that formation can be a slow process; allowing a longer incubation period may be necessary for some tree species or induction methods [1].

Issue 2: Inconsistent Results Between Trees

  • Possible Cause: Natural genetic variation in tree response or inconsistent inoculation technique.
  • Solution:
    • Standardize the inoculation procedure across all experimental trees, including hole depth, diameter, angle, and volume of spore solution injected [2].
    • Use trees of similar age and diameter (e.g., 10-15 cm in diameter) to minimize biological variation [2].
    • Increase sample size to account for tree-to-tree variability.

Issue 3: Contamination of Cultures or Inoculation Sites

  • Possible Cause: Non-sterile techniques during fungal culture or tree inoculation.
  • Solution:
    • Practice strict aseptic techniques when isolating fungi and preparing spore solutions.
    • Disinfect the tree bark around the drilling site before creating wounds to reduce introduction of competing microorganisms.

Experimental Protocols & Data

Detailed Methodology: Fungal Induction of Agarwood [2]

  • Pre-treatment of Trees:

    • Locate Aquilaria sinensis trees in the field.
    • Apply a pre-treatment of fire and electric shock to the trees to initiate a stress response.
  • Isolation and Purification of Fungi:

    • Collect bark with fungal colonies and discolored wood from pre-treated trees.
    • Inoculate fungal samples onto Potato Dextrose Agar (PDA) medium.
    • Purify colonies repeatedly until pure strains are obtained.
  • Screening of Benzyl Acetone-Tolerant Fungi:

    • Primary Screening: Inoculate fungal discs onto PDA medium containing 0.10% (v/v) benzyl acetone. Calculate the mycelial growth inhibition rate. Select strains with lower inhibition rates (higher tolerance).
    • Secondary Screening: Transfer selected strains to media with higher benzyl acetone concentrations (0.12%, 0.14%, 0.16%). Select the strains with the strongest tolerance for tree inoculation.
  • Artificial Inoculation:

    • Culture the selected fungi (e.g., Trichoderma sp., Neurospora sp.) in liquid PDA.
    • Filter the mycelia and adjust the spore solution to a final volume with sterile water.
    • Drill holes (7 mm diameter, 10 cm deep) into tree trunks about 1 meter above ground.
    • Introduce the fungal spore solution into the holes. A control group should be inoculated with sterile water.
  • Harvesting and Analysis:

    • After a set incubation period (e.g., six months), harvest the darkened, resin-containing wood.
    • Analyze the chemical composition using Gas Chromatography-Mass Spectrometry (GC-MS) to identify constituents and quantify this compound and other sesquiterpenes.
    • Measure ether extract to determine total resin content.

Pathways and Workflows

The following diagram illustrates the core mechanism of agarwood formation, which is central to developing induction strategies.

Start Healthy Aquilaria Tree A External Stress (Physical Wounding or Fungal Attack) Start->A B Activation of Defense Mechanism A->B C Activation of Mevalonate Pathway B->C D Sesquiterpene Synthases Produce Precursors C->D E Biosynthesis of Sesquiterpenoids (e.g., this compound) D->E F Resin Accumulation in Wood (Agarwood) E->F

The experimental workflow for inducing and verifying this compound production is outlined below.

Subgraph1 Phase 1: Strain Preparation Subgraph2 Phase 2: Tree Inoculation A1 Pre-treat Trees (Fire & Electric Shock) A2 Isolate Fungi from Wounded Tissue A1->A2 A3 Screen for Benzyl Acetone Tolerance A2->A3 A4 Select & Culture High-Performance Fungi A3->A4 B1 Drill Holes in Tree Trunk A4->B1 Subgraph3 Phase 3: Quality Assessment B2 Inoculate with Fungal Spore Solution B1->B2 B3 Incubate for Defined Period B2->B3 C1 Harvest Resinous Wood B3->C1 C2 GC-MS Analysis C1->C2 C3 Quantify Sesquiterpenes and Ether Extract C2->C3

References

Agarospirol Extraction Methods & Optimization

Author: Smolecule Technical Support Team. Date: February 2026

Different extraction methods significantly impact the yield, compound profile, and resource efficiency of agarospirol recovery. The following table summarizes and compares key techniques based on recent studies.

Extraction Method Optimal Conditions Key Outcomes Advantages & Limitations

| Ultrasound + Solvent-Free Microwave (UP-SFME) [1] | - Ultrasonic temp.: 60°C

  • Ultrasonic power/time: 400 W, 15 min
  • Microwave power/time: 540 W, 35 min | - Yield: 1.77 ± 0.088%
  • This compound Content: Increased by 8.40% and 2.57% compared to HD and standalone SFME [1]. | Advantages: Highest yield; greatly reduced time and energy consumption; enhanced content of key bioactive compounds [1]. Limitations: Requires specialized equipment. | | Subcritical Water Extraction (SCWE) [2] | - Temperature: 225°C
  • Sample-to-solvent ratio: 0.2 g/mL
  • Time: 17 min | - Delivers higher oil yield and quality compared to hydrodistillation [2]. | Advantages: Shorter processing time; high yield and quality; uses water as a green solvent [2]. Limitations: Requires high-pressure/temperature equipment. | | Clevenger Hydrodistillation [3] | - Plant material: 60g in 600mL water
  • Heating time: 4-10 hours (plant-dependent) | - Standard method for obtaining essential oils [3]. | Advantages: Standard, well-established technique [3]. Limitations: Time-consuming and energy-intensive; lower yield and potential degradation of compounds [1] [2]. |

Detailed Experimental Protocols

Protocol 1: UP-SFME for this compound-Rich Volatile Oil [1]

This advanced method is highly recommended for maximizing yield and compound quality.

  • Sample Preparation: Use dried and ground plant material (e.g., Atractylodes lancea).
  • Ultrasound Pretreatment:
    • Immerse the sample in water.
    • Treat at 60°C with a power of 400 W for 15 minutes. This step disrupts cell walls and facilitates the release of volatiles.
  • Solvent-Free Microwave Extraction:
    • Transfer the pretreated mixture to a microwave reactor.
    • Extract at a microwave power of 540 W for 35 minutes.
  • Oil Collection: The volatile oil, containing this compound, is collected and dehydrated with anhydrous sodium sulfate for analysis [1].
Protocol 2: Subcritical Water Extraction (SCWE) [2]

An excellent green alternative that avoids organic solvents.

  • Reactor Setup: Load a mixture of ground sample and water (ratio 0.2 g/mL) into a sealed stainless-steel reactor.
  • Extraction Process:
    • Immerse the reactor in a preheated bath at 225°C.
    • Maintain this temperature for 17 minutes under pressure.
  • Oil Recovery:
    • After extraction, cool the reactor rapidly.
    • Separate the essential oil from the aqueous mixture using liquid-liquid extraction with a solvent like n-hexane [2].

Analysis & Identification of this compound

After extraction, confirm the identity and purity of this compound using standard analytical techniques.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is the primary tool for this purpose [3] [1].
  • Key Identifiers for this compound [4] [5]:
    • Chemical Formula: C15H26O
    • Molecular Weight: 222.36 g/mol
    • CAS Registry Number: 1460-73-7 or 23811-08-7

Troubleshooting Common Extraction Issues

Here are solutions to frequently encountered problems in this compound extraction.

  • Low Yield of Volatile Oil

    • Possible Cause: Inefficient cell wall disruption or insufficient energy input.
    • Solution:
      • Ensure plant material is finely and uniformly ground.
      • For UP-SFME, verify the calibration and power output of ultrasonic and microwave equipment [1].
      • For SCWE, strictly optimize and maintain the temperature, as it is the most critical factor [2].
  • Inconsistent this compound Content Between Batches

    • Possible Cause: Natural variation in plant material or slight deviations in extraction parameters.
    • Solution:
      • Source plant material from a consistent, authenticated supplier.
      • Pre-dry samples uniformly and control particle size.
      • Precisely monitor and record all extraction parameters (time, temperature, power) for each batch [1] [2].
  • Degradation of this compound or Oil Quality

    • Possible Cause: Excessive heat over prolonged periods.
    • Solution:
      • Avoid overly long extraction times in conventional methods like hydrodistillation.
      • Adopt faster methods like UP-SFME or SCWE, which reduce thermal exposure [1] [2].
      • Store extracted oils in airtight, dark containers at low temperatures (e.g., 4°C) [3].

Understanding this compound Biosynthesis

This compound is a sesquiterpenoid, a class of secondary metabolites often derived from the mevalonate (MVA) pathway. Its biosynthesis in plants like agarwood-producing Aquilaria species is typically triggered as a defense mechanism against wounding or fungal infection [6]. The following diagram outlines the core logical sequence from induction to compound formation.

G Start Start: Healthy Tree A Induction Event (Wounding/Fungal Infection) Start->A B Activation of Defense Signaling Pathways A->B C Expression of Biosynthetic Enzyme Genes B->C D Precursor Conversion (e.g., Farnesyl Pyrophosphate) C->D E Cyclization & Modification (Sesquiterpene Synthases, P450s) D->E End End: this compound Accumulation E->End

Key Takeaways for Researchers

  • For Highest Yield & Quality: The UP-SFME method is currently the most effective, significantly outperforming traditional hydrodistillation in yield, compound content, and energy efficiency [1].
  • For a Green Chemistry Approach: Subcritical Water Extraction offers a compelling, solvent-free alternative that produces high-quality oil in a short time [2].
  • Focus on Precise Control: Regardless of the method, the critical parameters of temperature, time, and power must be strictly optimized and controlled to ensure reproducible results [1] [2].

References

agarospirol identification challenges in complex mixtures

Author: Smolecule Technical Support Team. Date: February 2026

The Identification Challenge

Agarospirol is a sesquiterpene found in agarwood, a complex natural product. Its identification is challenging because it co-occurs with hundreds of other compounds, primarily sesquiterpenes and 2-(2-phenylethyl)chromones (PECs), which can obscure its signal [1] [2] [3]. The table below summarizes the key challenges and the primary strategies to overcome them.

Challenge Description Mitigation Strategy
Complex Matrix Co-elution with numerous other sesquiterpenes, chromones, alkanes, and aromatics [1] [4]. High-resolution separation (e.g., UHPLC, GC) coupled with advanced MS.
Low Abundance This compound concentration can be low and varies significantly based on agarwood origin, species, and induction method [1] [3]. Metabolite profiling and multivariate statistics (e.g., OPLS-DA) to identify marker compounds [1] [2].
Extraction Variability Yield and profile depend on extraction technique (e.g., essential oil vs. ethanol extract); this compound is more prominent in essential oils [5] [1] [2]. Match extraction method to goal: essential oil for volatiles (GC-MS), polar solvent for broader metabolites (LC-MS).

Experimental Protocols for Identification

Here are detailed methodologies for identifying this compound using the two most common and powerful approaches.

Protocol 1: GC-MS Analysis for Volatile Profiling

This method is ideal for analyzing agarwood essential oils, where this compound is a known component [2] [6].

  • 1. Sample Preparation (Hydro-Distillation & Extraction)

    • Procedure: Soak crushed agarwood chips in water for a fermentation period (from 30 up to 90 days). This step is crucial as microbial activity (e.g., from fungi like Fusarium sp.) can enhance the yield of sesquiterpenes, including this compound [6].
    • Following soaking, perform hydro-distillation in a Clevenger-type apparatus to collect the essential oil (AEO) [2] [6].
    • Dilute the essential oil in a suitable volatile organic solvent (e.g., hexane or dichloromethane) for GC-MS injection [2].
  • 2. Instrumental Analysis (GC-MS)

    • Column: Use a non-polar or mid-polar capillary GC column (e.g., DB-5MS, 30m x 0.25mm i.d., 0.25µm film thickness).
    • Oven Program: A common gradient is 50°C (hold 2 min), ramp to 280°C at 5°C/min, and hold for 10-20 min [2].
    • Injection: 1 µL in split mode (split ratio 10:1 to 50:1).
    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.
    • MS Conditions: Ion source temperature of 230°C, electron energy of 70 eV, and scan range of m/z 40-600 [2].
  • 3. Data Analysis

    • Identify this compound by comparing its retention index (RI) and mass spectrum with those from an authentic standard or a reliable mass spectral library (e.g., NIST).
    • For a more advanced analysis, use the data for multivariate statistical modeling like OPLS-DA to identify this compound as a potential marker for specific agarwood types [2].

The following diagram illustrates the core workflow for this GC-MS protocol.

G Start Agarwood Chips Soak Soaking/Fermentation (30-90 days) Start->Soak Distill Hydro-Distillation Soak->Distill Extract Essential Oil (AEO) Distill->Extract Prep Sample Preparation (Dilution in solvent) Extract->Prep GCMS GC-MS Analysis Prep->GCMS Data Data Analysis (RI, MS Library Match, Multivariate Stats) GCMS->Data ID This compound Identified Data->ID

Protocol 2: LC-MS Based Metabolite Profiling

This method provides a broader view of both volatile and non-volatile metabolites in agarwood and is highly effective for complex mixtures [1].

  • 1. Sample Preparation (Solvent Extraction)

    • Procedure: Grind agarwood tissue to a fine powder.
    • Accurately weigh (~1.0 g) and extract with a polar solvent like methanol or ethanol (e.g., 10 mL) using sonication for 60 minutes at room temperature [1].
    • Centrifuge the extract, collect the supernatant, and filter it through a 0.22 µm membrane filter prior to UHPLC-MS analysis.
  • 2. Instrumental Analysis (UHPLC-QTOF-MS)

    • Column: Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).
    • Mobile Phase: (A) Water with 0.1% formic acid; (B) Acetonitrile with 0.1% formic acid.
    • Gradient: Start at 5% B, increase to 95% B over 20-30 minutes, then re-equilibrate.
    • Flow Rate: 0.3 mL/min. Column Temp: 40°C.
    • MS Conditions: QTOF mass spectrometer with electrospray ionization (ESI) in positive mode. Use a mass range of m/z 50-1500. Data should be acquired in data-dependent acquisition (DDA) mode to get both MS1 and MS2 spectra [1].
  • 3. Data Analysis

    • Process the data using metabolomics software. Perform peak picking, alignment, and compound identification.
    • This compound can be identified by matching its accurate mass (for the molecular formula) and MS/MS fragmentation pattern against a database or standard.
    • Use multivariate statistics like PCA and OPLS-DA to find correlations between this compound levels and other metabolites or biological activities [1].

The following diagram illustrates the core workflow for this LC-MS protocol.

G Start2 Agarwood Powder Extract2 Solvent Extraction (Sonication in MeOH/EtOH) Start2->Extract2 Prep2 Sample Clean-up (Centrifugation, Filtration) Extract2->Prep2 LCMS UHPLC-QTOF-MS Analysis Prep2->LCMS Process Data Processing (Peak Picking, Alignment) LCMS->Process Stats Multivariate Statistics (PCA, OPLS-DA) Process->Stats ID2 This compound Identified & Correlated Stats->ID2

Frequently Asked Questions & Troubleshooting

  • Q1: My this compound signal is weak or absent in the GC-MS chromatogram. What could be wrong?

    • A: This is a common issue. First, verify your extraction method. This compound is a volatile compound best extracted via hydro-distillation for GC-MS. Ethanol extracts analyzed by LC-MS may not capture it well [1] [2]. Second, the agarwood source itself may be the problem. The formation of this compound is highly dependent on the induction method (e.g., fungal inoculation) and the tree species. Try sourcing agarwood from a different supplier or known high-quality origin [3] [4].
  • Q2: How can I be sure my identification is accurate and not a co-eluting compound?

    • A: Relying solely on a mass spectral library match is risky. To confirm:
      • Use an Authentic Standard: This is the gold standard. Compare the retention time of your peak with that of a pure this compound standard under identical analytical conditions.
      • High-Resolution MS: Use a QTOF or Orbitrap mass spectrometer to obtain the exact molecular mass. The accurate mass of this compound (C15H26O) can help distinguish it from isobaric compounds [1].
      • MS/MS Fragmentation: The specific fragmentation pattern of this compound provides a unique fingerprint. Compare your sample's MS2 spectrum with that of a standard or a validated spectral library [1].
  • Q3: I see a peak for this compound, but my multivariate model (OPLS-DA) does not mark it as significant. Why?

    • A: In multivariate analysis, a variable's importance (VIP score) is determined by its power to discriminate between your predefined groups. If this compound is present at similar levels across all your sample groups (e.g., wild vs. artificial agarwood), it will not be a strong discriminator. The model is highlighting compounds whose concentration varies significantly between groups, which might be other sesquiterpenes or specific chromones [1] [2].

References

agarospirol stability issues in storage

Author: Smolecule Technical Support Team. Date: February 2026

Agarospirol Identification & Analysis

This table summarizes key chemical properties and analytical data for this compound from the search results, which are fundamental for its identification in quality control procedures.

Property Details and Analytical Characteristics
Chemical Class Sesquiterpene alcohol [1]
Reported Concentrations 2.98 - 3.42% (in agarwood essential oils from Aquilaria crassna) [2]
GC-MS Retention Index (RI) 1592 (on HP-5MS column) [2]
Mass Spectrometry Data Characteristic fragmentation patterns for identification by GC-MS [2]

Experimental Protocols

Here are detailed methodologies for extracting and identifying this compound, which can be adapted for routine testing and stability-indicating assays.

Protocol 1: Hydrodistillation of Agarwood Essential Oil

This method is used to obtain the essential oil containing this compound from raw agarwood material [2].

  • Material Preparation: Finely grind air-dried agarwood heartwood.
  • Pre-soaking: Immerse 500 g of the ground wood in distilled water within a 2 L round-bottom flask for 3 weeks.
  • Hydrodistillation: Perform hydrodistillation for 72 hours using an all-glass Clevenger-type apparatus.
  • Temperature Control: Maintain a distillate flow rate that keeps the receiving flask temperature between 30°C and 35°C.
  • Oil Recovery: Collect the volatile oil from the recuperating container, transfer it to a pre-weighed sample bottle, and store refrigerated until analysis.
Protocol 2: GC-MS Analysis for this compound Identification

This protocol confirms the presence and relative concentration of this compound in an essential oil or extract [2].

  • GC-MS Instrument: Use an Agilent GC-MSD system or equivalent.
  • Chromatography Column: DB-XLB or HP-5MS capillary column (60 m x 0.25 mm, 0.25 µm film thickness).
  • Carrier Gas: Helium, constant flow rate of 1.0 mL/min.
  • Temperature Program:
    • Start at 40°C, hold for 2 min.
    • Ramp to 140°C at 20°C/min.
    • Ramp to 270°C at 4°C/min.
    • Injector temperature: 250°C; Transfer line temperature: 280°C.
  • Sample Injection: 1 µL, split ratio of 100:1.
  • Mass Spectrometry: Ionization voltage of 70 eV, scan mass range of 35-450 amu.
  • Identification: Identify this compound by matching its mass spectrum with databases (e.g., NIST, Wiley) and by comparing its calculated Retention Index (RI) with literature values (e.g., RI = 1592 on HP-5MS) [2].

Factors Influencing this compound Formation and Stability

While direct stability data is limited, the research highlights several factors related to this compound's presence that can inform storage hypothesis.

stability Induction & Formation Induction & Formation Fungal Inoculation Fungal Inoculation Induction & Formation->Fungal Inoculation Biological Chemical Wounding Chemical Wounding Induction & Formation->Chemical Wounding Chemical Physical Damage Physical Damage Induction & Formation->Physical Damage Physical Post-Formation & Storage Post-Formation & Storage Oxidation Risk Oxidation Risk Post-Formation & Storage->Oxidation Risk Primary Pathway Compound Matrix Compound Matrix Post-Formation & Storage->Compound Matrix Physical State Fungal Species Fungal Species Fungal Inoculation->Fungal Species Type This compound Yield This compound Yield Fungal Species->this compound Yield Sesquiterpene Structure Sesquiterpene Structure Oxidation Risk->Sesquiterpene Structure Due to Essential Oil Essential Oil Compound Matrix->Essential Oil e.g. Wood Chip Wood Chip Compound Matrix->Wood Chip e.g. This compound Stability This compound Stability Sesquiterpene Structure->this compound Stability Essential Oil->this compound Stability Wood Chip->this compound Stability

Recommended Research Directions for Stability

To address the knowledge gap on this compound's storage stability, you could design research based on the following approaches:

  • Forced Degradation Studies: Subject purified this compound and agarwood oil to stress conditions (elevated temperature, light, oxygen) and monitor degradation using the GC-MS protocols above.
  • Formulation-Based Solutions: Explore if formulating agarwood oil into a nanoemulsion improves handling. One study formulated an agarwood oil nanoemulsion for enhanced bioactivity, noting that such systems can improve the stability of lipophilic compounds [1].
  • Optimize Storage Conditions: Based on general terpene chemistry, store this compound-containing materials in darkness, under an inert atmosphere (e.g., nitrogen), and at low temperatures.

References

Understanding Agarospirol and Its Analysis Context

Author: Smolecule Technical Support Team. Date: February 2026

Agarospirol is a sesquiterpene compound found in agarwood essential oil (AEO) [1]. Its analysis is typically part of the broader quality assessment of AEO, which often involves extraction followed by GC-MS analysis [1].

The table below summarizes key information about this compound and its analytical context from the search results:

Aspect Description Relevance to Quantification

| Chemical Identity [2] | Formula: C15H26O Molecular Weight: 222.3663 g/mol CAS Registry Number: 1460-73-7 | Essential for identifying the compound, calculating concentrations, and selecting analytical standards. | | Natural Source [1] | A component of Agarwood Essential Oil (AEO) from Aquilaria sinensis. | Indicates a complex sample matrix. Method must effectively separate this compound from other compounds like β-bisabolol and kusunol [1]. | | Extraction Method [1] | Ultrasonic Hydrodistillation (UHD) can be used for AEO extraction. | Sample preparation is a critical first step. The yield and composition of AEO can be influenced by extraction parameters [1]. | | Analysis Technique [1] | Gas Chromatography-Mass Spectrometry (GC-MS) is standard for analyzing AEO composition. | GC-MS is the likely basis for any quantification method. Validation would be performed within this analytical framework. |

A Framework for Method Validation

While a specific protocol for this compound is not available, you can develop a robust one by following standard validation guidelines (e.g., ICH Q2(R1)). The workflow below outlines the key steps and parameters to consider.

Figure 1. Workflow for Analytical Method Validation

Here is a detailed breakdown of the parameters to investigate for each step:

Validation Parameter Experimental Methodology & Considerations
1. Selectivity/Specificity Demonstrate that the method can unequivocally quantify this compound in the presence of other AEO components (e.g., β-bisabolol, kusunol) [1]. This involves checking for baseline resolution of the this compound peak in GC-MS chromatograms.
2. Linearity & Range Prepare a series of standard solutions of purified this compound at a minimum of 5 concentrations. The range should cover expected concentrations in samples. Plot analyte response vs. concentration and calculate correlation coefficient (R²), slope, and y-intercept.
3. Accuracy (Recovery) Spike known amounts of this compound standard into a pre-analyzed agarwood matrix at low, medium, and high levels. Extract and analyze. Calculate percentage recovery of the known added amount.

| 4. Precision | Repeatability: Analyze multiple aliquots of a homogeneous sample on the same day by the same analyst. Intermediate Precision: Analyze the same sample on different days, by different analysts, or with different instruments. | | 5. Sensitivity | LOD (Limit of Detection): Signal-to-noise ratio of 3:1. LOQ (Limit of Quantification): Signal-to-noise ratio of 10:1, with demonstrated precision and accuracy at that level. | | 6. Robustness | Deliberately introduce small, deliberate variations in method parameters (e.g., GC oven temperature ramp, flow rate, injection volume) to assess the method's reliability. |

FAQs and Troubleshooting Guide

Based on common challenges in analytical chemistry and agarwood research, here are some potential issues and solutions.

Q1: What should I do if the this compound peak co-elutes with another compound in my GC-MS analysis?

  • Potential Cause: Inadequate chromatographic separation due to a complex sample matrix.
  • Solution: Optimize the GC temperature ramp program. A slower, more gradual ramp can often improve separation. If available, using a GC column with a different stationary phase (e.g., varying polarity) can also resolve co-elution issues.

Q2: Why is my recovery rate for the accuracy test unacceptably low?

  • Potential Cause: Inefficient extraction of this compound from the agarwood matrix or compound degradation during the extraction process.
  • Solution: Re-investigate extraction parameters. The search results suggest that Ultrasonic Hydrodistillation (UHD) with optimized parameters (e.g., 40 min ultrasound time, 400 W power) provided high sesquiterpenoid yields [1]. Ensure extraction time, temperature, and power are sufficient without being destructive.

Q3: How can I ensure I am correctly identifying this compound and not a similar compound?

  • Solution: Use a certified reference standard for this compound. Confirmation should be based on three criteria: 1) Matching retention time with the standard, 2) Matching mass spectrum fragmentation pattern with the standard or a certified spectral library (the NIST database is a key resource) [2].

Sesquiterpene Biosynthesis Pathway

Understanding the biological origin of this compound can provide context for your work. It is a sesquiterpene, a class of compounds synthesized in plants in response to wounding or stress [3] [4]. The following diagram outlines the general biosynthetic pathway.

Start Wounding / Fungal Infection SigTrans Jasmonic Acid Signaling Pathway Start->SigTrans GeneExpr Expression of Sesquiterpene Synthase Genes (e.g., ASS1-3) SigTrans->GeneExpr Biosynth Sesquiterpene Biosynthesis (via MVA Pathway) GeneExpr->Biosynth Note Key genes (AsCHS1, AsPKS1) are involved in synthesizing other agarwood components like chromones. GeneExpr->Note Product Formation of This compound & Other Sesquiterpenes Biosynth->Product

Figure 2. Simplified Sesquiterpene Biosynthesis in Agarwood

References

maximizing agarospirol content in induced agarwood

Author: Smolecule Technical Support Team. Date: February 2026

Induction Methods & Agarospirol Yield

The choice of induction method and specific parameters significantly impacts the yield of this compound and other valuable compounds. The following table synthesizes findings from recent studies.

Method Category Specific Technique / Inducer Key Performance Findings Reported this compound Outcome Citation
Chemical Induction 1% Methyl Jasmonate (MeJA) + 1% Formic Acid (FA) + Botryosphaeria rhodina A13 Complex inducer; Efficiently promoted agarwood formation in 9 months, meeting Chinese Pharmacopoeia standards. Implied production via successful induction [1]
Biological Induction (Fungi) Trichoderma sp. Inoculation for 6 months; Ether extract: 50.22%; Relative aromatic content: 30.1%; Sesquiterpene proportion: 10.21%. Positive correlation with sesquiterpene production [2]
Biological Induction (Fungi) Neurospora sp. Inoculation for 6 months; Ether extract: 48.71%; Relative aromatic content: 32.86%; Sesquiterpene proportion: 11.19%. Positive correlation with sesquiterpene production [2]
Integrated Method Fire drill + 0.4 mmol Brine Solution Resulted in the highest production of essential oil; this compound listed as a prominent Differentially Expressed Metabolite (DEM). Prominent DEM [3]

Detailed Experimental Protocols

For researchers aiming to replicate these methods, here are more detailed protocols.

Protocol 1: Complex Chemical Inducer (Factorial Design) [1]

This protocol uses a design of experiments (DoE) approach to optimize a complex inducer.

  • Inducer Formulation: The optimized complex inducer consists of 1% Methyl Jasmonate (MeJA), 1% Formic Acid (FA), and the fungus Botryosphaeria rhodina A13.
  • Factor Optimization: A 2^k factorial design determined that induction time was the most significant factor, followed by the concentrations of MeJA and FA, and then the fungal inoculum.
  • Validation:
    • The formulation was tested through in vivo field experiments on 18 batches of Aquilaria sinensis.
    • The resulting artificial agarwood met the quality requirements of the Chinese Pharmacopoeia (2020 edition) within 9 months, specifically for ethanol-soluble extractive (EE%) content.
Protocol 2: Fungal Inoculation with Pre-screening [2]

This method involves a pre-screening step to select for highly effective, toxin-tolerant fungal strains.

  • Step 1 - Pre-treatment and Fungal Isolation:
    • Subject Aquilaria sinensis trees to fire and electric shock pre-treatments.
    • Isolate and purify dominant fungi (e.g., Trichoderma sp. and Neurospora sp.) from the surface of the trees and from the electroshock holes.
  • Step 2 - Screening for Tolerance:
    • Screen the isolated fungi for tolerance to benzyl acetone, a plant antitoxin produced by Aquilaria as a defense mechanism. Strains that show strong growth in the presence of this compound (e.g., at concentrations of 0.16% v/v) are selected for induction.
  • Step 3 - Inoculation and Harvest:
    • Inoculate the selected fungal spore solutions into holes drilled in the trunks of healthy trees.
    • Agarwood with high ether extract and sesquiterpene content can be harvested as early as 6 months post-inoculation.
Protocol 3: Fire Drill and Brine Treatment [3]
  • Treatment: Apply a fire drill treatment followed by the application of a 0.4 mmol brine solution (50-80 ml).
  • Outcome: This specific treatment was found to produce the highest yield of essential oil and resulted in the prominent presence of fragrant compounds, including This compound, among the differentially expressed metabolites.

Troubleshooting & FAQs

Here are answers to common technical challenges you might encounter.

  • Q1: Why is the quality of my induced agarwood inconsistent?

    • A1: Inconsistent quality is a common challenge, often due to variations in the microbial consortium used, suboptimal induction techniques, or environmental factors [4] [5]. To improve consistency:
      • Standardize Your Inducer: Use pure, pre-screened microbial strains or standardized chemical formulations rather than mixed cultures [2].
      • Optimize Delivery: Ensure the induction method (e.g., drilling depth, injection pressure) allows for even distribution of the inducer throughout the target xylem area [6].
      • Control Environment: Factors like soil moisture and temperature can influence the tree's defense response and should be monitored [6].
  • Q2: How can I quickly assess if my induction is working?

    • A2: While full chemical analysis is definitive, early signs of successful induction include:
      • Visual Changes: Observe the formation of dark brown to black resinous deposits in the xylem around the induction site [4] [3].
      • Microscopic Analysis: Look for the formation of tyloses (outgrowths of parenchyma cells into xylem vessels) and the accumulation of resin in the interxylary phloem, which are key anatomical defense responses [4].
  • Q3: What is the role of microbes in this compound production?

    • A3: Endophytic microorganisms are not just triggers but active participants. Specific bacterial and fungal endophytes are positively correlated with the synthesis of key fragrant compounds [4] [3]. For instance, the abundance of bacteria like Acidobacteriota and Actinobacteria, and fungi like Basidiomycota, has been linked to enhanced production of sesquiterpenes and chromones [3]. Using inducers that promote these beneficial microbial communities can be a viable strategy.

This compound Biosynthesis Pathway

The biosynthesis of this compound, a sesquiterpene, is part of the tree's complex defense mechanism. The following diagram illustrates the key steps from induction to metabolite production.

G Induction Induction StressSignal Stress Signaling (ROS, JA) Induction->StressSignal GeneActivation Gene Activation (TFs, MAPK) StressSignal->GeneActivation Biosynthesis Biosynthesis Pathways Activated GeneActivation->Biosynthesis Sesquiterpenes Sesquiterpenes (e.g., this compound) Biosynthesis->Sesquiterpenes Chromones Phenylethyl Chromones (PECs) Biosynthesis->Chromones ResinFormation Agarwood Resin Formation Sesquiterpenes->ResinFormation Chromones->ResinFormation MicrobialRole Microbial Community (Fungi/Bacteria) MicrobialRole->Biosynthesis Modulates

The pathway shows that effective induction methods work by initiating a stress signal, which activates genes responsible for the biosynthesis of valuable secondary metabolites like this compound [4]. The role of microbial communities in modulating this process is crucial [4] [3].

I hope this technical support guide provides a solid foundation for your experiments. The field is advancing rapidly, particularly in understanding the molecular mechanisms, so continuing to monitor new research on multi-omics approaches will be highly beneficial [4].

References

agarospirol analysis interference problems

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

  • What are the major sources of interference in agarospirol analysis? The primary source of interference is the complex chemical matrix of the agarwood sample itself. Agarwood essential oil contains numerous sesquiterpenes and chromones with similar chemical structures and properties to this compound, which can lead to co-elution in chromatographic separation [1]. The specific composition can vary significantly based on the extraction method used [1].

  • How can I improve the separation of this compound from similar compounds? Optimizing your chromatographic method is key. In Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), using a more polar mobile phase (e.g., a higher water-to-organic solvent ratio) will increase the retention time of analytes. This can provide better resolution for semi-polar compounds like sesquiterpenes [2]. A step-by-step protocol for method optimization is provided below.

  • Does the sample extraction method influence analytical interference? Yes, significantly. Research shows that different extraction techniques yield essential oils with varying chemical profiles and concentrations of key compounds. For instance, Ultrasonic Hydrodistillation (UHD) has been shown to produce a higher total sesquiterpenoid content compared to traditional Soaking Hydrodistillation (SHD) [1]. Selecting an appropriate extraction method is a critical first step in minimizing the sample matrix complexity.

Troubleshooting Guide: this compound Analysis Interferences

The following table summarizes common problems, their potential causes, and recommended solutions.

Problem Possible Cause Suggested Solution
Co-elution/unresolved peaks in HPLC/GC Complex sample matrix; similar compounds (e.g., other sesquiterpenes like γ-eudesmol); suboptimal instrument method [1]. Optimize mobile phase gradient (RP-HPLC); use a more polar mobile phase to increase retention time; consider GCxGC-MS for greater separation power [1] [2].
Low recovery/yield of this compound Inefficient extraction from wood matrix; loss during sample preparation [1]. Switch to more efficient extraction (e.g., Ultrasonic Hydrodistillation); validate recovery using a calibration curve with internal standard [1] [3].
High background noise in detection Sample contaminants; impurities from solvents or equipment [1]. Ensure sample cleanliness (filtration); use high-purity solvents; properly clean and maintain instrumentation.
Inconsistent results between replicates Non-homogeneous sample; variable extraction conditions [1]. Implement rigorous sample grinding/homogenization; strictly control time, temperature, and power in extraction [1].

Detailed Experimental Protocols

Protocol 1: Optimizing this compound Extraction via Ultrasonic Hydrodistillation (UHD)

This method has been identified as an efficient and environmentally friendly pretreatment technology [1].

  • Sample Preparation: Grind the agarwood heartwood to a coarse powder. Ensure the sample is homogeneous.
  • Ultrasonic Pretreatment: Place the powdered sample in the hydrodistillation apparatus. Subject it to ultrasonic pretreatment under the optimized parameters:
    • Ultrasound Time: 40 minutes
    • Ultrasound Power: 400 W [1]
  • Hydrodistillation: Following ultrasonic treatment, proceed with conventional hydrodistillation for 120 hours [1].
  • Oil Collection: Collect the agarwood essential oil (AEO), which contains the this compound, from the distillate.
  • Sample Preparation for Analysis: Dilute the AEO in an appropriate solvent (e.g., methanol) for instrumental analysis.
Protocol 2: Building a Calibration Curve for this compound Quantification

A calibration curve is essential for determining the concentration of this compound in your unknown samples [3] [4].

  • Prepare Stock Solution: Accurately weigh a high-purity this compound standard. Dissolve it in a compatible solvent (e.g., methanol) to create a concentrated stock solution of known concentration in a volumetric flask [3].
  • Perform Serial Dilution: Label a series of volumetric flasks or microtubes (a minimum of five is recommended). Pipette a specific volume of the stock solution into the first flask and dilute with solvent to create a standard. Repeat this process, serially diluting from the previous standard to create a range of concentrations that bracket your expected sample concentration [3].
  • Run Standards: Analyze each standard solution using your calibrated instrument (e.g., GC-MS or HPLC). Obtain at least three readings for each standard to ensure precision [3].
  • Plot the Data: Create a plot with the instrument's analytical signal (e.g., peak area) on the Y-axis and the concentration of the standard on the X-axis [4].
  • Perform Linear Regression: Fit the data to a linear regression model (y = mx + b). The coefficient of determination (R²) should be close to 1.0, indicating a good fit. This equation allows you to calculate the concentration of this compound in unknown samples based on their instrument response [3].

The workflow below summarizes the logical relationship for developing and troubleshooting an this compound analysis method.

Start Start: this compound Analysis Extraction Sample Extraction Method: UHD (40 min, 400W) Start->Extraction Separation Chromatographic Separation HPLC/GC Optimization Extraction->Separation Problem Problem: Interference? Separation->Problem Cause1 Co-elution with similar compounds Problem->Cause1 Yes Cause2 Complex sample matrix Problem->Cause2 Yes Validation Method Validation (Calibration Curve, R² > 0.99) Problem->Validation No Solution1 Solution: Optimize mobile phase (Increase polarity for HPLC) Cause1->Solution1 Solution2 Solution: Improve sample clean-up / homogenization Cause2->Solution2 Solution1->Validation Solution2->Validation Result Reliable Quantification Validation->Result

References

optimizing fungal induction for agarospirol production

Author: Smolecule Technical Support Team. Date: February 2026

A Note on Agarospirol

While the search results provide extensive information on optimizing fungal induction for general agarwood formation and resin production, they do not specifically mention This compound. The studies focus on broader quality indicators, such as the total content of sesquiterpenes (the class to which this compound belongs) and 2-(2-phenylethyl) chromones, or on overall resin yield measured by Ethanol-soluble Extractives (EEC%) [1] [2]. The strategies below are designed to maximize the overall production of these valuable compounds, which should create favorable conditions for this compound synthesis.

Core Mechanism of Fungal Induction

Fungal induction triggers a defense response in the Aquilaria tree. The diagram below illustrates this complex pathway, from fungal entry to the activation of genes responsible for producing valuable compounds.

G cluster_fungal Fungal Factors FungalInoculation Fungal Inoculation (Pathogen/Endophyte) Recognition Plant Recognition FungalInoculation->Recognition PhysicalWound Physical Wound (Drill Hole, etc.) PhysicalWound->Recognition DefenseSignaling Defense Signaling Cascade (JA, SA, H₂O₂) Recognition->DefenseSignaling GeneActivation Gene Activation DefenseSignaling->GeneActivation EnzymeProduction Enzyme Production GeneActivation->EnzymeProduction MetaboliteSynthesis Secondary Metabolite Synthesis EnzymeProduction->MetaboliteSynthesis PKS PKS Genes (Chromones) EnzymeProduction->PKS TPS TPS Genes (Sesquiterpenes) EnzymeProduction->TPS ResinAccumulation Agarwood Resin Accumulation MetaboliteSynthesis->ResinAccumulation FungalEnzymes Enzymes (Cellulases) FungalEnzymes->MetaboliteSynthesis Modifies FungalElicitors Elicitors/MVOCs FungalElicitors->DefenseSignaling Triggers Chromones 2-(2-Phenylethyl) Chromones PKS->Chromones Sesquiterpenes Sesquiterpenes TPS->Sesquiterpenes Chromones->MetaboliteSynthesis Sesquiterpenes->MetaboliteSynthesis

Optimized Induction Protocols

Research points to integrated methods that combine chemical inducers with specific fungi as the most effective strategy. The following table summarizes a protocol optimized through factorial design, which achieved high-quality agarwood in a significantly shorter time than natural formation [2].

Component Recommended Type/Concentration Function & Notes
Chemical Inducer 1% Methyl Jasmonate (MeJA) Core defense hormone signal. Mimics plant injury response, strongly upregulates sesquiterpene and chromone biosynthesis genes [2] [1].
Chemical Inducer 1% Formic Acid (FA) Causes controlled chemical stress. Damages cells, preventing wound callusing and creating entry points for fungi [2].
Biological Inducer Botryosphaeria rhodina A13 (or Fusarium sp. A2) Key fungal elicitor. Produces enzymes/elicitors that directly stimulate defense compound synthesis. A13 is a validated strain [2] [1].
Physical Method Drill holes (0.5 cm wide, 4-5 cm deep) Creates entry port. Allows for direct injection of inducer mixture into the xylem [1].
Induction Time 8-9 months Optimal harvest window. EEC% stabilizes at a high level; gene expression for sesquiterpenes peaks in this period [1].

Detailed Experimental Workflow:

The process of applying this optimized protocol is visualized in the following diagram.

G Prep 1. Preparatory Phase Tree_Select Select healthy, mature tree (>6 years old, >10 cm diameter) Fungal_Prep Prepare liquid fungal fermentation product (e.g., B. rhodina A13) Chem_Prep Prepare chemical inducers (1% MeJA, 1% Formic Acid) Inoc 2. Inoculation Phase Drilling Drill holes in trunk (0.5 cm width, 4-5 cm depth) Mixing Mix fungal product with chemical inducers Injection Inject mixture into drill holes under slight pressure Mon 3. Monitoring Phase Leaf_Mon Non-destructive leaf monitoring (Measure friedelin/epi-friedelinol) Gene_Expr Gene expression check (AsTPS for sesquiterpenes) Harv 4. Harvesting Phase Timing Harvest at 8-9 months or when leaf markers indicate EEC_Test Confirm EEC% ≥ 10.0% (per pharmacopoeia standard) Tree_Select->Drilling Fungal_Prep->Mixing Chem_Prep->Mixing Drilling->Injection Mixing->Injection Injection->Leaf_Mon Over time Injection->Gene_Expr  e.g., 2-6 months Leaf_Mon->Timing Gene_Expr->Timing Timing->EEC_Test

Troubleshooting Common Issues

Here are solutions to frequently encountered problems in fungal induction experiments.

Problem Possible Causes Solutions & Recommendations

| Low Resin Yield (EEC%) | Ineffective fungal strain; incorrect inducer concentration; insufficient induction time. | - Use validated strains like B. rhodina A13 or Fusarium sp. [1].

  • Adhere to optimized 1% concentration for chemicals [2].
  • Ensure full 8-9 month induction cycle; sesquiterpene gene expression peaks later [1]. | | No Resin Formation | Tree is too young/unhealthy; improper inoculation technique; fungal culture non-viable. | - Use mature trees (>6 years) for better response and higher biomass [3].
  • Ensure injection into xylem, not just under bark, and use fresh, active fungal cultures. | | Unbalanced Metabolite Profile | Fungal strain selectively induces certain pathways; incorrect chemical elicitor. | - MeJA strongly promotes sesquiterpene pathways. Use integrated MeJA+fungal inducers for a balanced profile [2] [1].
  • Screen different fungal strains to find one that produces the desired metabolite spectrum [3]. | | Tree Health Deterioration | Overly aggressive chemical concentration; pathogenic fungal strain. | - Avoid high chemical concentrations (e.g., 10% MeJA is harmful) [2].
  • Use endophytic fungi (e.g., B. rhodina) that coexist with the host rather than strong pathogens [3]. |

Advanced Optimization Strategies

For researchers looking to further enhance production, consider these advanced concepts:

  • Non-Destructive Harvest Timing: Monitor triterpenes friedelin and epi-friedelinol in leaves. A rapid rise in friedelin after a plateau phase correlates with high EEC% in the wood, signaling the optimal harvest time (around 8 months) without damaging the tree [1].
  • Strain and Elicitor Screening: The effectiveness of fungal induction is highly specific. Actively screen different fungal isolates (e.g., from genera Fusarium, Botryosphaeria, Colletotrichum) for their ability to produce your target compounds [3]. Furthermore, explore the "One Strain, Many Compounds" (OSMAC) approach by altering fermentation conditions (culture media, temperature, pH) to activate silent biosynthetic gene clusters in your fungal strains, potentially unlocking novel elicitors or metabolites [4].

References

agarospirol standard preparation difficulties

Author: Smolecule Technical Support Team. Date: February 2026

Agarospirol: Chemical Identity

Understanding the compound is the first step. Here are the basic chemical properties of this compound from the NIST Chemistry WebBook [1] [2].

Property Value
CAS Registry Number 1460-73-7 [1] [2]
Molecular Formula C₁₅H₂₆O [1] [2]
Molecular Weight 222.3663 g/mol [1] [2]
IUPAC Name 2-((2R,5R,10R)-6,10-Dimethylspiro[4.5]dec-6-en-2-yl)propan-2-ol [1] [2]

Additional calculated physical properties are available from chemical databases, which can be useful for identification and purification protocols [3].

Agarwood Quality & Analysis

This compound is a sesquiterpene found in agarwood. The quality of the source agarwood directly impacts the composition and concentration of compounds researchers can extract. The Pharmacopoeia of the People's Republic of China (ChP) sets key standards for medicinal agarwood [4] [5] [6].

Assessment Criteria Standard Requirement Purpose & Notes
Ethanol-Soluble Extractives (EEC%) ≥ 10.0% [5] [6] A key indicator of overall resin quality; higher EEC% generally indicates higher quality [5].
Agarotetrol Content ≥ 0.1% [6] Specific assay for a 2-(2-phenylethyl) chromone compound.
HPLC Characteristic Chromatogram Matches reference [6] Used to identify 2-(2-phenylethyl) chromones.
TLC Identification Positive for terpenoids [6] General test for the presence of terpenoid compounds.

The Chinese Pharmacopoeia 2025 Edition will come into effect on October 1, 2025. During the transition period, researchers should be aware that new marketing applications must comply with the new standards [4].

Experimental Workflow for Advanced Agarwood Induction

Modern research focuses on efficient, artificial induction of agarwood. The following diagram illustrates an integrated induction method that combines chemical and fungal elicitors to mimic natural formation and produce high-quality resin in a shorter time [5].

G cluster_induction Integrated Induction Process (FAA13) cluster_analysis Correlation-Based Analysis & Non-Destructive Monitoring cluster_harvest Harvest Decision Point A Formic Acid (FA) D Combined Treatment Application A->D B Fungus Botryosphaeria rhodina A13 B->D C Aquilaria Tree Wounding C->D E Leaf Sample Analysis D->E Induction over time F Measure Leaf Triterpenes (epi-Friedelinol & Friedelin) E->F G Correlate with Agarwood EEC% Quality F->G H Stage 2: ≥8 Months G->H I Friedelin rapid rise from plateau & Epi-Friedelinol continues to rise H->I J Optimal Harvest Period I->J

Diagram Title: Agarwood Induction & Non-Destructive Harvest Strategy

This workflow is based on a 2025 study that established a non-destructive harvesting strategy [5]. The research found that the induction process has two main stages:

  • Stage 1 (Months 0-8): Genes related to 2-(2-phenylethyl) chromones are primarily expressed.
  • Stage 2 (After 8 months): Sesquiterpene synthesis genes become more active, and the EEC% in the agarwood stabilizes at a high level [5].

Critically, the study found a correlation between the agarwood quality (EEC%) and the content of specific triterpenes in the leaves:

  • The optimal harvest time in Stage 2 is signaled when friedelin levels in leaves show a rapid rise from a plateau, and epi-friedelinol continues to rise [5].
  • This method allows for determining the best harvest period without damaging the tree, maximizing resource use [5].

Troubleshooting & FAQ Guide

Based on the gathered information, here are some potential troubleshooting points and frequently asked questions that your technical support center could address.

Frequently Asked Questions

  • Q: What is the most critical quality indicator for medicinal agarwood according to the Chinese Pharmacopoeia?

    • A: The content of Ethanol-Soluble Extractives (EEC%) is a crucial quality and classification indicator, required to be no less than 10.0% in both the 2020 and upcoming 2025 editions [4] [5] [6].
  • Q: How can I determine the best time to harvest artificially induced agarwood without damaging the tree?

    • A: Recent research suggests monitoring triterpene levels in the leaves. The optimal harvest period in the later stages of induction (after 8 months) is when friedelin shows a rapid increase from a plateau and epi-friedelinol is consistently rising. This correlates with high EEC% in the resin [5].

Troubleshooting Common Research Challenges

  • Challenge: Low yield of target compounds (e.g., sesquiterpenes like this compound) from induced agarwood.

    • Potential Cause & Solution: The induction method may be inefficient. Consider using an integrated induction approach (e.g., combining formic acid and specific fungi like Botryosphaeria rhodina A13) rather than physical injury or chemical treatment alone. Integrated methods have been shown to produce agarwood with significantly higher EEC% [5] [6].
  • Challenge: Ensuring compliance with international regulatory standards for research and drug development.

    • Potential Cause & Solution: Standards are updated periodically. For the Chinese market, ensure your testing protocols and quality benchmarks are aligned with the latest Chinese Pharmacopoeia (ChP 2025 effective Oct 1, 2025). Conduct a gap analysis of your product's registration standards against the new pharmacopoeia requirements well in advance [4].

References

agarospirol chromatographic separation improvement

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions (FAQs)

  • What is agarospirol? this compound is a sesquiterpenoid and one of the characteristic bioactive compounds found in agarwood (Aquilaria spp.) [1]. It is a key contributor to the valuable properties of agarwood.

  • Which chromatographic techniques are commonly used for this compound analysis? Research studies frequently employ techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) for the separation and identification of this compound and other sesquiterpenoids in complex agarwood extracts [2] [1] [3]. Size-Exclusion Chromatography (SEC) can also be highly effective for biomolecule separations [4].

  • Why is my agarwood sample not producing this compound peaks? The production of sesquiterpenes like this compound in Aquilaria trees is a defense response triggered by wounding or fungal infection [5]. If your induced sample shows low levels, the induction method or duration may be insufficient. Successful induction using specific fungal strains has been shown to produce this compound within several months [3].

Troubleshooting Guide for Chromatographic Separation

The table below summarizes common issues, their potential causes, and recommended solutions, with a focus on separations relevant to compounds like this compound.

Problem Potential Causes Troubleshooting Solutions

| Peak Tailing [4] [6] | - Secondary interactions with stationary phase

  • Column degradation (voids)
  • Inappropriate mobile phase pH | - Use a mobile phase additive to mask silanol groups
  • Confirm column integrity and replace if needed
  • Ensure mobile phase pH is optimized for your analyte | | Variable Retention Times [6] | - Mobile phase not equilibrated
  • Fluctuations in flow rate or temperature
  • Column contamination | - Allow sufficient time for mobile phase and column equilibrium
  • Verify instrument pump performance and use a column heater
  • Clean or replace the column | | Split Peaks [6] | - Sample solvent stronger than mobile phase
  • Column inlet clogging or void
  • Incompatible sample | - Ensure sample solvent matches initial mobile phase composition
  • Check frits and column inlet; use a guard column
  • Filter sample to remove particulates | | High Backpressure [6] | - Blocked system frit or tubing
  • Column clogged with contaminants
  • Mobile phase viscosity | - Identify and clean/replace the blocked part (in-line filter, capillary)
  • Flush column according to manufacturer's instructions; use guard column
  • Be mindful of solvent composition and column temperature effects | | Cycling Baseline [6] | - Inadequate mobile phase degassing
  • Temperature fluctuations in detector
  • Problem with pump mixing | - Thoroughly degas all mobile phases
  • Use a temperature-controlled detector cell
  • Check pump seal function and mixer performance | | Low Recovery/Peak Broadening (SEC) [4] | - Non-size-effects (e.g., hydrophobic interactions)
  • Inappropriate pore size for target analyte | - Increase ionic strength or add organic modifier to mobile phase
  • Select SEC column with pore size optimal for target molecular weight range |

Experimental Protocol: Analyzing Agarwood Quality and this compound

This protocol is synthesized from methodologies used in recent research to induce agarwood and analyze its chemical composition, including this compound [2] [3].

Sample Preparation: Fungal Induction of Agarwood
  • Fungal Inoculation: Select a healthy Aquilaria sinensis tree (trunk diameter >25 cm). Drill rows of holes (approx. 1 cm diameter, 3-4 cm deep) into the trunk. Aseptically insert a pure culture of an effective inducing fungus (e.g., Fusarium equiseti or Botryosphaeria rhodina A13) into the holes and seal them with parafilm [2] [3].
  • Induction Period: Allow the fungus to colonize the wood and induce resin formation for a period of 6 to 12 months [2] [3].
  • Sample Collection: After the induction period, harvest the dark, resinous wood (agarwood) from around the inoculation sites. Dry and powder the wood for analysis.
Sample Extraction
  • Ethanol Extraction: Weigh a precise amount of the agarwood powder. Perform extraction with ethanol using a method like reflux or sonication. Concentrate the extract under reduced pressure [2] [3].
  • Purpose: This step is crucial for determining the Ethanol-soluble Extractives (EEC%), a key quality parameter in pharmacopoeias. The extract is also used for subsequent chromatographic analysis.
Chromatographic Analysis
  • GC-MS Analysis:
    • Derivatization (Optional): The extract may require derivatization to increase the volatility of terpenoids.
    • Injection: Use a Solid-Phase Microextraction (SPME) fiber or liquid injection to introduce the sample.
    • Separation: Employ a non-polar or mid-polar capillary GC column (e.g., DB-5MS) with a programmed temperature ramp.
    • Detection: Use a Mass Spectrometer (MS) or Time-of-Flight MS (TOFMS) for detection. Identify this compound and other sesquiterpenes by comparing their mass spectra and retention indices with those in standard libraries or using authentic standards [1].
  • HPLC Analysis for Quantification:
    • Column: A reverse-phase C18 column is standard.
    • Mobile Phase: Use a gradient of water and acetonitrile (or methanol).
    • Detection: Utilize a UV-Vis or Diode Array Detector (DAD). The wavelength will depend on the compound of interest.
    • Quantification: Quantify key markers like agarotetrol and specific chromones by comparing peak areas against a calibration curve made from reference standards [3].
Quality Assessment

Compare your quantitative results against established standards to assess the quality of the induced agarwood. Key benchmarks from the Chinese Pharmacopoeia and National Forestry Standard include [2] [3]:

  • Ethanol-soluble Extractives (EEC%): Should be ≥ 10.0% (High-quality artificial agarwood can achieve ~17.7%).
  • Agarotetrol content: Should be ≥ 0.1%.
  • Chromone content: The content of 2-[2-(4-methoxyphenyl)ethyl] chromone and 2-(2-phenylethyl) chromone can be used as a quality marker.

Experimental Workflow for this compound Analysis

The following diagram illustrates the key steps in the protocol, from sample induction to final analysis and quality verification.

cluster_GCMS GC-MS Analysis cluster_HPLC HPLC Analysis Start Start: Healthy A. sinensis Tree Step1 1. Fungal Inoculation (Induction Period: 6-12 months) Start->Step1 Step2 2. Harvest & Process (Collect resinous wood, dry, powder) Step1->Step2 Step3 3. Ethanol Extraction (Reflux/sonicate, concentrate) Step2->Step3 Step4 4. Chromatographic Analysis Step3->Step4 GC1 SPME/Liquid Injection Step3->GC1 H1 Reverse-Phase C18 Column Step3->H1 Step5 5. Quality Verification (Compare EEC%, Agarotetrol, Chromones to standards) Step4->Step5 End End: Quality Assessed Agarwood Step5->End GC2 Capillary GC Separation GC1->GC2 GC3 MS/TOFMS Detection (Identify this compound) GC2->GC3 GC3->Step5 H2 Water/Acetonitrile Gradient H1->H2 H3 UV/VIS Detection (Quantify Markers) H2->H3 H3->Step5

References

enhancing agarospirol yield with methyl jasmonate treatment

Author: Smolecule Technical Support Team. Date: February 2026

The Role of Methyl Jasmonate in Agarwood Formation

MeJA is a crucial plant signaling molecule that triggers the defense response in Aquilaria trees, leading to the synthesis of valuable secondary metabolites like sesquiterpenes and chromones.

  • Core Signaling Pathway: The jasmonic acid (JA) pathway is the primary signaling cascade activated by wounding and stress. MeJA, a volatile derivative of JA, can exogenously trigger this pathway [1]. Key genes in the JA biosynthesis pathway, including Lipoxygenase (LOX), Allene Oxide Synthase (AOS), and Allene Oxide Cyclase (AOC), are significantly up-regulated in response to stress, leading to JA production and subsequent sesquiterpene formation [1].
  • Direct Evidence for Sesquiterpene Induction: Treatment of A. sinensis cell suspension cultures with MeJA has been shown to directly induce the accumulation of sesquiterpene compounds [1]. Furthermore, genes for δ-guaiene synthases (key sesquiterpene synthases) were cloned and found to be induced by MeJA treatment, with enzyme activity confirmed [2].
  • Synergy with Other Methods: MeJA's role is so central that it is considered the key signal transducer in other induction methods. For example, research confirms that jasmonic acid is a crucial signal transducer in heat shock-induced sesquiterpene formation [1].

The following diagram illustrates this core signaling pathway that leads to sesquiterpene production.

G Stimulus External Stress (Wounding, Heat Shock, Fungi) JABiosynthesis JA Biosynthesis Genes (LOX, AOS, AOC) Stimulus->JABiosynthesis JAAccumulation Jasmonic Acid (JA) Accumulation JABiosynthesis->JAAccumulation Signaling JA Signaling Pathway Activation (e.g., MYC2) JAAccumulation->Signaling MeJATreatment Exogenous MeJA Treatment MeJATreatment->Signaling GeneExpression Sesquiterpene Synthase Gene Expression (e.g., ASS1-3) Signaling->GeneExpression MetaboliteProduction Sesquiterpene Production (δ-Guaiene, Agarospirol) GeneExpression->MetaboliteProduction

Experimental Protocols & Optimization Data

Here are practical methodologies for applying MeJA in different experimental systems, from cell cultures to whole trees.

Cell Suspension Culture Protocol

This method is ideal for controlled, small-scale studies of metabolite production [1].

  • Culture Establishment: Maintain Aquilaria sinensis cell suspension cultures in a standard growth medium under controlled conditions (e.g., 25°C, dark, with agitation).
  • MeJA Treatment: Add filter-sterilized MeJA directly to the culture medium. A concentration of 100 µM is a common starting point, but a range of 50-200 µM should be tested for optimization [1].
  • Incubation and Harvest: Harvest cells 2 to 7 days post-elicitation. Sesquiterpene content and gene expression levels can be analyzed over time to determine the peak production period.
  • Inhibitor Control (Optional): To confirm the specific role of the JA pathway, use an inhibitor like Nordihydroguaiaretic acid (NDGA). Pre-treat cells with NDGA before adding MeJA to block JA biosynthesis and observe a reduction in sesquiterpene yield [1].
In Vitro Shoot Culture Protocol

This protocol uses plant tissues cultured in a laboratory setting [3].

  • Culture Preparation: Establish in vitro shoot cultures of Aquilaria malaccensis on a solid or liquid medium.
  • Elicitor Application: Introduce MeJA into the liquid culture medium. Note that high concentrations of MeJA can cause tissue necrosis, so a dose-response experiment is crucial [3].
  • Analysis: Analyze shoots for the presence of agarwood compounds like sesquiterpenes and chromones using GC-MS after a suitable incubation period.
Whole-Tree Induction Strategies

For field production, MeJA is often part of a more complex "integrated induction method" [4] [5].

  • Chemical Combination: MeJA is not typically used alone on trees. Research focuses on combining it with other agents. For instance, one effective strategy uses formic acid combined with specific fungi like Fusarium solani or Botryosphaeria rhodina [4] [3].
  • Application Technique: The Whole-Tree Agarwood-Inducing Technique (Agar-Wit) is highly effective. It involves injecting the inducer solution (which can include MeJA, hormones, or fungal extracts) directly into the tree's xylem via transfusion sets [6] [5]. The tree's transpiration pull distributes the inducer throughout the trunk and branches, leading to systemic resin formation [6].

The table below summarizes key parameters from foundational studies.

Application Method Effective MeJA Concentration Key Findings Source
Cell Suspension Culture 100 µM Induced sesquiterpene accumulation; blocked by JA inhibitor NDGA. [1]
In Vitro Shoot Culture Low Concentration (Specific value not stated) Induced agarwood compounds; high concentrations caused tissue necrosis. [3]
Integrated Tree Induction Used in combination with other inducers Part of complex formulations (e.g., Agar-Bit) for whole-tree induction. [5]

Optimization and Troubleshooting Guide

Here are answers to common questions and solutions to typical problems researchers face.

Question / Issue Possible Cause & Solution

| Low sesquiterpene yield in cell culture. | Cause: Suboptimal MeJA concentration or exposure time. Solution: Perform a time-course and dose-response experiment (e.g., 50, 100, 200 µM MeJA, harvesting at 1, 3, 5, 7 days). | | Tissue necrosis in shoot cultures. | Cause: MeJA concentration is too high. Solution: Titrate the MeJA dose to find a level that elicits metabolite production without causing significant damage. | | How can I non-destructively monitor induction in trees? | Solution: Research indicates that the levels of triterpenoids friedelin and epi-friedelinol in leaves are correlated with resin formation in the trunk. A rapid rise in friedelin after a plateau can signal the optimal harvesting time (8+ months post-induction) [4]. | | Inconsistent results in field trials. | Cause: Environmental factors (provenance, temperature, soil moisture) and tree-to-tree genetic variation. Solution: Standardize induction protocols and consider the genetic background of the cultivated trees [5]. | | How do I verify the JA pathway is working? | Solution: Measure the expression of JA pathway genes (e.g., LOX, AOS, AOC) and sesquiterpene synthase genes (e.g., ASS1-3) via qPCR. Expression should be upregulated within hours of MeJA treatment [2] [1]. |

Analytical Methods for Verification

To confirm the success of your MeJA treatment, use these standard analytical techniques:

  • Gene Expression Analysis: Use qRT-PCR to measure the upregulation of genes involved in the JA pathway (LOX, AOS, AOC) and sesquiterpene synthesis (Sesquiterpene Synthases like ASS1-3) [2] [1].
  • Metabolite Analysis: Gas Chromatography-Mass Spectrometry (GC-MS) is the primary method for identifying and quantifying sesquiterpenes (e.g., this compound, δ-guaiene) and chromones in extracted samples [3] [7] [1].
  • Quality Assessment: For wood chips, the Ethanol-Soluble Extractive Content (EEC%) is a critical quality metric. High-quality artificial agarwood should have an EEC% of 10% or higher, with the best methods achieving over 17% [4] [7].

References

Agarwood Induction Methods and Key Compounds

Author: Smolecule Technical Support Team. Date: February 2026

Different induction techniques significantly impact the yield of valuable compounds like sesquiterpenes (the class containing agarospirol) and chromones. The table below compares methods and their outputs:

Induction Method Key Compounds Detected Analysis Techniques Reported Efficacy/Notes
Fungal Inoculation (Fusarium equiseti) [1] Agarotetrol, Sesquiterpenes, 2-(2-phenylethyl) chromone GC-MS, HPLC Agarotetrol content reached 0.039% at 4 months, meeting national quality standards [1].
Fire Drill + Brine Treatment [2] Chromones, Sesquiterpenes, this compound GC-MS, 16S/ITS Amplicon Sequencing A moderate brine concentration (0.4 mmol) was most effective for essential oil production [2].
Ring-barking [3] Sesquiterpenes, Chromones, Resins GC-MS, HPLC Ethanol extract content increased from 12.9% (Day 50) to 19.1% (Day 135) [3].

Detailed Experimental Protocol: Fungal Induction with Fusarium equiseti

This protocol, which successfully induced high-quality agarwood, can serve as a reference for ensuring proper sample preparation [1].

  • Step 1: Fungal Activation and Culture

    • Prepare PDA (Potato Dextrose Agar) medium and autoclave it at 121°C for 20 minutes.
    • Aseptically transfer active Fusarium colonies to fresh PDA plates.
    • Incubate at 25°C in the dark for 5–7 days until full mycelial coverage is achieved.
  • Step 2: Tree Inoculation

    • Select healthy Aquilaria sinensis trees over 10 years old with trunk diameters exceeding 25 cm.
    • Drill nine vertical rows of holes (1 cm diameter, 3–4 cm depth) 50 cm above ground level.
    • Inoculate the holes with the cultured fungus and seal them with Parafilm.
  • Step 3: Sample Harvesting

    • Harvest the induced wood tissue at multiple time points (e.g., 2, 4, and 6 months post-inoculation) to monitor the progressive accumulation of metabolites.

Troubleshooting Guide: Low this compound Signal

The following workflow outlines key steps to diagnose sensitivity issues in your detection process.

Start Low this compound Detection Signal Sample Sample Quality Check Start->Sample Extraction Extraction Efficiency Start->Extraction Instrument Instrument Calibration Start->Instrument Method Method Sensitivity Start->Method SubP1 Verify induction method effectiveness (e.g., fungal strain) Sample->SubP1 SubP2 Optimize solvent and extraction duration Extraction->SubP2 SubP3 Check detector response and calibrate with standards Instrument->SubP3 SubP4 Confirm chromatographic separation and consider signal enrichment Method->SubP4

Frequently Asked Questions

Q1: What are the key quality markers for agarwood besides this compound? A1: Research and standards use several key markers to assess agarwood quality [1]:

  • Agarotetrol: A recognized active ingredient with medicinal properties.
  • 2-(2-phenylethyl) chromone and derivatives: Critical for fragrance and pharmacological activity.
  • Ethanol extractives content: An indicator of overall resin yield, with a minimum of 10% required by some national standards.

Q2: How do different induction methods affect the metabolic profile of agarwood? A2: The induction method significantly influences the chemical profile [2]:

  • Fungal Inoculation: Specific strains like Fusarium equiseti can reliably induce compounds like agarotetrol and specific chromones that meet pharmacopeia standards [1].
  • Chemical/Brine Stimulation: Can enhance the production of a wide range of metabolites, with effectiveness depending on concentration.
  • Physical Wounding: Methods like ring-barking trigger defense responses, leading to the synthesis of sesquiterpenes and chromones, with yields increasing over time [3].

Q3: Why is my GC-MS/MS signal for sesquiterpenes weak or noisy? A3: Weak signals can stem from several areas. First, confirm the sample was properly induced and contains sufficient resin. Second, optimize the extraction protocol (e.g., using supercritical CO2 extraction for essential oils) [3]. Finally, ensure the mass spectrometer is properly calibrated and that the selected reaction monitoring (SRM) transitions are optimized for the target sesquiterpenes.

Research and Methodology Notes

The protocols here are based on recent studies. For your work, consistently using authenticated chemical standards for this compound and related sesquiterpenes is crucial for accurate instrument calibration and quantification. You may also explore enriching the sample extract by fractionation to reduce matrix interference and improve sensitivity.

References

agarospirol method transfer between instruments

Author: Smolecule Technical Support Team. Date: February 2026

Agarospirol Chemical and Physical Properties

Having accurate baseline data is crucial for troubleshooting any analytical method. The table below summarizes key properties of this compound from chemical databases.

Property Value
CAS Number 23811-08-7 (and 1460-73-7 for a stereoisomer) [1] [2]
Molecular Formula C₁₅H₂₆O [1] [2]
Molecular Weight 222.366 g/mol [1] [2]
Melting Point 59-60°C (lit.) [2]
Boiling Point 312.2 ± 11.0 °C (at 760 mmHg) [2]
Density 1.0 ± 0.1 g/cm³ [2]
Flash Point 114.6 ± 15.6 °C [2]
Log P (Partition Coefficient) 4.67 (Predicts high lipophilicity) [2]

Common Analytical Techniques for this compound Analysis

While explicit protocols for this compound are scarce in the current literature, the techniques listed below are standard in the field for characterizing similar compounds and are mentioned in research on agarwood, the natural source of this compound.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary technique for analyzing volatile and semi-volatile compounds like this compound. The NIST Mass Spectrometry Data Center provides a reference mass spectrum for this compound (NIST MS number: 413182), which is essential for peak identification and confirmation during method development and transfer [1].
  • High-Performance Liquid Chromatography (HPLC): Often coupled with mass spectrometry (e.g., Q-TOF-MS/MS), HPLC is widely used for the separation and identification of compounds in complex plant extracts, including those from Aquilaria species (agarwood) [3].
  • Subcritical Water Extraction (SCWE): This is an advanced extraction technique noted for its efficiency in obtaining essential oils from agarwood. One study found the optimal conditions for SCWE of Aquilaria malaccensis wood were 225 °C, a sample-to-solvent ratio of 0.2 g/mL, and an extraction time of 17 minutes [4]. Understanding the extraction method is often the first step before instrumental analysis.

A Framework for Building Your Troubleshooting Guide

Since direct information is limited, I propose a logical workflow to help you structure your guide. The diagram below outlines the key phases and decision points in the method transfer process.

Start Start Method Transfer Phase1 Phase 1: Pre-Transfer Documentation Review Start->Phase1 Phase2 Phase 2: Instrument Qualification Phase1->Phase2 Phase3 Phase 3: Method Performance Check Phase2->Phase3 Decision Do results meet validation criteria? Phase3->Decision Phase4 Phase 4: Troubleshooting & Root Cause Analysis Decision->Phase4 No End Method Transfer Successful Decision->End Yes Phase4->Phase3 Re-test after adjustment

Based on this workflow, here are potential issues and areas to investigate for your FAQs:

  • FAQ: The retention time for this compound is inconsistent between the old and new GC system.
    • Check: GC column specifications (stationary phase, length, diameter, film thickness), liner condition and type, and temperature program ramp rates. Even minor differences can cause shifts.
  • FAQ: We observe a loss of sensitivity for this compound on the new instrument.
    • Check: Ion source cleanliness and tuning on the MS detector, injector performance, and potential degradation of the analytical standard. The lipophilicity (Log P) of this compound suggests it could adhere to surfaces, so check for adsorption in the sample path [2].
  • FAQ: The peak shape for this compound is tailing on the new HPLC method.
    • Check: Mobile phase pH and composition, column temperature, and column chemistry (C18 vs. C8, etc.). Ensure the column is properly conditioned.

References

agarospirol content comparison across Aquilaria species

Author: Smolecule Technical Support Team. Date: February 2026

Documented Agarospirol Content

The following table summarizes the specific findings on this compound content from the search results:

Aquilaria Species This compound Content / Notes Context of Identification Source / Citation
Aquilaria agallocha (synonym for A. malaccensis) 12.5% of the bulk agarwood oil [1] Chemical analysis of agarwood oil. [1]
Aquilaria sinensis A major compound identified in the essential oil [2] Oil extracted via Ultrasonic Hydrodistillation (UHD). [2]
Aquilaria malaccensis Detection confirmed after 3 months of artificial fungal infection [3] Used as a marker to confirm successful agarwood formation. [3]

Experimental Protocols and Context

For the data presented above, here are the key methodological details:

  • For A. agallocha (A. malaccensis)* [1]: The study identified chemical constituents from agarwood oil, but the specific extraction and analytical methodology (e.g., GC-MS conditions) for this particular finding was not detailed in the abstract.
  • For A. sinensis [2]: The research employed Ultrasonic Hydrodistillation (UHD) for essential oil extraction. The optimized UHD parameters were:
    • Ultrasound time: 40 min
    • Ultrasound power: 400 W
    • Hydrodistillation time: 120 h
    • The chemical identification was performed using Gas Chromatography-Mass Spectrometry (GC-MS).
  • For A. malaccensis (Artificial Infection)* [3]: The formation of agarwood (and by extension, this compound) was induced by artificial infection with endophytic fungi isolated from other A. malaccensis trees and soil. The presence of this compound was confirmed in samples collected just 3 months post-infection, indicating a rapid induction process.

Analytical Workflow for Compound Identification

The following diagram illustrates a generalized experimental workflow for the extraction, isolation, and identification of this compound from Aquilaria wood, based on the methodologies cited.

Start Aquilaria Wood Sample Step1 Resin Extraction Start->Step1 Step2 Compound Separation Step1->Step2 e.g., Solvent Maceration Step3 Chemical Analysis Step2->Step3 e.g., Column Chromatography Step4 Data Interpretation Step3->Step4 GC-MS Analysis End This compound Identification Step4->End Compare with reference spectra

Suggestions for Further Research

Given the scarcity of direct comparative data, you may need to investigate further to create a comprehensive guide. I suggest:

  • Consult Specialized Databases: Search in-depth in scientific databases like SciFinder, Reaxys, or PubMed for articles specifically focused on the phytochemical profiling of less-documented Aquilaria species.
  • Explore "Agarwood Oil" Profiles: While a compound's presence may be confirmed, its relative concentration can vary dramatically. Look for full chemical profiles of essential oils from different species, which often report the percentage composition of constituents like this compound.
  • Review Broader Context: The key compounds responsible for the distinct scent and medicinal effects of agarwood are sesquiterpenes (like this compound) and chromones [4]. The specific profile of these compounds, rather than a single constituent, often defines the quality and value of agarwood from a particular species or region [5].

References

Pharmacological Activities of Agarwood Essential Oil

Author: Smolecule Technical Support Team. Date: February 2026

The following table summarizes the key pharmacological activities attributed to agarwood essential oil, as reported in the recent literature.

Pharmacological Activity Key Findings & Potential Mechanisms Experimental Models & Protocols

| Antidepressant & Neuroprotective | Reduces depression-like behaviors; inhibits NF-κB/IκB-α inflammatory pathway; activates BDNF/TrkB/CREB neuroprotective pathway [1]. | Model: LPS-induced inflammatory depression in mice [1]. Behavioral Tests: Open-field test (OFT), tail suspension test (TST), forced swimming test (FST) [1]. Molecular Analysis: Western Blot, ELISA to measure cytokines (IL-1β, IL-6, TNF-α) and pathway proteins [1]. | | Antimicrobial | Shows activity against Gram-positive bacteria (e.g., Staphylococcus aureus, Bacillus subtilis) and some fungi (e.g., Candida albicans); less effective against Gram-negative bacteria [2] [3]. | Method: Disk diffusion/Kirby-Bauer test [2]. Analysis: Minimum Inhibitory Concentration (MIC) determination [2]. | | Anti-inflammatory | Inhibits inflammatory mediators (cytokines, prostaglandins) and enzymes (COX, LOX); modulates NF-κB and MAPK signaling pathways [2]. | In vitro assays: LPS-induced NO production in cell lines; superoxide anion generation tests [2]. | | Sedative / Sleep-Aid | Aromatherapy inhalation inhibits spontaneous activity; modulates neurotransmitter pathways involving serotonin (5-HT) and the balance of GABA and glutamate [4]. | Model: Insomnia-induced mice [4]. Analysis: Measurement of neurotransmitter levels in the brain via HPLC or GC-MS [4]. |

The antidepressant mechanism of agarwood essential oil, as revealed through these protocols, involves a multi-pathway process that can be visualized as follows:

Key Chemical Constituents and Research Directions

The pharmacological effects of agarwood essential oil are attributed to its complex chemical composition, where agarospirol is one player among many.

  • Major Bioactive Compound Classes: The two predominant groups of bioactive compounds in agarwood are sesquiterpenes (including this compound, α-agarofuran, and guaiol) and 2-(2-phenylethyl)-4H-chromen-4-one derivatives (PECs) [5] [6]. These compounds are known to work synergistically.
  • Comparative Chemical Profiles: The specific composition and potency of the essential oil can vary significantly based on the Aquilaria species (e.g., A. sinensis, A. crassna, A. malaccensis), its geographical origin, and the method of induction and extraction [3] [7]. For instance, hydrodistillation may yield an oil with different biological activity compared to supercritical CO₂ extraction [1].
  • Future Research Focus: To achieve the comparison you seek, future research should focus on:
    • Compound Isolation: Isolating pure this compound and other key constituents.
    • Targeted Assays: Conducting standardized in vitro and in vivo assays using these isolated compounds.
    • Synergy Studies: Investigating the synergistic or antagonistic interactions between compounds in the essential oil mixture.

References

agarospirol biomarker validation for agarwood quality

Author: Smolecule Technical Support Team. Date: February 2026

Quantitative Biomarker Comparison in Agarwood

The table below summarizes key chemical compounds used in agarwood quality assessment based on recent studies.

Compound Name Chemical Class Role in Quality Assessment Reported Levels (Induction Method) Analytical Technique Pharmacological Relevance
Agarospirol [1] [2] Sesquiterpene (Agarospirane) Characteristic fragrance compound; indicator of sesquiterpene diversity. Identified as a major compound in quality samples [3]; Significantly correlated with Brunei agarwood (known for quality) [2]. GC-MS [1], SPME/GC-TOFMS [2] Contributes to anxiolytic effects [2].
Agarotetrol [1] Tetrahydrofuran Key quality marker; quantitatively tracked over time. 0.034% (2 months), 0.039% (4 months), 0.038% (6 months) post-inoculation. Significantly higher than controls (p<0.05) [1]. Quantitative Analysis Antibacterial, sedative, anti-asthmatic [1].
2-(2-Phenylethyl)chromone & Derivatives [1] [4] Chromone Critical for quality; total content is a key parameter. 2.13% (combined content of 2-(2-phenylethyl)chromone & 2-[2-(4-methoxyphenyl)ethyl]chromone) [1]. GC-MS [1], UHPLC-Q-Exactive Orbitrap-MS [4] Potential for depression and hypnosis therapy [4].
Ethanol Extractives [1] Mixed Compounds Indicator of total resin content. 17.69% in induced agarwood (meets/exceeds National Standard of ≥10%) [1]. Gravimetric Analysis N/A - General quality parameter.

Experimental Protocols for Biomarker Analysis

Here are detailed methodologies for key experiments cited in the research.

Protocol: Fungal Induction and Temporal Resin Analysis [1]

This protocol is used to induce agarwood formation and track the accumulation of biomarkers like agarotetrol over time.

  • Plant Material: Healthy Aquilaria sinensis trees (≥10 years old, trunk diameter >25 cm).
  • Fungal Inoculation:
    • Strain: Fusarium equiseti (strain YB-1).
    • Method: Drilling nine vertical rows of holes (1 cm diameter, 3–4 cm depth) 50 cm aboveground. Fungal inoculum on PDA medium is aseptically inserted into holes, which are then sealed.
  • Sample Harvesting: Wood tissue samples are collected at 2, 4, and 6 months post-inoculation.
  • Quantitative Analysis:
    • Technique: Not specified in the excerpt, but standard methods involve solvent extraction followed by HPLC or GC-MS.
    • Measurement: Agarotetrol content is quantified and expressed as a percentage of the dry weight of the wood sample.
Protocol: Metabolite Profiling for Biomarker Discovery [4]

This methodology is used for comprehensive characterization of chemical constituents in agarwood, including sesquiterpenes and chromones.

  • Sample Preparation:
    • Agarwood: 1 g of sample is ground and extracted with 100 mL methanol via ultrasonication for 30 minutes. The extract is filtered before analysis.
    • Serum (for metabolic profiling): 100 μL of serum is deproteinized with 400 μL acetonitrile, centrifuged, and the supernatant is dried and reconstituted.
  • Instrumental Analysis - UHPLC-Q-Exactive Orbitrap-MS:
    • Column: Halo-C18 (2.1 × 100 mm, 2.7 μm).
    • Mobile Phase: (A) Water with 0.05% formic acid; (B) Acetonitrile with 0.05% formic acid.
    • Gradient: Varies by sample type. For agarwood analysis: 5-15% B (0-1 min), 15-55% B (1-35 min), 55-95% B (35-38 min).
    • MS Detection: Full MS scan from 80-1200 Da with a resolution of 70,000; positive/negative ion switching mode.
  • Data Processing: Raw data is processed using software like Compound Discoverer for metabolite identification against online and local databases.
Protocol: Volatile Compound Analysis for Quality Grading [2]

This approach links the volatile profile of agarwood, including sesquiterpenoids like this compound, to geographical origin and potential anxiolytic quality.

  • Sample Preparation: Solid-Phase Microextraction (SPME) is used to capture volatile compounds from agarwood samples without solvent.
  • Instrumental Analysis - GC-TOFMS:
    • Technique: Gas Chromatography coupled to Time-of-Flight Mass Spectrometry.
    • Advantage: TOFMS provides high mass accuracy for confident identification of compounds.
  • Multivariate Statistical Analysis:
    • Methods: Principal Component Analysis (PCA) and Partial Least Squares Discriminant Analysis (PLS-DA) are performed to visualize differences between agarwood groups and identify significant compounds with VIP (Variable Importance in Projection) scores >1.0.

Biomarker Relationships and Induction Workflow

The following diagram illustrates the logical workflow of artificial induction and the subsequent role of biomarkers in quality validation.

Start Start: Healthy Aquilaria Tree Induction Induction Method Start->Induction Fungal Fungal Inoculation (e.g., Fusarium equiseti) Induction->Fungal Chemical Chemical Induction (e.g., Agar-Wit, CA-Kit) Induction->Chemical Physical Physical Wounding Induction->Physical Response Tree Defense Response Fungal->Response Chemical->Response Physical->Response Formation Agarwood Formation Response->Formation Analysis Quality Analysis & Validation Formation->Analysis Biomarkers Key Biomarkers Identified Analysis->Biomarkers This compound This compound (Sesquiterpene) Biomarkers->this compound Agarotetrol Agarotetrol (Quality Marker) Biomarkers->Agarotetrol Chromones 2-(2-Phenylethyl)Chromones Biomarkers->Chromones Extractives Ethanol Extractives Biomarkers->Extractives

Key Research Gaps and Future Directions

While biomarkers like this compound are crucial, their application faces challenges. A primary issue is the lack of standardization in induction methods and quality assessment protocols, leading to inconsistent results [5] [6]. Furthermore, the precise molecular and biochemical pathways controlling the biosynthesis of these key compounds remain incompletely understood [6].

Future research should focus on:

  • Establishing Standard Protocols: Creating unified methods for induction, sampling, and chemical analysis to enable direct comparison between studies [5].
  • Integrating Multi-Omics Data: Combining transcriptomics, proteomics, and metabolomics to fully elucidate the biosynthetic pathways of this compound, agarotetrol, and chromones [7] [5].
  • Linking Biomarkers to Efficacy: Conducting more robust in-vivo studies to quantitatively correlate specific biomarker levels with defined pharmacological effects, such as anxiolytic activity [4] [2].

References

agarospirol vs chromones in agarwood bioactivity

Author: Smolecule Technical Support Team. Date: February 2026

Chemical Profile and abundance

The core bioactivity of agarwood is primarily attributed to two major classes of compounds: 2-(2-phenylethyl)chromones (PECs) and sesquiterpenes (which include agarospirol). Their abundance varies significantly between different types of agarwood, which influences their therapeutic potential [1] [2].

The table below summarizes their fundamental characteristics:

Characteristic 2-(2-Phenylethyl)chromones (PECs) Sesquiterpenes (e.g., this compound)
Chemical Class Oxygen-containing heterocycles with a benzoannelated γ-pyrone moiety [3]. A class of terpenoids based on three isoprene units (C15). This compound is a specific sesquiterpene alcohol [1] [2].
Structural Diversity Very high; classified into Flindersia (FDC), Oxidoagarochromone (OAC), and Agarotetrol (ATC) types, with varying substituents [4]. High diversity; includes guaianes, eudesmanes, eremophilanes, and agarofurans [2].
Relative Abundance in Chi-Nan Agarwood Higher levels, particularly the key compounds PEC and 2-[2-(4'-methoxyphenyl)ethyl]chromone [1] [2]. Lower relative abundance compared to chromones [1].
Relative Abundance in Ordinary Agarwood Lower relative content [2]. Richer in sesquiterpenes and other small aromatic molecules [1].

Quantitative Bioactivity

The following table consolidates key experimental findings and bioactivities from recent studies. The data is summarized for quick comparison, with detailed experimental protocols provided in the subsequent section.

Bioactivity / Parameter 2-(2-Phenylethyl)chromones (PECs) Sesquiterpenes (e.g., this compound)
Antioxidant Activity (IC₅₀, DPPH assay) Induced agarwood extract (rich in chromones): 0.1873 mg/mL [5]. Not specifically quantified for this compound alone, but contributes to overall activity of sesquiterpene-rich extracts.
Anti-acetylcholinesterase (AChE) Activity (IC₅₀) Induced agarwood extract: 0.0493 mg/mL [5]. Specific PECs show AChE inhibition [4]. Not specifically quantified for this compound alone.
Anti-α-glucosidase Activity (IC₅₀) Induced agarwood extract: 0.2119 mg/mL [5]. Not specifically quantified for this compound alone.
Neuroprotective & Sleep-Aid Mechanism Predominantly influences neurotransmitter pathways, particularly involving serotonin (5-HT) and GABA [1]. Associated with mediating hormonal regulation and contributing to sedative effects [1].
Anti-inflammatory Activity Multiple PECs exhibit significant anti-inflammatory properties [4]. Not the primary focus of recent studies compared to chromones.
Cytotoxic / Antitumor Activity Active against various cell lines (e.g., HepG2, A549); some act via PPARγ partial agonism [4]. Not the primary focus of recent studies compared to chromones.

Experimental Protocols for Key Assays

For reproducibility, here are the methodologies commonly used in the cited studies to generate the bioactivity data.

  • 1. Gas Chromatography-Mass Spectrometry (GC-MS) for Compound Analysis [1] [2]

    • Purpose: To identify and quantify volatile components (sesquiterpenes and chromones) in agarwood samples.
    • Protocol:
      • Extraction: Agarwood powder is extracted with organic solvents (e.g., diethyl ether, Et₂O).
      • Instrumentation: Analysis is performed using a GC system coupled with a mass spectrometer.
      • Separation: The extract is injected into a capillary column, and components are separated based on their volatility and interaction with the column.
      • Identification: Separated compounds are ionized and fragmented. The resulting mass spectra are compared against standard reference libraries (e.g., NIST library) for identification.
      • Quantification: The relative percentage of each compound is calculated based on the peak area in the total ion chromatogram.
  • 2. 1,1-Diphenyl-2-picrylhydrazyl (DPPH) Radical Scavenging Assay [5]

    • Purpose: To evaluate the antioxidant activity of agarwood extracts.
    • Protocol:
      • A solution of DPPH radical in methanol is prepared.
      • Different concentrations of the agarwood extract are added to the DPPH solution.
      • The mixture is incubated in the dark at room temperature for a set period (e.g., 30 minutes).
      • The absorbance is measured at a specific wavelength (e.g., 517 nm).
      • The IC₅₀ value (concentration required to scavenge 50% of DPPH radicals) is calculated from the dose-response curve.
  • 3. Acetylcholinesterase (AChE) Inhibition Assay [5]

    • Purpose: To measure the activity against the AChE enzyme, relevant for neurodegenerative diseases.
    • Protocol (Ellman's method):
      • A mixture of AChE enzyme, DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid)), and the test sample in a buffer is prepared.
      • The reaction is initiated by adding the substrate, acetylthiocholine iodide.
      • The enzymatic hydrolysis of the substrate produces thiocholine, which reacts with DTNB to form a yellow-colored 5-thio-2-nitrobenzoate anion.
      • The rate of color formation is measured spectrophotometrically at 412 nm.
      • The percentage inhibition and IC₅₀ are calculated by comparing the reaction rates of the test sample to a negative control.

Molecular Targets and Signaling Pathways

Network pharmacology and molecular docking studies reveal that agarwood's bioactivity, particularly in improving sleep, is mediated through multiple targets. Interestingly, chromones and sesquiterpenes appear to modulate distinct but complementary pathways [1].

This mechanistic separation suggests that the choice between Chi-Nan and ordinary agarwood could depend on the desired therapeutic approach.

Implications for Research and Development

Based on the comparative data, here are key considerations for professionals:

  • Chromones are prime candidates for developing standardized extracts targeting neurological and metabolic conditions. Their structural diversity offers a rich resource for drug discovery and quality control markers [3] [4].
  • Sesquiterpenes like this compound are crucial for authentic agarwood fragrance and contribute to its overall sedative and relaxing effects, making them valuable in aromatherapy and perfume industries [1] [2].
  • Induced agarwood is a viable source, with bioactivity reaching 70-94% of wild agarwood in key areas, supporting its use as a sustainable and standardized raw material [5].

References

agarospirol regional variation in agarwood oils

Author: Smolecule Technical Support Team. Date: February 2026

The Chemical Basis of Regional Variation

The scent profile and chemical composition of agarwood oils, including agarospirol content, are influenced by the tree species, geographical origin, and processing methods [1] [2].

The table below summarizes the key factors that contribute to regional differences in agarwood oil characteristics.

Factor Description of Influence on Oil Regional Examples & Outcomes
Tree Species Different Aquilaria and Gyrinops species have varying genetic predispositions to produce specific compounds [1] [3]. Aquilaria malaccensis (Southeast Asia) is a primary source of premium agarwood [1].
Geographical Origin Climate, soil, and local microbial ecosystems affect the resin composition [1]. Indonesian oils from Kalimantan are often "top note" rich, while Sumatra and Eastern Indonesian oils are "resinous rich" and deeper [2].
Distillation & Processing Post-harvest techniques significantly alter the final aroma profile and chemical makeup [4] [2]. Soaking wood before distillation (common in India/Indochina) can produce "fecal" or "fermented fruity" notes; hydro/steam distillation aims for a true-to-chip scent [2].

This compound is consistently identified as a key component in oils from various origins. For instance, it has been found in oils from Indonesia and in studies focusing on the Chinese species Aquilaria sinensis [5] [4]. The variation lies not just in the presence of this compound, but in its relative concentration within the complex mixture of other sesquiterpenes and chromones, which creates the distinct regional scent profiles [3] [2].

Experimental Protocols for Comparison

To objectively compare this compound and other compounds in regional oils, researchers use a combination of analytical chemistry and biological activity assays. The workflow below outlines the key stages of this process.

G cluster_1 Step 1 Details cluster_2 Step 2 Details cluster_3 Step 3 Details cluster_4 Step 4 Details start Start: Regional Variation Study step1 1. Sample Collection & Authentication start->step1 step2 2. Oil Extraction & Compound Identification step1->step2 auth1 DNA Barcoding (e.g., ITS, matK, rbcL) auth2 Metabolomic Profiling (Sesquiterpenes, Chromones) step3 3. Chemical Profiling & Quantitative Analysis step2->step3 ext1 Extraction: Hydrodistillation, Supercritical CO₂ id1 Identification: GC-MS, GC-FID step4 4. Pharmacological Activity Screening step3->step4 quant1 Quantify specific markers: This compound, Chromones quant2 Statistical Analysis: PCA on GC-MS data end End: Data Synthesis & Comparison step4->end bio1 Antioxidant Assays: DPPH, ABTS+ radical scavenging bio2 Anti-inflammatory Assays: Inhibit NO production, Cytokine (e.g., IL-6, TNF-α) expression

The following table provides details on the key experimental methods used in the chemical and pharmacological analysis.

Method Category Specific Technique Protocol Summary & Application
Chemical Analysis Gas Chromatography-Mass Spectrometry (GC-MS) Used to separate and identify volatile compounds like sesquiterpenes (e.g., this compound) and chromones in agarwood oil. The relative percentage of each compound is calculated from the total ion chromatogram [6] [7] [4].
Ultraviolet-Visible Spectrophotometry (UV-Vis) Employed to determine the total content of specific compound classes, such as chromones, by measuring the absorbance of prepared samples at defined wavelengths [7].
Pharmacological Screening Antioxidant Assays (DPPH & ABTS+) Measures the free radical scavenging ability of an oil sample. The IC₅₀ value (concentration needed to scavenge 50% of radicals) is calculated, with a lower IC₅₀ indicating higher antioxidant activity [7].
Anti-inflammatory Assays (Cell-based) Involves treating immune cells (e.g., RAW264.7 macrophages) with oil samples and an inflammatory trigger like LPS. Inhibition of pro-inflammatory mediators like nitric oxide (NO) and cytokines (IL-6, TNF-α) is measured via Griess assay and qPCR, respectively [5].

How to Approach Further Research

Given the current lack of direct comparative data, here are practical steps you can take to build a more complete understanding:

  • Consult Specialized Databases: Search analytical data repositories and natural product chemistry journals for GC-MS spectra of authenticated regional oils. Quantitative data can sometimes be extracted from these resources.
  • Focus on Specific Comparisons: Rather than a global comparison, a more feasible research goal might be to compare two specific regions of interest (e.g., Indonesian vs. Cambodian oils) through original laboratory analysis.
  • Prioritize Authenticated Samples: The most critical step for any rigorous study is to use samples authenticated by DNA barcoding and chemical profiling to ensure species and origin accuracy [1] [3].

References

agarospirol authentication methods for agarwood products

Author: Smolecule Technical Support Team. Date: February 2026

Comparison of Agarwood Authentication Techniques

Technique Target Analytes / Basis for Authentication Key Experimental Findings & Data Advantages & Limitations

| Liquid Extraction Surface Analysis Mass Spectrometry (LESA-MS) [1] | Characteristic chromones (e.g., m/z 319.1), sesquiterpenes (e.g., agarospirol). | - Directly identified a key marker at m/z 319.1 (a 2-(2-phenylethyl)chromone) [1].

  • Successfully discriminated 62 agarwood samples using PCA and OPLS-DA multivariate models [1]. | - Advantages: Minimal sample prep, rapid, non-destructive [1].
  • Limitations: Requires specialized MS instrumentation. | | Raman Spectroscopy with Chemometrics [2] | Molecular vibration fingerprints of chromones, sesquiterpenes, and adulterants. | - Identified characteristic bands for chromone derivatives [2].
  • Combined with PCA & PLS-DA to classify 30 AEO samples by origin and extraction method with high accuracy [2]. | - Advantages: Non-destructive, fast, no complex prep, detects common adulterants (e.g., DEP, DEHP) [2].
  • Limitations: Lower sensitivity compared to MS techniques. | | Gas Chromatography-Mass Spectrometry (GC-MS) / Liquid Chromatography-Mass Spectrometry (LC-MS) [2] [3] | Volatile sesquiterpenes (e.g., this compound, α-guaiene) and chromones. | - GC-MS is a standard method for analyzing agarwood essential oil (AEO) composition [2].
  • LC-MS and high-throughput MS can profile and compare complex compositions, showing higher levels of sesquiterpenes in premium agarwood [3]. | - Advantages: High sensitivity, provides quantitative data, widely used and trusted [2].
  • Limitations: Requires sample preparation, destructive, time-consuming [2]. | | DNA Barcoding [4] | Species-specific DNA sequences (e.g., matK, rbcL, ITS). | - A combination of ITS2, psbA-trnH, and matK regions achieved 100% species-level discrimination for IUCN Red-listed Aquilaria species [4]. | - Advantages: Accurate species identification, unaffected by resin content [4].
  • Limitations: Cannot assess resin quality or authenticity of processed oils/incense [4]. |

Detailed Experimental Protocols

For researchers looking to implement these methods, here is a deeper dive into two key protocols from the literature.

1. Protocol for LESA-MS Analysis [1] This method is designed for rapid, high-throughput screening of raw agarwood chips.

  • Sample Preparation: Agarwood samples are simply cut into small chips. No further extraction or preparation is required.
  • Instrumentation: A mass spectrometer equipped with a LESA (or similar) surface sampling robot and autosampler.
  • Procedure:
    • A solvent (e.g., methanol) is automatically dispensed onto the surface of the wood chip to form a liquid micro-junction.
    • The solvent extracts compounds from the surface.
    • The extract is aspirated back into the pipette tip and injected directly into the ESI source of the mass spectrometer.
  • Data Analysis: Acquired mass spectra are analyzed for characteristic ions, particularly in the range of chromones and sesquiterpenes. For robust authentication, data should be processed using multivariate statistical models like Principal Component Analysis (PCA) or Orthogonal Projections to Latent Structures Discriminant Analysis (OPLS-DA) to visually group authentic and non-authentic samples [1].

2. Protocol for Raman Spectroscopy with Chemometrics [2] This method is ideal for analyzing agarwood essential oils (AEOs) quickly.

  • Sample Preparation: 600 µL of each AEO sample is placed in a cuvette for analysis. No other preparation is needed.
  • Instrumentation: A Raman spectrometer (preferably with a 1064 nm laser to reduce background fluorescence from the oils).
  • Data Acquisition: Spectra are collected with an acquisition time of 15 seconds and 10 accumulations per sample.
  • Data Pre-processing & Chemometrics:
    • Pre-process raw spectra using techniques like Standard Normal Variate (SNV) correction and derivatives to remove noise and baseline effects.
    • Use Principal Component Analysis (PCA) for unsupervised pattern recognition to observe natural clustering of samples.
    • Apply Partial Least Squares Discriminant Analysis (PLS-DA), a supervised method, to build a classification model that can predict the origin or authenticity of unknown samples based on their Raman spectrum [2].

Quality & Adulteration Assessment Workflow

The following diagram illustrates a logical workflow for authenticating agarwood and assessing its quality, integrating the techniques discussed.

agarwood_authentication Start Start: Agarwood Sample InitialCheck Visual & Physical Inspection Start->InitialCheck DecisionTree Sample Type? InitialCheck->DecisionTree A1 Raw Wood/Chips DecisionTree->A1 A2 Essential Oil (AEO) DecisionTree->A2 Method1 LESA-MS Analysis (Non-destructive screening) A1->Method1 Method4 DNA Barcoding (For species identification) A1->Method4 Method2 Raman Spectroscopy (Non-destructive screening) A2->Method2 Chemometrics Data Analysis with Chemometrics (e.g., PCA, OPLS-DA) Method1->Chemometrics Method2->Chemometrics Result1 Result: Authenticity Verified Chemometrics->Result1 Method3 Confirmatory Analysis (GC-MS/LC-MS for quantification) Result1->Method3 If authentic, proceed to grade/quality assessment Result2 Result: Quality & Composition Profile Method3->Result2 Method4->Result1

Key Insights for Professionals

  • This compound is a Key Indicator: The presence and relative abundance of sesquiterpenes like This compound and characteristic 2-(2-phenylethyl)chromones are primary markers of authentic agarwood resin [1] [5] [3].
  • Technique Choice Depends on Goal: For rapid, non-destructive screening, LESA-MS and Raman spectroscopy are superior. For definitive quantification and detailed compositional analysis, GC-MS/LC-MS remains the gold standard. DNA barcoding is essential for tracing the biological source of raw wood [1] [4] [2].
  • Combating Adulteration: Modern adulterants include synthetic plasticizers like diethyl phthalate (DEP) and diethylhexyl phthalate (DEHP). Raman spectroscopy has been shown to effectively detect these substances in AEOs [2].

References

Analytical Method for Agarospirol and Metabolites

Author: Smolecule Technical Support Team. Date: February 2026

A 2025 study published in BMC Plant Biology used gas chromatography-mass spectrometry (GC-MS) to analyze agarwood metabolites, including sesquiterpenes like agarospirol [1]. The table below summarizes the core methodology:

Aspect Protocol Description
Analytical Instrument Gas Chromatography-Mass Spectrometry (GC-MS) [1]
Sample Origin Aquilaria sinensis wood samples induced via fire-drill and brine treatments [1]
Target Analytes Differential metabolites, including key fragrant sesquiterpenes and chromones [1]. This compound was specifically mentioned as a key analyte [1].
Data Availability The method was used for profiling, but specific cross-validation data (e.g., precision, accuracy) for this compound quantification was not provided in the article [1].

This research highlights the role of endophytic microorganisms in agarwood formation. The relationship between the treatment, endophyte colonization, and metabolite production can be visualized in the following workflow.

G Start Start: Healthy Aquilaria Tree Treatment Application of Fire-Drill & Brine Start->Treatment Response Plant Defense Response Treatment->Response Induces Colonization Endophyte Colonization Response->Colonization Facilitates Production Biosynthesis of Metabolites Colonization->Production Stimulates Output Output: Agarwood Formation Production->Output Results in

References

agarospirol presence in Chi-Nan vs ordinary agarwood

Author: Smolecule Technical Support Team. Date: February 2026

Chemical & Genetic Comparison

Aspect Chi-Nan Germplasm Ordinary A. sinensis Supporting Experimental Data & Methodology
Sesquiterpene Diversity Higher. Produces a wider variety of sesquiterpenoids [1]. Lower. Fewer types of sesquiterpenoids detected [1]. Methodology: Branches were wounded and sampled. Analysis: GC-MS identified 6 sesquiterpenes in ordinary germplasm vs. 11 in Chi-Nan, including additional compounds like β-guaiene and δ-selinene [1].
Sesquiterpene Abundance Higher overall sesquiterpene content [1] [2]. Lower overall sesquiterpene content [1] [2]. Methodology: Comparative analysis of wounded stems. Analysis: Relative amounts of detected sesquiterpenoids were higher in Chi-Nan germplasm [1].
Chromone Content Significantly higher levels of 2-(2-phenylethyl) chromones (PECs), another key agarwood compound [2]. Lower levels of PECs [2]. Methodology: Acetone extracts of wounded stems were analyzed. Analysis: GC-MS and multivariate analysis showed higher relative content of key chromones in Chi-Nan [2].
Genetic Response Stronger and faster induction of defense-related and sesquiterpene biosynthesis genes (e.g., AsSS15) [1] [2] [3]. Slower and weaker genetic response to wounding [1] [2]. Methodology: Transcriptome sequencing (RNA-seq) of stems at different time points after wounding. Analysis: More DEGs were involved in sesquiterpene and PEC biosynthesis in Chi-Nan, and they showed higher upregulation [1] [2].
Key Synthase Activity Higher expression of sesquiterpene synthase genes. The AsSS15 gene is functional and produces nerolidol [3]. Lower expression of sesquiterpene synthase genes [3]. Methodology: Gene cloning, prokaryotic expression, and in vitro enzymatic assays. Analysis: The AsSS15 recombinant protein catalyzed FPP to generate nerolidol, confirming its function [3].

Molecular Mechanisms and Pathways

The superior performance of Chi-Nan germplasm is driven by a more robust activation of its defense mechanisms and biosynthetic pathways in response to wounding. The following diagram summarizes the key molecular events leading to sesquiterpene (like agarospirol) and chromone production.

cluster_ChiNan Chi-Nan Germplasm Enhancement Wounding Wounding DefenseSignals Defense Signal Production (JA, H₂O₂ burst) Wounding->DefenseSignals TranscriptionFactors Transcription Factors (WRKY, MYC2) DefenseSignals->TranscriptionFactors SesquiterpenePathway Sesquiterpene Biosynthesis (MVA & MEP Pathways) TranscriptionFactors->SesquiterpenePathway ChromonePathway Chromone (PEC) Biosynthesis (Phenylpropanoid Pathway) TranscriptionFactors->ChromonePathway AgarwoodResin Agarwood Resin Formation (Sesquiterpenes e.g., this compound & Chromones) SesquiterpenePathway->AgarwoodResin ChromonePathway->AgarwoodResin StrongerActivation Stronger/Faster Activation StrongerActivation->TranscriptionFactors

Pathway Key Insights:

  • Enhanced Defense Signaling: In Chi-Nan, wounding triggers a more potent burst of defense signals like jasmonic acid (JA) and reactive oxygen species [1]. These signals activate master transcription factors (WRKY, MYC2) that function as genetic switches [1].
  • Superior Gene Activation: These transcription factors turn on the genes encoding key synthases more effectively in Chi-Nan. This includes sesquiterpene synthases (e.g., AsSS15) and enzymes in the chromone pathway [1] [3].
  • Diverse and Abundant Metabolites: The heightened genetic response results in the more efficient and diverse production of the final valuable compounds, including various sesquiterpenes and chromones [1] [2].

Takeaways for Researchers

  • Focus on Sesquiterpene Synthases: The gene AsSS15 is a key functional synthase with higher expression in Chi-Nan, making it a prime candidate for developing molecular markers for breeding [3]
  • Chromones as Quality Markers: The significantly higher content of 2-(2-phenylethyl) chromones in Chi-Nan can serve as a critical chemical indicator for quality assessment and authentication [2]
  • Extraction Method Matters: Agarwood oil composition varies with extraction techniques. Supercritical CO₂ extraction effectively captures chromones, while steam distillation is common for essential oils [4]

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.7

Exact Mass

222.1984

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 02-18-2024
1: Yadav DK, Mudgal V, Agrawal J, Maurya AK, Bawankule DU, Chanotiya CS, Khan F, Thul ST. Molecular docking and ADME studies of natural compounds of Agarwood oil for topical anti-inflammatory activity. Curr Comput Aided Drug Des. 2013 Sep;9(3):360-70. PubMed PMID: 23566359.

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